1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
Beschreibung
BenchChem offers high-quality 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(1-benzothiophen-4-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;;/h1-4,9,13H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUGUDMFAWBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
The following technical monograph provides an in-depth analysis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, a privileged scaffold in neuropsychiatric drug discovery.
CAS Number: 1677681-05-8 (Dihydrochloride) | Molecular Formula: C₁₂H₁₆Cl₂N₂S
Executive Summary
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a critical pharmacophore intermediate used primarily in the synthesis of third-generation antipsychotics, most notably Brexpiprazole (Rexulti) . Functioning as a serotonin-dopamine activity modulator (SDAM), this moiety is responsible for the high-affinity binding to 5-HT₁A and D₂ receptors. This guide delineates its physicochemical properties, divergent synthetic pathways (Pd-catalyzed vs. metal-free), and its structural role in mitigating off-target metabolic liabilities compared to its predecessors.
Part 1: Chemical Identity & Physicochemical Profile
While the free base (CAS 846038-18-4) and monohydrochloride (CAS 913614-18-3) are common, the dihydrochloride salt is often utilized in process chemistry to enhance crystallinity and water solubility during intermediate isolation steps.
Core Specifications
| Property | Specification |
| Chemical Name | 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride |
| CAS Number (2HCl) | 1677681-05-8 |
| CAS Number (HCl) | 913614-18-3 |
| CAS Number (Free Base) | 846038-18-4 |
| Molecular Weight | 291.24 g/mol (Dihydrochloride) |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | High in water/methanol; Low in non-polar solvents (DCM, Hexane) |
| pKa (Predicted) | ~8.93 (Piperazine secondary amine) |
| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N₂).[1][2][3] Light sensitive.[4] |
Technical Insight: The dihydrochloride form is preferred in specific purification protocols because it allows for the precipitation of the salt from polar organic solvents (e.g., ethanol/HCl), effectively purging non-basic impurities (e.g., unreacted benzothiophene derivatives) that remain in the mother liquor.
Part 2: Synthetic Methodologies
The synthesis of this scaffold has evolved from expensive transition-metal catalysis to more scalable, "green" nucleophilic substitutions.[4] Two primary routes dominate the landscape.[4]
Route A: Buchwald-Hartwig Amination (Pd-Catalyzed)
This is the traditional medicinal chemistry route, offering high versatility but high cost due to Palladium catalysts.
-
Precursor: 4-Bromobenzo[b]thiophene or Benzo[b]thiophen-4-yl triflate.
-
Catalyst: Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / Xantphos.[4]
-
Mechanism: Oxidative addition of Pd to the aryl halide, followed by amine coordination and reductive elimination.[4]
Route B: Nucleophilic Cyclization (Metal-Free / Process Scale)
To avoid heavy metal contamination in API manufacturing, a direct cyclization approach is preferred.
-
Precursor: 4-Aminobenzo[b]thiophene.[4]
-
Reagent: Bis(2-chloroethyl)amine hydrochloride.[4]
-
Conditions: Reflux in Xylene/Chlorobenzene (130-150°C).[4]
-
Mechanism: Double nucleophilic substitution (
) where the primary aniline nitrogen attacks the alkyl chlorides of the bis-amine to form the piperazine ring.
Synthesis Workflow Diagram
Caption: Comparison of the Palladium-catalyzed route (Route A) versus the direct nucleophilic cyclization route (Route B) for scalable manufacturing.
Part 3: Pharmacological Significance
The 1-(benzo[b]thiophen-4-yl)piperazine moiety is a classic example of a "privileged structure" in neuropsychiatry. It is designed to balance the "too tight" binding of earlier antipsychotics with a more modulated approach.[4]
Receptor Binding Profile
The moiety acts as the "warhead" for the orthosteric binding site of G-protein coupled receptors (GPCRs).
| Receptor | Interaction Mode | Significance |
| 5-HT₁A | Partial Agonist | Improves negative symptoms (anxiety/depression) and cognition; reduces EPS liability. |
| D₂ (Dopamine) | Partial Agonist | Modulates dopamine without complete blockade, preventing hyperprolactinemia and motor side effects.[4] |
| 5-HT₂A | Antagonist | Contributes to antipsychotic efficacy and sleep regulation.[4] |
Mechanistic Causality: The benzothiophene ring provides lipophilic pi-pi stacking interactions within the receptor pocket (specifically with phenylalanine/tryptophan residues), while the piperazine nitrogen (protonated at physiological pH) forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain.[4]
Part 4: Drug Development Context (Case Study: Brexpiprazole)
Brexpiprazole (Rexulti) is structurally related to Aripiprazole but possesses a distinct pharmacological profile due to the substitution of the dichlorophenyl group with the benzo[b]thiophene system.[4]
The "Linker" Effect: In Brexpiprazole, the 1-(benzo[b]thiophen-4-yl)piperazine is connected via a butoxy-quinolinone tether.
-
Aripiprazole: Dichlorophenyl-piperazine tail.[4] High intrinsic activity at D₂ (can cause akathisia).[4]
-
Brexpiprazole: Benzothiophene-piperazine tail.[1][2][3][4][5][6][7][8][9] Lower intrinsic activity at D₂ and higher affinity for 5-HT₁A.[4]
Metabolic Liability: Researchers must be aware that the benzothiophene ring is susceptible to S-oxidation and hydroxylation by CYP450 enzymes.[4] However, in the final drug structure, this liability is managed by the overall lipophilicity and steric bulk of the complete molecule.[4]
Pharmacophore Mapping
Caption: Structural dissection of Brexpiprazole highlighting the functional role of the benzo[b]thiophene-piperazine domain.
Part 5: Analytical & Quality Control
For researchers synthesizing or sourcing this material, the following analytical markers are critical for validation.
1. HPLC Method (Purity Profiling)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[4]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[4]
-
Detection: UV at 254 nm (Benzothiophene absorption max).[4]
-
Retention Time: The dihydrochloride salt will dissociate; the free base typically elutes at ~6.3 min under standard gradient conditions (5-95% B over 10 min).[4]
2. ¹H-NMR (DMSO-d₆) Signature
-
Aromatic Region: Distinct signals for the benzothiophene protons (~7.3 - 7.8 ppm).[2][4] Look for the doublet of the thiophene proton and the multiplet of the benzene ring.[4]
-
Aliphatic Region: Piperazine protons appear as two broad multiplets around 3.2 - 3.4 ppm.[4]
-
Salt Protons: Broad singlet >9.0 ppm indicating the ammonium protons (
).[4]
3. Impurity Watchlist
-
Bis-alkylation: Formation of dimers where the piperazine reacts at both nitrogens.[4]
-
Oxidation: Sulfoxide formation on the thiophene ring (monitored via Mass Spec, M+16 peak).[4]
References
-
Sigma-Aldrich. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride Product Specification. Accessed 2024.[4]
-
Maeda, K., et al. (2014).[4] "Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator."[4] Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.
-
Otsuka Pharmaceutical Co., Ltd. (2013).[4] Patent WO2013161821: Process for producing piperazine-substituted benzothiophene derivatives.[4] (Describes the "Green" cyclization route).
-
ChemScene. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride MSDS.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine.
Sources
- 1. WO2006112464A1 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]
- 2. US8349840B2 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]
- 3. CN104844585A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
- 4. 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride;1-(4-Benzothienyl)piperazine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 6. echemi.com [echemi.com]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride_1677681-05-8_Hairui Chemical [hairuichem.com]
- 8. 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 9. 913614-18-3|1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride molecular weight
Technical Guide: 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
Executive Summary
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a critical heterocyclic intermediate employed primarily in the synthesis of Brexpiprazole (Rexulti®), a serotonin-dopamine activity modulator (SDAM).[1] While commercially available often as the monohydrochloride salt (CAS: 913614-18-3), the dihydrochloride form is frequently generated during process chemistry to enhance crystallinity, purification efficiency, and stability prior to the final coupling step.[1]
This guide provides a definitive analysis of the dihydrochloride’s molecular weight, distinguishing it from the free base and monohydrochloride forms to prevent stoichiometric errors in drug development. It further details the analytical protocols required to validate the salt form and its application in API synthesis.
Physicochemical Profile & Molecular Weight Analysis
Precise molecular weight determination is non-negotiable in process chemistry.[1] Using incorrect salt stoichiometry (e.g., assuming monohydrochloride when using dihydrochloride) leads to a 14.3% error in molar equivalents, potentially causing incomplete reactions or impurity formation.[1]
Comparative Stoichiometry Table
| Property | Free Base | Monohydrochloride (HCl) | Dihydrochloride (2HCl) |
| Formula | |||
| Molecular Weight | 218.32 g/mol | 254.78 g/mol | 291.24 g/mol |
| Exact Mass | 218.088 | 254.064 | 290.041 |
| Physical State | Viscous Oil / Low MP Solid | Solid (MP >250°C) | Crystalline Solid |
| Stoichiometric Factor | 1.00 | 1.17 | 1.33 |
Note: Molecular weights calculated using IUPAC standard atomic weights (
The "Dihydrochloride" Distinction
The piperazine ring contains two nitrogen atoms. The secondary amine (
-
Monohydrochloride: Protonation occurs primarily at the secondary amine (
). This is the standard commercial form. -
Dihydrochloride: Under excess acidic conditions (e.g., 4M HCl in dioxane), both nitrogens can be protonated, or the lattice traps a second equivalent of HCl.[1] This form is often isolated in early synthetic steps to purge impurities that do not form bis-salts.[1]
Synthetic Utility in Brexpiprazole Production
The dihydrochloride salt serves as the nucleophilic "warhead" in the synthesis of Brexpiprazole. It is coupled with a quinolinone alkyl halide.[1]
Synthesis Pathway Diagram
The following diagram illustrates the generation of the dihydrochloride intermediate and its subsequent conversion to Brexpiprazole.
Figure 1: Synthetic workflow isolating the dihydrochloride salt as a purification strategy before final API assembly.
Protocol: Free-Basing the Dihydrochloride
Since the dihydrochloride contains two acidic protons, it must be neutralized to restore nucleophilicity before the alkylation step.[1]
-
Suspend: Suspend 1.0 eq of Dihydrochloride (MW 291.24) in Acetonitrile (
). -
Neutralize: Add 3.0 eq of Potassium Carbonate (
) or Diisopropylethylamine (DIPEA).-
Why 3.0 eq? 2.0 eq to neutralize the
, plus 1.0 eq to scavenge the leaving group (HCl/HBr) from the alkylation reaction.[1]
-
-
React: Add the alkyl halide linker. Heat to reflux (
).
Analytical Characterization Protocols
Trusting the label on a reagent bottle is a risk in GMP environments. You must verify the salt form (Mono vs. Di) to ensure accurate dosing.
Chloride Content Titration (Potentiometric)
This is the definitive method to distinguish the dihydrochloride from the monohydrochloride.
-
Theory:
.[1] -
Expected Results:
-
Monohydrochloride (MW 254.78): ~13.9% Chloride w/w.
-
Dihydrochloride (MW 291.24): ~24.3% Chloride w/w.
-
Step-by-Step Protocol:
-
Dissolution: Accurately weigh ~50 mg of the sample into a titration beaker. Dissolve in 50 mL of deionized water. Add 1 mL of
(to prevent carbonate interference). -
Titrant: Use 0.1 N Silver Nitrate (
), standardized. -
Detection: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE).[1]
-
Calculation:
[1] -
Validation: If result is
, the sample is the Dihydrochloride.[1]
HPLC Purity Method
The salt counter-ion (Chloride) is transparent in UV. This method analyzes the organic cation.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (Benzothiophene absorption max).
-
Retention Time: Expect elution around 8-10 mins depending on flow rate (1.0 mL/min).[1]
Handling & Stability
-
Hygroscopicity: Dihydrochloride salts are often more hygroscopic than monohydrochlorides due to the higher ionic density and crystal lattice energy potential.
-
Storage: Store at RT under inert atmosphere (Nitrogen/Argon). Protect from light (thiophene derivatives can be photo-sensitive).[1][2]
-
Correction Factor: When weighing for synthesis, always measure the Loss on Drying (LOD) or Water Content (Karl Fischer).[1]
-
Practical Weight =
[1]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine.[1] Retrieved from [Link][1]
-
Otsuka Pharmaceutical Co., Ltd. Brexpiprazole (Rexulti) Prescribing Information & Chemistry.[1] (Related to structure and pharmacophore).[3][4][5] Retrieved from [Link][1]
-
Zhang, Y., et al. (2017). Process for the preparation of Brexpiprazole.[1][5][6] World Intellectual Property Organization, WO2017216661A1.[1] (Describes the isolation of the hydrochloride intermediates). Retrieved from
Sources
- 1. angenesci.com [angenesci.com]
- 2. chemscene.com [chemscene.com]
- 3. ias.ac.in [ias.ac.in]
- 4. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
- 5. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Serotonin Receptor Affinity of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the serotonin receptor affinity of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, a key chemical intermediate and a significant moiety in the development of novel therapeutics targeting the central nervous system. As a structural component of the atypical antipsychotic brexpiprazole, understanding the intrinsic serotonergic activity of this core scaffold is paramount for elucidating mechanism of action and guiding future drug design.
Introduction: The Significance of the Arylpiperazine Moiety in Serotonin Receptor Modulation
The arylpiperazine scaffold is a well-established pharmacophore in the realm of neuroscience drug discovery, renowned for its interaction with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. The versatile nature of this structural motif allows for modifications that can fine-tune affinity and functional activity at different 5-HT receptor subtypes, leading to a wide range of pharmacological effects. 1-(Benzo[b]thiophen-4-yl)piperazine represents a unique embodiment of this scaffold, incorporating a benzothiophene group that influences its electronic and conformational properties, thereby dictating its interaction with receptor binding pockets. This guide will dissect the available scientific knowledge to provide a comprehensive overview of its serotonergic profile.
Chemical Profile and Synthesis
Chemical Structure:
-
IUPAC Name: 1-(1-benzothiophen-4-yl)piperazine dihydrochloride[1]
-
Molecular Formula: C₁₂H₁₆Cl₂N₂S[2]
-
Molecular Weight: 291.24 g/mol
Synthesis Overview:
The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a multi-step process that has been optimized for scalability and purity. One common route involves the conversion of 2-Chloro-6-fluorobenzaldehyde to the target compound in a five-step sequence, which notably avoids the use of expensive catalysts and minimizes side product formation.[3] This economical and scalable process has been successfully employed for kilogram-scale production.[3]
Serotonin Receptor Binding Affinity
While direct, comprehensive binding data for 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride across all serotonin receptor subtypes is not extensively published in publicly available literature, we can infer its likely profile by examining data from its derivatives and the compound it helps form, brexpiprazole.
It is important to note that the addition of the butoxy-quinolinone side chain to form brexpiprazole significantly alters the molecule's overall pharmacology. However, the inherent affinity of the 1-(Benzo[b]thiophen-4-yl)piperazine core likely contributes to the final drug's receptor interaction profile.
Inference from Brexpiprazole's Binding Profile:
Brexpiprazole exhibits a high affinity for several serotonin receptors, which is a key component of its therapeutic efficacy. This suggests that the 1-(Benzo[b]thiophen-4-yl)piperazine moiety provides a foundational interaction with these receptors.
Table 1: Brexpiprazole Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) |
| 5-HT₁ₐ | 0.1 |
| 5-HT₂ₐ | 0.5 |
| 5-HT₂ₑ | 1.1 |
| 5-HT₇ | 1.9 |
Data compiled from publicly available pharmacological profiles of brexpiprazole.
Insights from Derivative Studies:
Research into derivatives of 1-(Benzo[b]thiophen-4-yl)piperazine further supports its interaction with serotonin receptors. For instance, a study on a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives demonstrated high nanomolar affinity for the 5-HT₁ₐ receptor.[4] Specifically, compounds like 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol displayed a Ki of 2.3 nM for the 5-HT₁ₐ receptor.[4] Another study on 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one showed a micromolar affinity (Ki = 2.30 μM) for 5-HT₁ₐ sites.[5] These findings strongly suggest that the 1-(Benzo[b]thiophen-4-yl)piperazine core is a potent anchor for 5-HT₁ₐ receptor binding.
Experimental Protocols for Determining Serotonin Receptor Affinity and Function
To rigorously characterize the serotonergic profile of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, a combination of radioligand binding assays and functional assays is essential.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol for 5-HT₁ₐ Receptor Binding Assay:
-
Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Radioligand: Use a high-affinity 5-HT₁ₐ receptor radioligand such as [³H]-8-OH-DPAT.
-
Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride.
-
Incubation Conditions: Incubate the mixture at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays are crucial for determining whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling.
The 5-HT₁ₐ receptor is coupled to the inhibitory G-protein, Gᵢ. Agonist binding promotes the exchange of GDP for GTP on the Gαᵢ subunit, initiating a signaling cascade. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to measure this activation.
Workflow for GTPγS Binding Assay:
Caption: Workflow for a GTPγS binding functional assay.
Detailed Protocol for 5-HT₁ₐ GTPγS Binding Assay:
-
Membrane Preparation: Use cell membranes expressing the human 5-HT₁ₐ receptor.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Incubation: In a 96-well plate, combine the membranes, varying concentrations of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, and [³⁵S]GTPγS (0.1-0.5 nM).
-
Incubation Conditions: Incubate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Analysis: Measure the bound radioactivity and plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ values. An antagonist's effect would be measured by its ability to shift the concentration-response curve of a known agonist to the right.
The 5-HT₂ₐ receptor is coupled to the Gₒ G-protein, and its activation leads to an increase in intracellular calcium concentration via the phospholipase C pathway.[6] This change in calcium levels can be measured using fluorescent calcium indicators.
Workflow for Calcium Mobilization Assay:
Caption: Workflow for a calcium mobilization functional assay.
Detailed Protocol for 5-HT₂ₐ Calcium Mobilization Assay:
-
Cell Culture: Plate cells stably expressing the human 5-HT₂ₐ receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[7]
-
Compound Addition: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Analyze the peak fluorescence response to generate concentration-response curves and determine EC₅₀ values for agonists or IC₅₀ values for antagonists (in the presence of a known agonist).
Discussion and Future Directions
The available evidence strongly suggests that the 1-(Benzo[b]thiophen-4-yl)piperazine moiety possesses intrinsic affinity for serotonin receptors, particularly the 5-HT₁ₐ subtype. This inherent activity is a critical contributor to the pharmacological profile of more complex molecules like brexpiprazole.
For drug development professionals, this core scaffold represents a valuable starting point for the design of novel CNS agents. By understanding the structure-activity relationships of this and related arylpiperazines, researchers can strategically modify the molecule to enhance affinity for specific 5-HT receptor subtypes, modulate functional activity, and optimize pharmacokinetic properties.
Future research should focus on a comprehensive characterization of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride's binding affinity across a wider panel of serotonin receptors and a thorough investigation of its functional activity at each of these sites. Such data would provide a more complete understanding of its pharmacological profile and further solidify its utility as a foundational scaffold in the development of next-generation therapeutics for psychiatric and neurological disorders.
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride. Available from: [Link]
-
Assay Guidance Manual. GTPγS Binding Assays. National Center for Biotechnology Information. 2012. Available from: [Link]
- Monge, A., et al. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Journal of Medicinal Chemistry, 2007, 50(4), 745-752.
- Fang, Y. Receptor-Ligand Binding Assays. Labome. 2022.
-
ResearchGate. In vitro assays a 5-HT2AR-mediated calcium mobilization assay of the... Available from: [Link]
- Thakkar, D., & Kate, A. S. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 2020, 45(3), 393-403.
- Xiang, S., et al. An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Organic Process Research & Development, 2013, 17(10), 1263-1268.
-
Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available from: [Link]
- Jin, J., et al. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLoS One, 2017, 12(3), e0174042.
- Perez-Silanes, S., et al. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 2012, 17(1), 634-653.
-
MDPI. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Available from: [Link]
- Harrison, C., & Traynor, J. R. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 2003, 139(4), 785-797.
- Du, X. L., et al. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Archiv der Pharmazie, 2022, 355(6), 2100475.
-
ResearchGate. The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Available from: [Link]
-
Agilent. Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. 2023. Available from: [Link]
- Yoshikawa, N., et al. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic Letters, 2012, 14(15), 3878-3881.
-
Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]
- van de Witte, S. V., et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 1996, 16(5-6), 289-305.
- Google Patents. Method for synthesizing piperazine pharmaceutical intermediate.
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride Dopamine D2 Receptor Binding
[1][2]
Executive Summary & Molecular Context[1][2][3][4][5]
1-(Benzo[b]thiophen-4-yl)piperazine (CAS: 913614-18-3 for dihydrochloride) is a privileged scaffold belonging to the arylpiperazine class of psychotropics.[1][2] It functions as the primary "orthosteric anchor" for larger molecules like Brexpiprazole, facilitating high-affinity interaction with the Aspartate residue (Asp3.[1]32) in the Dopamine D2 receptor (D2R) binding pocket.[2][3]
While the full drug (Brexpiprazole) exhibits sub-nanomolar affinity (
-
Fragment-Based Drug Discovery (FBDD): Optimizing the "head group" before linker attachment.[1][2]
-
Metabolite Safety Profiling: BTP is a known metabolite; determining its occupancy at D2R is critical for toxicity modeling.[1][2]
-
Quality Control: Verifying the activity of starting materials in GMP synthesis.
Physicochemical Profile
| Property | Value | Note |
| Molecular Weight | 291.24 g/mol (Dihydrochloride) | Free base MW: ~218.32 g/mol |
| Solubility | Water (>20 mg/mL), DMSO | Salt form significantly enhances aqueous solubility.[1][2] |
| pKa | ~8.5 (Piperazine N) | Protonated at physiological pH (essential for Asp3.32 salt bridge).[2] |
| Receptor Profile | D2 (Partial Agonist), 5-HT1A | "Sticky" scaffold; requires BSA/PEI in assays to prevent non-specific binding.[1][2] |
Molecular Pharmacology: The Binding Hypothesis
The binding of BTP to the D2 receptor is driven by a conserved mechanism common to arylpiperazines. Understanding this is a prerequisite for interpreting assay data.
-
Ionic Lock (Essential): The protonated nitrogen (
) of the piperazine ring forms a salt bridge with Asp114 (Asp3.32) in Transmembrane Domain 3 (TM3).[2] -
Edge-to-Face
-Stacking: The benzo[b]thiophene moiety inserts into a hydrophobic pocket formed by Trp386 (Trp6.48) and Phe198 (Phe5.47) .[1][2] -
Steric Fit: The sulfur atom in the thiophene ring imparts a specific electronic profile that differentiates it from the dichlorophenyl ring of Aripiprazole, contributing to its unique "partial agonism" (lower intrinsic activity).
Visualization: D2 Receptor Signaling & Ligand Interaction
The following diagram illustrates the downstream effects of BTP binding to the D2 receptor (Gi/o-coupled).
Caption: Schematic of D2R modulation by BTP. Note the partial agonist activity leading to sub-maximal Gi/o activation compared to Dopamine.
Experimental Protocol: Radioligand Competition Binding
This protocol is the industry standard for determining the affinity (
Reagents & Preparation
-
Buffer A (Homogenization): 50 mM Tris-HCl, pH 7.4, 4°C.
-
Buffer B (Binding): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.[1]4. Crucial: Add 0.1% Ascorbic Acid to prevent oxidation of the thiophene moiety.[2]
-
Radioligand: [
H]-Spiperone (Specific Activity ~80 Ci/mmol).[1][2] Concentration: 0.5 nM.[1][2] -
Non-Specific Binding (NSB) Control: (+)-Butaclamol (1
M) or Haloperidol (10 M).[1][2] -
Ligand Stock: Dissolve BTP-HCl in 100% DMSO to 10 mM. Serial dilute in Buffer B (Final DMSO < 1%).
Membrane Preparation (HEK293-D2L)
Causality: We use stable transfectants (HEK293) over tissue homogenates to eliminate D3/D4 cross-reactivity, which is common with arylpiperazines.[2]
-
Harvest cells in ice-cold Buffer A.
-
Homogenize using a Polytron (2x 10 sec bursts).
-
Centrifuge at 20,000 x g for 20 mins at 4°C.
-
Resuspend pellet in Buffer A and repeat centrifugation (wash step to remove endogenous dopamine).[2]
-
Resuspend final pellet in Buffer B to a protein concentration of ~10-20
g/well .
Assay Workflow
The following workflow ensures data integrity and minimizes "ligand depletion" artifacts.
Caption: Step-by-step radioligand competition workflow. PEI pre-treatment of filters is critical for cationic lipophilic drugs like BTP.
Detailed Steps
-
Filter Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.[2] Reason: Arylpiperazines stick to glass fibers; PEI blocks these negative charges, reducing filter background.[1]
-
Incubation: Combine membranes, radioligand, and BTP dilutions in the 96-well plate. Incubate for 60-90 minutes at 25°C (Room Temp). Note: Equilibrium is slower for lipophilic compounds; do not rush.[1]
-
Termination: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Buffer A.[1][2]
-
Detection: Add liquid scintillant and count for 1 minute/well.
Data Analysis & Interpretation
Do not rely solely on
The Cheng-Prusoff Correction
12- : Derived from your 4-parameter logistic fit.
-
: Concentration of [
H]-Spiperone used (0.5 nM). - : Dissociation constant of Spiperone (determined previously via Saturation Binding, typically ~0.1 nM).[2]
Expected Results Table
| Parameter | Expected Range | Interpretation |
| 10 - 100 nM | Moderate affinity.[1][2] If >1 | |
| Hill Slope ( | 0.8 - 1.0 | Near unity suggests simple competitive binding.[1][2] <0.8 implies negative cooperativity or multiple binding sites.[1][2] |
| Specific Binding | > 85% | High signal-to-noise ratio is expected with Spiperone.[1][2] |
Troubleshooting "Flat" Curves
If BTP shows a flat displacement curve (low affinity):
-
Check Solubility: The dihydrochloride salt is soluble, but if you used the free base without acidifying, it may have precipitated.
-
Check Oxidation: The benzo[b]thiophene sulfur is prone to oxidation to sulfoxide/sulfone.[2] Verify purity via LC-MS.
-
Filter Binding: If Total Binding is low, the radioligand might be sticking to the plastic.[2] Use "Low Binding" plates.[1][2]
Functional Implications (Senior Scientist Insight)
While binding confirms occupancy, it does not define efficacy.[1][2] BTP is a partial agonist .[1][2]
-
In a GTP
S Assay: You will see a slight increase in signal (10-30% of Dopamine max response).[1][2] -
In a cAMP Assay: It will partially inhibit Forskolin-induced cAMP accumulation.[1][2]
-
Clinical Relevance: This partial agonism is the "magic" of third-generation antipsychotics—stabilizing dopamine tone without complete blockade (which causes extrapyramidal side effects).[1][2]
References
-
Maeda, K., et al. (2014).[2] Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator.[1][2] Journal of Pharmacology and Experimental Therapeutics.[2] Link
-
Glennon, R. A., et al. (2002).[2] Binding of Arylpiperazines to Dopamine D2 Receptors.[2][4][3][5] Journal of Medicinal Chemistry.[2] (Provides SAR context for the arylpiperazine scaffold). Link[1][2]
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine.[1][2]Link[1][2]
-
Strange, P. G. (2008).[2] Agonist Binding, Ligand Bias and the Mechanism of Action of Dopamine D2 Receptor Ligands.[1] Molecular Psychiatry.[1][2] Link[1][2]
Sources
- 1. Brexpiprazole | 913611-97-9 [chemicalbook.com]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Role of 1-(Benzo[b]thiophen-4-yl)piperazine in the Synthesis of Brexpiprazole
Abstract
Brexpiprazole, a serotonin-dopamine activity modulator (SDAM), represents a significant advancement in the treatment of psychiatric disorders, including schizophrenia and major depressive disorder.[1][2][3] Its unique pharmacological profile is largely dictated by its molecular architecture, which is assembled through a highly convergent synthetic strategy.[4] This technical guide provides an in-depth examination of the pivotal role played by the key intermediate, 1-(Benzo[b]thiophen-4-yl)piperazine, in the synthesis of Brexpiprazole. We will explore the strategic importance of this fragment, detail its own synthesis, and provide a comprehensive analysis of the final condensation step that yields the active pharmaceutical ingredient (API). This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed, mechanistic, and practical understanding of this critical manufacturing process.
Introduction to Brexpiprazole: A Molecular Overview
Brexpiprazole, with the chemical name 7-{4-[4-(1-Benzo[b]thiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, is an atypical antipsychotic.[5] Its mechanism of action is attributed to a combination of partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2][5][6] This multi-receptor engagement allows it to modulate dopaminergic and serotonergic pathways, which are implicated in psychiatric conditions.[2][6]
The molecular structure of Brexpiprazole can be deconstructed into two primary building blocks, or synthons, connected by a butyl chain:
-
The Quinolinone Moiety : 7-Hydroxyquinolin-2(1H)-one, which is functionalized with a 4-carbon linker.
-
The Piperazine-Thiophene Moiety : 1-(Benzo[b]thiophen-4-yl)piperazine.
This guide focuses on the latter, a crucial intermediate that not only forms a significant portion of the final molecule's scaffold but is also intrinsically linked to its bioactivity.[7]
Strategic Importance of the 1-(Benzo[b]thiophen-4-yl)piperazine Moiety
The selection of 1-(Benzo[b]thiophen-4-yl)piperazine as a key building block is a deliberate choice rooted in medicinal chemistry principles.
-
Pharmacophore Contribution : The benzothiophene ring system and the piperazine linker are critical components of the pharmacophore. The piperazine ring is a common motif in many centrally active agents, providing a basic nitrogen atom that is often crucial for receptor interaction. The benzothiophene portion contributes to the overall lipophilicity and shape of the molecule, influencing its binding affinity and selectivity for various receptors, including dopaminergic and serotonergic targets.[2]
-
Synthetic Convergence : A convergent synthesis, where large fragments of the molecule are prepared separately and then joined, is often more efficient for large-scale production than a linear synthesis.[4] This approach allows for parallel synthesis streams and often results in higher overall yields. 1-(Benzo[b]thiophen-4-yl)piperazine is a stable, isolable intermediate that can be prepared and purified in high quality before the final, crucial coupling reaction.
-
Bioactivation Locus : Interestingly, studies have shown that the 1-(benzo[b]thiophen-4-yl)piperazine ring is a site of metabolic bioactivation, in contrast to its structural analog, aripiprazole, where the quinolinone motif is more reactive.[7] This highlights the profound impact of this fragment on the drug's metabolic profile.
Synthesis of the Key Intermediate: 1-(Benzo[b]thiophen-4-yl)piperazine
The efficient synthesis of this key intermediate is paramount to the overall viability of the Brexpiprazole manufacturing process. While several routes exist, a common and effective method involves a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.[4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 1-(Benzo[b]thiophen-4-yl)piperazine points to benzo[b]thiophen-4-ol (or a derivative) and piperazine as the primary starting materials.
Caption: Retrosynthetic analysis of the key intermediate.
Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a palladium-catalyzed approach to synthesize 1-(Benzo[b]thiophen-4-yl)piperazine. The choice of a triflate ester of benzo[b]thiophen-4-ol is advantageous as triflates are excellent leaving groups for such cross-coupling reactions.[4]
Step-by-Step Methodology:
-
Preparation of the Triflate : Benzo[b]thiophen-4-ol (prepared from commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one) is reacted with triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) in an aprotic solvent like dichloromethane (DCM) at 0°C to room temperature.
-
Coupling Reaction Setup : In an inert atmosphere (Nitrogen or Argon), a reaction vessel is charged with the benzo[b]thiophen-4-yl triflate, N-Boc-piperazine (using a protected form of piperazine prevents double arylation), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide). Toluene is a common solvent for this reaction.
-
Reaction Execution : The mixture is heated, typically to reflux (around 80-110°C), and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Deprotection : Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The resulting N-Boc protected intermediate is then deprotected using acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in isopropanol) to yield 1-(Benzo[b]thiophen-4-yl)piperazine, often as a hydrochloride salt.[8][9]
-
Purification : The final intermediate is purified by recrystallization from a suitable solvent system (e.g., ethanol) or by silica gel column chromatography to achieve the high purity required for the subsequent step.[8]
| Parameter | Condition | Rationale/Causality |
| Catalyst | Pd₂(dba)₃ / BINAP | This palladium/ligand system is highly effective for C-N cross-coupling, offering good yields and selectivity.[4][8] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle.[8] |
| Solvent | Toluene / DMF | High-boiling aprotic solvents suitable for the required reaction temperatures. |
| Protection | N-Boc-piperazine | Prevents undesired side reactions such as the formation of 1,4-di(benzo[b]thiophen-4-yl)piperazine.[10] |
| Atmosphere | Inert (N₂ or Ar) | The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. |
The Core Condensation Step: Assembling Brexpiprazole
The final step in the synthesis is the coupling of 1-(Benzo[b]thiophen-4-yl)piperazine with a suitably functionalized quinolinone fragment. The most common coupling partner is 7-(4-chlorobutoxy)quinolin-2(1H)-one.[8][11]
The Key Reaction: Nucleophilic Substitution
This reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of the chlorobutoxy chain and displacing the chloride leaving group.
Caption: Final convergent synthesis step of Brexpiprazole.
Detailed Experimental Protocol
Materials:
-
1-(Benzo[b]thiophen-4-yl)piperazine (or its hydrochloride salt)[12]
-
An inorganic base (e.g., Potassium Carbonate, Sodium Bicarbonate)[9][12][15]
-
A reaction accelerator/catalyst (e.g., Sodium Iodide or Potassium Iodide)[8][9]
-
A polar aprotic solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF))[9][12]
Step-by-Step Methodology:
-
Vessel Charging : A reaction vessel is charged with 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, 7-(4-chlorobutoxy)quinolin-2(1H)-one, potassium carbonate, and sodium iodide in acetonitrile.[9][12]
-
Rationale for Reagents :
-
Base : If the piperazine intermediate is used as a hydrochloride salt, a base is essential to neutralize the acid and liberate the free amine, which is the active nucleophile. An excess is used to drive the reaction.[12]
-
Catalyst : Sodium iodide acts as a catalyst via the Finkelstein reaction. It transiently converts the alkyl chloride to the more reactive alkyl iodide in situ, accelerating the rate of substitution because iodide is a better leaving group than chloride.[8][9]
-
Solvent : A polar aprotic solvent like acetonitrile is ideal as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent would, thus enhancing its reactivity.
-
-
Reaction Execution : The reaction mixture is heated to reflux (typically 80-100°C) for several hours (e.g., 7-16 hours).[9][12] Progress is monitored by HPLC.
-
Product Isolation and Purification :
-
Upon completion, the reaction mixture is cooled to room temperature.[12]
-
The crude product often precipitates or can be precipitated by adding water to the reaction mixture.[9][12][16]
-
The solid is collected by filtration and washed with water to remove inorganic salts.[9][12]
-
Further purification is critical to meet pharmaceutical standards. This is typically achieved by recrystallization from a suitable solvent like ethanol or a mixture of solvents.[8][16] This step is crucial for removing unreacted starting materials and any side products, such as dimer impurities.[8]
-
| Parameter | Example Condition | Rationale/Causality |
| Nucleophile | 1-(Benzo[b]thiophen-4-yl)piperazine | Provides the secondary amine for the crucial C-N bond formation. |
| Electrophile | 7-(4-chlorobutoxy)quinolin-2(1H)-one | Provides the alkyl halide chain for nucleophilic attack. |
| Base | K₂CO₃ | Neutralizes the HCl salt of the nucleophile and scavenges the HCl generated.[12][15] |
| Catalyst | NaI | Accelerates the reaction via in situ formation of a more reactive alkyl iodide.[8][9] |
| Temperature | 90-100°C | Provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.[8][9] |
| Yield | 80-90% (crude) | This convergent step is typically high-yielding.[12] |
Quality Control and Analytical Methods
Ensuring the purity and identity of both the 1-(Benzo[b]thiophen-4-yl)piperazine intermediate and the final Brexpiprazole API is mandated by regulatory bodies.[17] A suite of analytical techniques is employed:
-
High-Performance Liquid Chromatography (HPLC) : The primary tool for assessing purity and quantifying impurities. Purity levels for the final API must be exceptionally high (e.g., >99.5%).[15][16][18]
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the intermediate and the final product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information, confirming the identity and connectivity of the atoms in the molecule.
-
Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups.
The control of process-related impurities, such as unreacted starting materials or by-products like dimer impurities, is a critical aspect of process development and validation.[8][17]
Conclusion
1-(Benzo[b]thiophen-4-yl)piperazine is not merely a passive component in the synthesis of Brexpiprazole; it is a strategically vital intermediate. Its synthesis via robust methods like the Buchwald-Hartwig amination and its subsequent high-yielding nucleophilic substitution reaction form the cornerstone of the API's manufacturing process. Understanding the causality behind the choice of reagents, reaction conditions, and purification strategies is essential for process optimization, scale-up, and ensuring the final product meets the stringent quality standards required for a pharmaceutical agent. This guide has illuminated the critical technical details surrounding this key intermediate, providing a foundational understanding for scientists and professionals in the field of drug development.
References
- WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine.
- WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof.
- CN106916148B - Method for synthesizing brexpiprazole.
-
Kumar, A. S., et al. (2017). A concise, convergent synthesis of Brexpiprazole. Journal of Chemical Sciences, 129(7), 1029-1034. [Link]
-
CN108395240A - Synthesis method and intermediate of brexpiprazole. Eureka | Patsnap. [Link]
-
Brexpiprazole: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
-
Brexpiprazole. PubChem, National Institutes of Health. [Link]
-
Understanding the Synthesis and Application of 7-(4-Chlorobutoxy)quinolin-2(1H)-one. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
EP3545950A1 - PHARMACEUTICAL COMPOSITION COMPRISING BREXPIPRAZOLE. European Patent Office. [Link]
-
Brexpiprazole API: the Active Ingredient in a Versatile Antipsychotic Medication. Qingmu. [Link]
-
Stahl, S. M. (2021). Brexpiprazole. In Stahl's Essential Psychopharmacology: Prescriber's Guide (7th ed., pp. 103-110). Cambridge University Press. [Link]
- US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
Brexpiprazole (Rexulti): Mechanism & Clinical Use. Psych Scene Hub. [Link]
- US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof.
-
Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. MACHINERY. [Link]
-
Thakkar, D., & Kate, A. S. (2020). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes... European Journal of Drug Metabolism and Pharmacokinetics, 45(3), 393-403. [Link]
-
Brexpiprazole. LiverTox, National Institutes of Health. [Link]
-
7-(4-(7-(4-chlorobutoxy)quinolin-2-yloxy)butoxy)quinolin-2(1H)-one. SynThink. [Link]
- CN104844585A - Preparation method of brexpiprazole.
-
1-(Benzo[b]thiophen-4-yl)piperazine. PubChem, National Institutes of Health. [Link]
-
7-(4-Chlorobutoxy)quinolin-2(1H)-one. Papatya Chemicals. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Secure Verification [machinery.mas.bg.ac.rs]
- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 5. psychscenehub.com [psychscenehub.com]
- 6. qingmupharm.com [qingmupharm.com]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
- 9. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 10. 1,4-di(benzo[b]thiophen-4-yl)piperazine | 1420987-86-5 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]
- 13. 913613-82-8|7-(4-Chlorobutoxy)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Synthesis method and intermediate of brexpiprazole - Eureka | Patsnap [eureka.patsnap.com]
- 16. WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof - Google Patents [patents.google.com]
- 17. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 18. CN104844585A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Intermediates of Brexpiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to Brexpiprazole and the Significance of its Intermediates
Brexpiprazole, an atypical antipsychotic, has emerged as a significant therapeutic agent for schizophrenia and as an adjunctive treatment for major depressive disorder.[1] Its efficacy is attributed to its unique pharmacological profile as a serotonin-dopamine activity modulator (SDAM).[2] The synthesis of this complex molecule is a multi-step process that relies on the efficient and high-purity production of several key intermediates. Understanding the synthesis, properties, and handling of these core building blocks is paramount for any researcher or drug development professional working with Brexpiprazole. This guide provides a comprehensive technical overview of the pivotal intermediates in Brexpiprazole synthesis, offering insights into their preparation, characterization, and safe handling.
The convergent synthetic strategy for Brexpiprazole primarily involves the coupling of two main fragments: a quinolinone moiety and a benzothiophenylpiperazine moiety, connected by a butyl linker. This approach necessitates the synthesis of three key intermediates:
-
7-hydroxy-2(1H)-quinolinone: The foundational scaffold for the quinolinone portion of Brexpiprazole.
-
1-(benzo[b]thiophen-4-yl)piperazine: The core of the benzothiophene-piperazine fragment.
-
7-(4-chlorobutoxy)-1H-quinolin-2-one: An activated intermediate that facilitates the crucial coupling reaction.
This guide will delve into the specifics of each of these intermediates, providing a robust resource for laboratory-scale synthesis and process development.
Key Intermediate 1: 7-hydroxy-2(1H)-quinolinone
7-hydroxy-2(1H)-quinolinone serves as the initial building block for the quinolinone segment of Brexpiprazole. Its synthesis and purity are critical for the overall efficiency of the drug's manufacturing process.
Synthesis of 7-hydroxy-2(1H)-quinolinone
Several synthetic routes to 7-hydroxy-2(1H)-quinolinone have been reported, with the choice of method often depending on the desired scale, available starting materials, and safety considerations. A common and effective laboratory-scale synthesis involves the oxidation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Experimental Protocol: Synthesis of 7-hydroxy-2(1H)-quinolinone
This protocol is based on established chemical principles and provides a reliable method for the laboratory synthesis of 7-hydroxy-2(1H)-quinolinone.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Anhydrous Toluene
-
Methanol
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in anhydrous toluene.
-
Addition of Oxidizing Agent: To the stirred solution, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) portion-wise at room temperature. The choice of DDQ as the oxidizing agent is due to its high efficiency in dehydrogenation reactions under relatively mild conditions.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone byproduct.
-
Wash the filtrate successively with a dilute hydrochloric acid solution, water, a saturated sodium bicarbonate solution, and brine. This sequence of washes is crucial for removing unreacted starting materials, acidic and basic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. This step is essential for achieving high purity of the final product.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent to yield 7-hydroxy-2(1H)-quinolinone as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Properties of 7-hydroxy-2(1H)-quinolinone
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in water, soluble in DMSO and hot methanol. | [3] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.55 (s, 1H, NH), 9.95 (s, 1H, OH), 7.75 (d, J=9.5 Hz, 1H), 7.50 (d, J=8.3 Hz, 1H), 6.75 (dd, J=8.3, 2.3 Hz, 1H), 6.65 (d, J=2.3 Hz, 1H), 6.25 (d, J=9.5 Hz, 1H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 159.8, 140.2, 139.8, 129.5, 122.1, 115.8, 110.5, 105.9.
-
IR (KBr, cm⁻¹): 3400-2800 (broad, O-H, N-H stretching), 1650 (C=O stretching), 1600, 1500 (aromatic C=C stretching).[4]
-
Mass Spectrum (ESI-MS): m/z 162.05 [M+H]⁺.
Safety and Handling of 7-hydroxy-2(1H)-quinolinone
While specific toxicity data for 7-hydroxy-2(1H)-quinolinone is limited, it is prudent to handle it with care, following standard laboratory safety procedures for quinoline derivatives.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Key Intermediate 2: 1-(benzo[b]thiophen-4-yl)piperazine
This intermediate forms the second key fragment of the Brexpiprazole molecule. Its synthesis often employs modern cross-coupling methodologies to achieve high yields and purity.
Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine
The Buchwald-Hartwig amination is a powerful and widely used method for the synthesis of this intermediate. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route for the formation of the C-N bond between the benzothiophene ring and the piperazine moiety.
Experimental Protocol: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination to synthesize 1-(benzo[b]thiophen-4-yl)piperazine.
Materials:
-
4-Bromobenzo[b]thiophene
-
Piperazine (anhydrous)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobenzo[b]thiophene, piperazine, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand in anhydrous toluene. The use of an inert atmosphere is critical to prevent the deactivation of the palladium catalyst.
-
Reaction Progression: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. The bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step in the catalytic cycle, leading to higher yields.
-
Work-up:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(benzo[b]thiophen-4-yl)piperazine.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Properties of 1-(benzo[b]thiophen-4-yl)piperazine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄N₂S | [4] |
| Molecular Weight | 218.32 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | Not widely reported | |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J=8.0 Hz, 1H), 7.55 (d, J=5.5 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H), 7.20 (d, J=5.5 Hz, 1H), 6.95 (d, J=7.6 Hz, 1H), 3.20 (t, J=5.0 Hz, 4H), 3.10 (t, J=5.0 Hz, 4H), 1.90 (s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 149.8, 140.5, 134.2, 126.0, 124.5, 122.8, 118.9, 113.5, 52.8, 46.2.
-
Mass Spectrum (ESI-MS): m/z 219.09 [M+H]⁺.
Safety and Handling of 1-(benzo[b]thiophen-4-yl)piperazine
Piperazine and its derivatives can have varying toxicological profiles.[6] It is important to handle this intermediate with appropriate precautions.
-
PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.
Key Intermediate 3: 7-(4-chlorobutoxy)-1H-quinolin-2-one
This intermediate serves as the linker that connects the quinolinone and the benzothiophenylpiperazine fragments. Its synthesis involves the alkylation of 7-hydroxy-2(1H)-quinolinone.
Synthesis of 7-(4-chlorobutoxy)-1H-quinolin-2-one
The synthesis of this intermediate is typically achieved through a Williamson ether synthesis, where the hydroxyl group of 7-hydroxy-2(1H)-quinolinone is alkylated with a suitable four-carbon electrophile.
Experimental Protocol: Synthesis of 7-(4-chlorobutoxy)-1H-quinolin-2-one
This protocol describes a common method for the synthesis of the title compound.
Materials:
-
7-hydroxy-2(1H)-quinolinone
-
1-Bromo-4-chlorobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 7-hydroxy-2(1H)-quinolinone and potassium carbonate in N,N-dimethylformamide (DMF). Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Addition of Alkylating Agent: Add 1-bromo-4-chlorobutane to the suspension. 1-Bromo-4-chlorobutane is chosen as the alkylating agent because the bromine is more reactive than the chlorine, allowing for selective displacement.
-
Reaction Progression: Heat the reaction mixture (typically to around 60-80 °C) and stir for several hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Properties of 7-(4-chlorobutoxy)-1H-quinolin-2-one
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [7] |
| Molecular Weight | 251.71 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 145-148 °C | |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate. | [7] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H, NH), 7.70 (d, J=9.5 Hz, 1H), 7.45 (d, J=8.5 Hz, 1H), 6.85 (dd, J=8.5, 2.5 Hz, 1H), 6.75 (d, J=2.5 Hz, 1H), 6.30 (d, J=9.5 Hz, 1H), 4.10 (t, J=6.0 Hz, 2H), 3.65 (t, J=6.5 Hz, 2H), 2.05-1.95 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 163.0, 161.5, 140.0, 139.5, 129.0, 122.5, 116.0, 112.0, 101.5, 67.5, 44.5, 29.5, 26.5.
-
Mass Spectrum (ESI-MS): m/z 252.07 [M+H]⁺.
Safety and Handling of 7-(4-chlorobutoxy)-1H-quinolin-2-one
This compound is an alkylating agent and should be handled with caution.
-
PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.
Visualization of the Synthetic Pathway
The following diagram illustrates the overall synthetic workflow for Brexpiprazole, highlighting the roles of the key intermediates discussed.
Sources
- 1. Products Containing 7-OH Can Cause Serious Harm | FDA [fda.gov]
- 2. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenesci.com [angenesci.com]
- 6. researchgate.net [researchgate.net]
- 7. 913613-82-8|7-(4-Chlorobutoxy)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride: A Key Intermediate in Modern Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, a pivotal chemical intermediate in the synthesis of the atypical antipsychotic agent, Brexpiprazole. This document delves into the compound's chemical structure, physicochemical properties, and its critical role in the broader context of arylpiperazine pharmacology. Detailed experimental protocols for its synthesis, purification, and characterization are presented, underpinned by a discussion of the mechanistic rationale behind these procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and neuropharmacology, offering both foundational knowledge and practical insights into the handling and application of this important molecule.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly for targeting aminergic G protein-coupled receptors (GPCRs) in the central nervous system (CNS).[1] Compounds bearing this structural motif have been successfully developed as therapeutic agents for a range of psychiatric disorders, including schizophrenia, depression, and anxiety.[1] Their versatility allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties through structural modifications.
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride emerges as a molecule of significant interest due to its function as a direct precursor to Brexpiprazole, a second-generation atypical antipsychotic.[2] The benzo[b]thiophene group, in conjunction with the piperazine linker, plays a crucial role in defining the unique pharmacological profile of Brexpiprazole, which modulates dopaminergic and serotonergic pathways.[3] Understanding the synthesis and properties of this intermediate is therefore fundamental for the development and manufacturing of this important therapeutic agent.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is essential for its effective use in synthesis and for ensuring the quality of the final active pharmaceutical ingredient (API).
Chemical Structure and Properties
The chemical structure of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is characterized by a piperazine ring linking a benzo[b]thiophene moiety at the N1 position. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for purification and handling in a laboratory and industrial setting.
| Property | Value | Source(s) |
| Chemical Name | 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride | N/A |
| CAS Number | 913614-18-3 | [4] |
| Molecular Formula | C₁₂H₁₆Cl₂N₂S | [4] |
| Molecular Weight | 291.24 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water, sparingly soluble in ethanol | [5] |
| Melting Point | >250 °C (with decomposition) | N/A |
Spectral Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzo[b]thiophene ring, typically in the range of 7.0-8.0 ppm. The protons on the piperazine ring will appear as multiplets in the upfield region, generally between 3.0 and 4.0 ppm. The N-H protons of the piperazinium dihydrochloride will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the benzo[b]thiophene ring system in the aromatic region (120-150 ppm). The carbon atoms of the piperazine ring will resonate in the aliphatic region, typically between 40 and 60 ppm.[7]
-
Mass Spectrometry (MS): Mass spectral analysis of the free base, 1-(Benzo[b]thiophen-4-yl)piperazine, would show a molecular ion peak ([M]⁺) at m/z 218.09.[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the piperazinium salt, C-H stretching for the aromatic and aliphatic components, and C=C stretching vibrations for the aromatic rings.[6]
Synthesis and Mechanistic Insights
The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine is a critical step in the overall production of Brexpiprazole. Several synthetic routes have been reported, with the Buchwald-Hartwig amination being a prominent and efficient method.
Synthetic Strategy: Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, offering a direct and high-yielding pathway to N-arylpiperazines.
Figure 1: A conceptual workflow for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride via Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Choice of Palladium Catalyst and Ligand: The selection of the palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP) is critical for the efficiency of the catalytic cycle. The ligand facilitates the oxidative addition of the palladium to the aryl halide and the subsequent reductive elimination to form the desired C-N bond.
-
Role of the Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is employed to deprotonate the piperazine, generating the active nucleophile for the coupling reaction.
-
Solvent Selection: An inert, anhydrous solvent like toluene is typically used to ensure the stability of the catalyst and reagents, preventing side reactions.
-
Use of N-Boc-piperazine: In some protocols, N-Boc-piperazine is used to avoid the potential for double arylation of the piperazine ring. The Boc protecting group can then be removed in a subsequent step.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step methodology for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride.
Step 1: Buchwald-Hartwig Amination
-
To a dry, inert-atmosphere reaction vessel, add 4-bromobenzo[b]thiophene, piperazine (or N-Boc-piperazine), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - BINAP), and a base (e.g., sodium tert-butoxide).
-
Add an anhydrous solvent, such as toluene, and heat the reaction mixture under reflux.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(Benzo[b]thiophen-4-yl)piperazine free base.
Step 2: Purification of the Free Base
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). This step is crucial for removing unreacted starting materials, catalyst residues, and byproducts.
Step 3: Dihydrochloride Salt Formation
-
Dissolve the purified free base in a suitable solvent, such as ethanol or ethyl acetate.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution).
-
Stir the mixture at a low temperature to allow for complete precipitation of the dihydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the final product under vacuum to yield 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride as a crystalline solid.
Pharmacological Context: The Role in Brexpiprazole's Mechanism of Action
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride serves as the foundational scaffold for the pharmacophore of Brexpiprazole. The unique pharmacological properties of Brexpiprazole arise from the interplay of this moiety with the butoxyquinolinone portion of the molecule.
Figure 2: Simplified signaling pathway illustrating the key receptor interactions of Brexpiprazole.
Brexpiprazole exhibits a multi-receptor binding profile, acting as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors.[3] This "serotonin-dopamine activity modulation" is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as its utility as an adjunctive treatment for major depressive disorder. The 1-(benzo[b]thiophen-4-yl)piperazine moiety is instrumental in conferring high affinity for these target receptors.
Analytical Methodologies
Robust analytical methods are imperative for monitoring the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride and for quality control of the final product.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for assessing the purity of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride and for monitoring the progress of its synthesis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Gas Chromatography (GC): GC can also be utilized for purity assessment, particularly for the free base form of the compound. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Protocol: HPLC Purity Assay
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer at a specific pH.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride in the mobile phase to a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV maximum of the compound (typically around 220-260 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard solution, correcting for the weights and dilutions.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4]
Conclusion
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a cornerstone intermediate in the synthesis of Brexpiprazole, a significant advancement in the treatment of schizophrenia and major depressive disorder. Its synthesis, purification, and characterization require a nuanced understanding of modern organic chemistry principles and analytical techniques. This guide has provided a detailed examination of these aspects, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively work with this important compound. The continued exploration of the arylpiperazine scaffold, exemplified by the development of molecules like Brexpiprazole, holds great promise for the future of CNS drug discovery.
References
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved February 6, 2026, from [Link]
-
Mol-Instincts. (n.d.). Synthesis of 1-(Benzo[b]furan-7-yl)-4-(cyclopropylmethyl)piperazine hydrochloride. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 1-(benzo[b]thiophen-4-yl)piperazine. Retrieved February 6, 2026, from [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof.
-
Nature. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved February 6, 2026, from [Link]
-
PubMed. (2020). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. Retrieved February 6, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 913614-18-3 | Product Name : 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride. Retrieved February 6, 2026, from [Link]
-
Indian Academy of Sciences. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). CN106916148B - Method for synthesizing brexpiprazole.
-
Revue Roumaine de Chimie. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 6, 2026, from [Link]
-
Angene Chemical. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride(CAS# 913614-18-3 ). Retrieved February 6, 2026, from [Link]
-
MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved February 6, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 1-(Benzo[b]thiophen-4-yl)piperazine and its dihydrochloride salt, a pivotal chemical intermediate in contemporary pharmaceutical development. The document details its formal nomenclature, physicochemical properties, and established protocols for its synthesis and purification. Emphasis is placed on the causality behind methodological choices, particularly in the context of palladium-catalyzed cross-coupling reactions. Furthermore, this guide outlines a complete workflow for the analytical characterization of the compound, ensuring structural integrity and purity assessment through techniques such as NMR, MS, and HPLC. The significance of this molecule is highlighted by its role as a key starting material for the synthesis of brexpiprazole, a modern antipsychotic agent. This whitepaper is intended for researchers, chemists, and drug development professionals, offering field-proven insights and robust, self-validating methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
The fusion of a benzo[b]thiophene scaffold with a piperazine ring creates a molecule of significant interest in medicinal chemistry. The benzo[b]thiophene moiety is a recognized pharmacophore present in numerous biologically active compounds, while the piperazine ring is a common linker in many central nervous system (CNS) active drugs, valued for its ability to modulate solubility and interact with various receptors.
The compound 1-(Benzo[b]thiophen-4-yl)piperazine has emerged as a critical building block, most notably in the synthesis of the atypical antipsychotic drug brexpiprazole.[1] Brexpiprazole's mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. The 1-(benzo[b]thiophen-4-yl)piperazine structural fragment is crucial for its pharmacological profile and has been implicated in its metabolic bioactivation.[2] Understanding the synthesis and characterization of this intermediate is therefore essential for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).[3]
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of reproducible science.
IUPAC Nomenclature and Identification
-
Systematic IUPAC Name: 1-(1-benzothiophen-4-yl)piperazine;dihydrochloride[4]
-
Common Synonyms: 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, 4-(1-Piperazinyl)benzo[b]thiophene dihydrochloride[5][6]
-
CAS Number: 913614-18-3 (for the monohydrochloride salt)[7][8]
Physicochemical Data
The properties of the dihydrochloride salt are critical for its handling, formulation, and reaction setup. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂S · 2HCl | [5][8] |
| Molecular Weight | 291.24 g/mol (Dihydrochloride); 218.32 g/mol (Free Base) | [9][10] |
| Appearance | White to off-white solid/powder | [5][9] |
| Melting Point | >250 °C (decomposes) | [5][7] |
| Solubility | Sparingly soluble in DMSO and Methanol; Poorly soluble in water | [5][9] |
| Storage Conditions | Room temperature, in a dry, dark, and well-sealed container | [5][11] |
Synthesis and Purification: A Mechanistic Approach
The formation of the C-N bond between the benzo[b]thiophene ring and piperazine is the cornerstone of this synthesis. The most prevalent and industrially scalable method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1]
Rationale for Method Selection
The Buchwald-Hartwig reaction is chosen for its high efficiency, functional group tolerance, and applicability to heteroaromatic systems. It allows for the direct coupling of an aryl halide (or triflate) with an amine. Alternative methods, such as classical nucleophilic aromatic substitution (SNA_r_), would require harsh conditions and are often less efficient with electron-rich systems like benzo[b]thiophene.
Detailed Synthesis Protocol (Buchwald-Hartwig Amination)
This protocol describes a common lab-scale synthesis adapted from published patents and articles.[5][12]
Step 1: Reagent Charging
-
To a dry, nitrogen-purged reaction vessel, add 4-chlorobenzo[b]thiophene (1.0 eq).
-
Add piperazine (1.2 eq). Rationale: A slight excess of piperazine is used to drive the reaction to completion and compensate for any potential side reactions.
-
Add sodium tert-butoxide (2.0 eq) as the base. Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle.
-
Add the palladium catalyst, such as palladium(II) acetate (0.01 eq), and a phosphine ligand, like tri-tert-butylphosphonium tetraphenylborate (0.02 eq). Rationale: The bulky phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step that forms the final product.
-
Add a high-boiling point aprotic solvent such as xylene or toluene.
Step 2: Reaction Execution
-
Stir the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 120-130 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Add water to quench the reaction and dissolve inorganic salts. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
Step 4: Salt Formation and Purification
-
To the filtrate, slowly add a solution of concentrated hydrochloric acid (approx. 2.2 eq) while stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation of the dihydrochloride salt.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove organic impurities.
-
Dry the final product, 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following protocols constitute a robust system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information. The dihydrochloride salt is typically analyzed in a deuterated solvent like DMSO-d₆.
-
¹H NMR (400 MHz, DMSO-d₆): The expected spectrum will show characteristic signals.[5]
-
δ ~9.4 ppm (broad singlet, 2H): These are the two protons of the piperazinium moiety (N⁺-H), significantly downfield due to the positive charge and deshielding.
-
δ 7.3-7.8 ppm (multiplets, 4H): Aromatic protons of the benzo[b]thiophene ring system.
-
δ ~6.9 ppm (doublet, 1H): One aromatic proton, likely shifted upfield.
-
δ ~3.3-3.6 ppm (broad multiplets, 8H): Protons of the four methylene (-CH₂-) groups in the piperazine ring. The broadness is due to conformational exchange and coupling to nitrogen.
-
-
¹³C NMR (100 MHz, DMSO-d₆): This analysis confirms the carbon skeleton, with signals expected in the aromatic region (~120-140 ppm) for the benzo[b]thiophene and in the aliphatic region (~40-50 ppm) for the piperazine carbons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the free base form of the compound.
-
Method: Electrospray Ionization (ESI) in positive mode is ideal.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base.
-
Calculated m/z for [C₁₂H₁₄N₂S + H]⁺: 219.09
-
Rationale: This analysis provides definitive confirmation of the molecular formula and is highly sensitive for detecting impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound.[3]
-
Typical HPLC Conditions:
Parameter Condition Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Mobile Phase B 0.1% TFA in Acetonitrile Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes Flow Rate 1.0 mL/min Detection UV at 254 nm | Column Temp. | 30 °C |
-
System Suitability: Before sample analysis, the system is validated by injecting a standard to check for theoretical plates, tailing factor, and reproducibility. The final product should show a single major peak with >99% purity by area percentage.
Analytical Workflow Diagram
Caption: A self-validating workflow for analytical characterization.
Conclusion
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is more than a mere chemical intermediate; it is an enabling component in the synthesis of advanced therapeutics like brexpiprazole. A thorough understanding of its synthesis, grounded in the principles of modern catalytic chemistry, and a rigorous, multi-technique approach to its analytical characterization are paramount. The protocols and insights provided in this guide are designed to empower researchers and development professionals to produce and validate this critical compound with confidence, ensuring the quality and integrity of the downstream API.
References
- Pipzine Chemicals. 1-(Benzo[b]thiophen-4-yl)piperazine.
- ChemicalBook. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride.
-
IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link].
-
PubMed. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes. Available from: [Link].
- Google Patents. Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine.
-
PharmaCompass. 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride. Available from: [Link].
-
Indian Academy of Sciences. Journal of Chemical Sciences. Available from: [Link].
-
Angene Chemical. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride(CAS# 913614-18-3). Available from: [Link].
-
ResearchGate. An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Available from: [Link].
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. Available from: [Link].
- Google Patents. Method for synthesizing brexpiprazole.
-
WIPO Patentscope. PROCESS FOR THE PREPARATION OF BREXPIPRAZOLE AND INTERMEDIATES THEREOF. Available from: [Link].
Sources
- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIPO – 检索国际和国家专利汇编 [patentscope.wipo.int]
- 4. angenesci.com [angenesci.com]
- 5. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(Benzo[b]thiophen-4-yl)piperazine Details, Uses, Safety Data, Synthesis & Supplier in China | Properties & Applications [pipzine-chem.com]
- 10. 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride;1-(4-Benzothienyl)piperazine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. 913614-18-3|1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]
- 12. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
Safety and Handling of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
[1]
Core Directive & Executive Summary
This guide provides a rigorous technical framework for the safe handling, storage, and experimental use of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride .[1] This compound is a critical pharmacophore and intermediate, most notably serving as the piperazine tail in the synthesis of the atypical antipsychotic Brexpiprazole (Rexulti).[1]
Unlike generic safety sheets, this document integrates GHS hazard classifications with specific metabolic insights.[1] Recent data indicates that the 1-(benzo[b]thiophen-4-yl)piperazine moiety can undergo bioactivation to form reactive quinone-imine and thiophene-S-oxide intermediates [1].[1] Therefore, handling protocols must transcend standard laboratory hygiene to prevent occupational exposure that could lead to sensitization or cumulative toxicity.[1]
Physicochemical & Chemical Profile
Understanding the exact salt form is critical for stoichiometry and solubility calculations.[1] While the monohydrochloride (CAS 913614-18-3) is common, the dihydrochloride form is often generated under excess acid conditions during synthesis.[1]
Table 1: Chemical Identity and Properties[2][3]
| Property | Specification |
| Chemical Name | 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride |
| Common Synonyms | 4-(1-Piperazinyl)benzo[b]thiophene 2HCl; Brexpiprazole Intermediate |
| Free Base CAS | 846038-18-4 |
| HCl Salt CAS | 913614-18-3 (Monohydrochloride reference) |
| Molecular Formula | C₁₂H₁₄N₂S[1][2][3] · 2HCl |
| Molecular Weight | ~291.24 g/mol (Dihydrochloride) / 254.78 g/mol (Monohydrochloride) |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (Hexane, DCM) |
| pKa | ~8.5 (Piperazine secondary amine) |
Hazard Identification & Risk Assessment
This compound belongs to the phenylpiperazine class, known for serotonergic activity.[1] The addition of the benzothiophene ring introduces specific metabolic liabilities.
GHS Classification (Derived from Analogous Salts)
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]
-
Sensitization (Respiratory/Skin): Potential Category 1 (H334/H317).[1] Note: Piperazine salts are well-documented respiratory sensitizers.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory tract irritation.[1][4]
Metabolic Bioactivation Risk
Research identifies the benzothiophene moiety as a site for metabolic activation.[1] In liver microsomes, this ring system can be oxidized to reactive thiophene-S-oxides or quinone-imines , which are electrophilic and can covalently bind to proteins if not detoxified by glutathione [1].[1]
Strategic Handling Protocols
Engineering Controls (Hierarchy of Controls)
The primary defense against this compound is containment.[1]
-
Powder Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1]
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Piperazine salts are often hygroscopic and static-prone, leading to aerosolization.[1]
-
Closed Systems: For reactions >5g, use closed addition funnels or solid-addition ports to prevent open-air exposure.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Chemical Splash Goggles | Prevent corneal damage from acidic salt dust.[1] |
| Dermal | Double Nitrile Gloves (0.11 mm min) | Standard barrier.[1] Replace immediately upon splash.[1] |
| Respiratory | N95 (minimum) or P100 Respirator | Required if working outside a hood (not recommended).[1] |
| Body | Lab Coat (Tyvek sleeves recommended) | Prevent accumulation on street clothes/skin.[1] |
Operational Workflows & Experimental Procedures
Protocol: Safe Weighing and Solubilization
Objective: Prepare a 100 mM stock solution in DMSO without generating dust.
-
Preparation:
-
Weighing:
-
Solubilization:
Protocol: Reaction Setup (Nucleophilic Substitution)
Context: Using the compound as a nucleophile to couple with an alkyl halide (e.g., in Brexpiprazole synthesis).[1]
Visualization of Safety & Logic
Diagram 1: Hierarchy of Safety Controls
This workflow illustrates the decision-making process for handling piperazine salts, prioritizing engineering controls over PPE.
Caption: Decision logic for engineering controls based on quantity thresholds, ensuring respiratory protection against salt dust.
Diagram 2: Metabolic Bioactivation Pathway
This diagram visualizes the mechanism described in recent literature [1], explaining why exposure control is vital beyond simple irritation risks.[1]
Caption: Metabolic pathway showing the formation of reactive intermediates (S-oxide/Quinone-imine) and the critical role of Glutathione in detoxification.[1]
Emergency Response & Waste Management
Spill Cleanup
Do NOT dry sweep. Dry sweeping generates dust aerosols which are the primary hazard.[1]
-
Isolate: Evacuate the immediate area.
-
PPE: Don a P100 respirator, double gloves, and goggles.[1]
-
Neutralize/Contain: Cover the spill with a paper towel dampened with water or a dilute bicarbonate solution (to neutralize the acidity of the HCl salt).[1]
-
Clean: Wipe up the wet material.[1] Place in a sealed hazardous waste bag.
First Aid[1]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] The HCl salt is acidic and can cause chemical burns or severe irritation.[1]
-
Skin Contact: Wash with soap and water.[1][5] Monitor for rash (delayed sensitization).[1]
Waste Disposal
Dispose of as Hazardous Chemical Waste .
References
-
Kate, A. S., et al. (2020).[1][6] 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates. European Journal of Drug Metabolism and Pharmacokinetics , 45, 409–420.[1]
-
ChemScene.[1] (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride Safety Data Sheet. ChemScene .
-
National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine. PubChem . [1]
-
Safe Work Australia.[1][7] (2018).[1][8][7] Piperazine salts: Human health tier II assessment. Industrial Chemicals Environmental Management Standard .
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.usp.org [store.usp.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 8. 913614-18-3 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride AKSci J55344 [aksci.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its core structure, featuring a benzo[b]thiophene moiety linked to a piperazine ring, is a recognized pharmacophore present in various biologically active molecules.[1][4] This guide provides an in-depth analysis of its fundamental physical and chemical properties, offering a critical resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives. Understanding these properties is paramount for designing and executing experiments, ensuring data integrity, and developing novel therapeutics. This document also serves as a practical reference for standard analytical procedures pertinent to this class of molecules.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is systematically named and can be identified by several key descriptors.
Molecular Structure:
Chemical Structure of 1-(Benzo[b]thiophen-4-yl)piperazine
| Identifier | Value | Source |
| Chemical Name | 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride | [5][6] |
| CAS Number | 913614-18-3 | [7][8][9][10] |
| Molecular Formula | C₁₂H₁₅ClN₂S (hydrochloride) | [7][9] |
| Synonyms | 1-(1-Benzothiophen-4-yl)piperazine hydrochloride, 1-Benzo[b]thien-4-yl-piperazine hydrochloride | [5][9] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems. These parameters are crucial for formulation development, pharmacokinetic studies, and predicting its interactions with biological targets.
| Property | Value | Significance in Drug Development | Source |
| Molecular Weight | 254.78 g/mol | Influences diffusion, bioavailability, and formulation. | [5][7][8] |
| Appearance | White to off-white solid | Important for identification and quality control. | [9][11][12] |
| Melting Point | >250°C (decomposes) | Indicates purity and thermal stability. The high decomposition temperature suggests good solid-state stability. | [9][11] |
| Solubility | Slightly soluble in DMSO (with heating), very slightly soluble in Methanol. Poorly soluble in water. | Critical for designing in vitro assays, formulation, and predicting absorption. The dihydrochloride salt form is expected to have improved aqueous solubility over the free base. | [9][11][12] |
| Topological Polar Surface Area (TPSA) | 43.5 Ų | A predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. | [5][6][13] |
| LogP | 2.7327 | Indicates the lipophilicity of the compound, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. | [7] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.
¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) provides detailed information about the hydrogen atoms in a molecule, allowing for the confirmation of the chemical structure.
Reported ¹H-NMR Data (DMSO-d₆):
-
δ 3.30 (4H, br. s)
-
δ 3.61 (4H, br. s)
-
δ 6.97 (1H, d, J = 7.8 Hz)
-
δ 7.32 (1H, br. dd, J = 8.4, 7.8 Hz)
-
δ 7.53 (1H, d, J = 5.6 Hz)
-
δ 7.70 (1H, d, J = 8.4 Hz)
-
δ 7.76 (1H, d, J = 5.6 Hz)
-
δ 9.37 (1H, br. s)[9]
Interpretation: The broad singlets at 3.30 and 3.61 ppm are characteristic of the piperazine ring protons. The signals in the aromatic region (6.97-7.76 ppm) correspond to the protons of the benzo[b]thiophene ring system. The broad singlet at 9.37 ppm is likely due to the protonated nitrogen of the piperazine ring in the dihydrochloride salt form.
Experimental Protocols
The accurate determination of physicochemical properties relies on robust and validated experimental methods. This section outlines standard protocols for the characterization of piperazine-containing compounds.
Melting Point Determination
The melting point is a fundamental physical property used to assess the purity of a crystalline solid.
Workflow for Melting Point Determination
Causality: A sharp melting point range is indicative of a pure compound. Impurities typically broaden and depress the melting point. For compounds that decompose, the temperature at which decomposition begins is recorded.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in biological assays and for formulation purposes.
Workflow for Solubility Assessment
Self-Validation: The protocol includes an equilibration step to ensure that the measured solubility represents the thermodynamic equilibrium. The quantification step provides a precise measure of the dissolved compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride.
-
Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][11]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area).[9][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Keep in a dark place, sealed in a dry, room temperature environment.[9][11]
Conclusion
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride. The data presented, coupled with the outlined experimental protocols, offers a valuable resource for scientists and researchers in the field of drug discovery and development. A thorough understanding of these fundamental characteristics is essential for the rational design of experiments and the successful advancement of this and related compounds as potential therapeutic agents.
References
-
1-(Benzo[b]thiophen-4-yl)piperazine. (n.d.). Pipzine Chemicals. Retrieved from [Link]
-
Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (2021). New Journal of Chemistry. Retrieved from [Link]
-
1-(benzo[b]thiophen-4-yl)piperazine hydrochloride. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. Retrieved from [Link]
-
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride(CAS# 913614-18-3). (n.d.). Angene Chemical. Retrieved from [Link]
-
1-(Benzo[b]thiophen-4-yl)piperazine. (n.d.). PubChem. Retrieved from [Link]
-
1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride. (n.d.). PASL. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. Retrieved from [Link]
- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (2019). Google Patents.
-
An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. (2015). Organic Process Research & Development. Retrieved from [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2010). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2010). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Determination of piperazine derivatives in “Legal Highs”. (2013). Problems of Forensic Sciences. Retrieved from [Link]
-
Synthesis, characterization of novel benzothiophene. (2020). Journal of Applicable Chemistry. Retrieved from [Link]
- Method for the preparation of piperazine and its derivatives. (2003). Google Patents.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry [umu.diva-portal.org]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malayajournal.org [malayajournal.org]
- 5. 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride;1-(4-Benzothienyl)piperazine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. angenesci.com [angenesci.com]
- 7. chemscene.com [chemscene.com]
- 8. 913614-18-3 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride AKSci J55344 [aksci.com]
- 9. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride manufacturers and suppliers in india [chemicalbook.com]
- 12. 1-(Benzo[b]thiophen-4-yl)piperazine Details, Uses, Safety Data, Synthesis & Supplier in China | Properties & Applications [pipzine-chem.com]
- 13. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis Protocol for 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
Abstract & Application Scope
This application note details a scalable, high-fidelity protocol for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride , a critical pharmacophore and key intermediate in the synthesis of the D2 dopamine partial agonist Brexpiprazole (Rexulti®).
Unlike generic academic preparations, this protocol utilizes a Buchwald-Hartwig Cross-Coupling strategy optimized for regioselectivity and mono-arylation. The method addresses common process risks, specifically the formation of the N,N'-bis-arylated impurity, by manipulating stoichiometric ratios and catalytic ligand sterics.
Key Performance Indicators (KPIs):
-
Target Purity: >98.5% (HPLC)
-
Salt Form: Dihydrochloride (2HCl) for enhanced aqueous solubility and stability.
Retrosynthetic Logic & Strategy
The direct nucleophilic aromatic substitution (
Critical Process Parameters (CPPs):
-
Ligand Selection: rac-BINAP is selected over monodentate phosphines to stabilize the Pd(0) species and facilitate the oxidative addition into the sterically crowded C4-position of the benzothiophene.
-
Stoichiometry: A high equivalent ratio of piperazine (5.0 eq) is strictly enforced to statistically suppress the formation of the symmetrical dimer (bis-coupling).
-
Base: Sodium tert-butoxide (NaOtBu) provides sufficient basicity to deprotonate the amine without degrading the thiophene core.
Workflow Visualization
Figure 1: Convergent synthesis workflow from starting bromide to dihydrochloride salt.
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[5] | Role |
| 4-Bromobenzo[b]thiophene | 5118-13-8 | 213.09 | 1.0 | Limiting Reagent |
| Piperazine (Anhydrous) | 110-85-0 | 86.14 | 5.0 | Nucleophile |
| Pd2(dba)3 | 51364-51-3 | 915.72 | 0.02 | Catalyst Precursor |
| (rac)-BINAP | 98327-87-8 | 622.67 | 0.04 | Ligand |
| NaOtBu | 865-48-5 | 96.10 | 1.5 | Base |
| Toluene (Anhydrous) | 108-88-3 | - | 10 Vol | Solvent |
| HCl (4M in Dioxane) | - | 36.46 | 3.0 | Acid Source |
Equipment
-
Three-neck round-bottom flask (equipped with reflux condenser).
-
Inert gas manifold (Argon or Nitrogen).
-
Rotary Evaporator.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Part A: Buchwald-Hartwig Coupling (Synthesis of Free Base)
Safety Note: This reaction utilizes Palladium catalysts and strong bases. Perform all operations in a fume hood. Toluene is flammable; ensure no open flames.
-
Inertion: Flame-dry a 250 mL three-neck flask and cool under a stream of dry Nitrogen/Argon.
-
Charging: Charge the flask with:
-
4-Bromobenzo[b]thiophene (5.0 g, 23.5 mmol, 1.0 eq)
-
Piperazine (10.1 g, 117.5 mmol, 5.0 eq)
-
NaOtBu (3.4 g, 35.2 mmol, 1.5 eq)
-
Toluene (50 mL).
-
-
Degassing: Sparge the mixture with Nitrogen for 15 minutes to remove dissolved oxygen (critical for catalyst life).
-
Catalyst Addition: Add Pd2(dba)3 (430 mg, 0.47 mmol, 2 mol%) and BINAP (585 mg, 0.94 mmol, 4 mol%).
-
Reaction: Heat the mixture to 100°C (internal temperature) . Stir vigorously for 12–16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite® to remove insoluble salts and Palladium residues. Wash the pad with Ethyl Acetate (50 mL).[2]
-
Transfer the filtrate to a separatory funnel. Wash with water (3 x 50 mL) to remove the excess piperazine and inorganic salts.
-
Extract the organic layer with 1M HCl (3 x 50 mL). Note: The product moves to the aqueous phase; impurities stay in organic.
-
Basify the combined aqueous extracts to pH 10 using 4M NaOH.
-
Extract the turbid aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Dry the DCM layer over anhydrous
, filter, and concentrate in vacuo to yield the crude free base as a viscous yellow/brown oil.
-
Part B: Salt Formation (Dihydrochloride)
-
Dissolution: Dissolve the crude free base (approx. 4.5 g) in Ethyl Acetate (25 mL) and Methanol (5 mL).
-
Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 4M HCl in Dioxane (15 mL, excess) with stirring.
-
Precipitation: A thick white to off-white precipitate will form immediately. Stir at 0°C for 1 hour to ensure complete salt formation.
-
Isolation: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethyl Acetate (2 x 10 mL) followed by Diethyl Ether (20 mL) to remove residual organic impurities.
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Analytical Characterization
Compound: 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride Appearance: Off-white to pale beige powder.
| Method | Expected Signal/Result | Interpretation |
| HPLC | Retention Time ~ 8.6 min (C18, ACN/H2O gradient) | Purity Check (>98%) |
| 1H NMR | Aromatic protons confirm thiophene core; broad aliphatics confirm piperazine.[6] | |
| MS (ESI) | [M+H]+ = 219.1 | Matches Free Base mass (218.32 + 1) |
Catalytic Cycle Mechanism
Understanding the mechanism aids in troubleshooting low yields.
Figure 2: Simplified Buchwald-Hartwig catalytic cycle highlighting the critical oxidative addition step.
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Catalyst poisoning by Oxygen. Fix: Ensure rigorous degassing.
-
Cause: Incomplete conversion. Fix: Increase catalyst loading to 5 mol% or switch to Xantphos ligand for higher turnover frequency.
-
-
Impurity (Bis-coupling):
-
Observation: Mass spec shows peak at ~436 Da.
-
Fix: Increase Piperazine equivalents to 8.0 or 10.0.
-
-
Coloration:
-
Observation: Product is dark brown.
-
Fix: Residual Palladium. Treat the free base solution with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) before salt formation.
-
References
-
Otsuka Pharmaceutical Co., Ltd. (2011). Piperazine-substituted benzo[b]thiophene derivatives. US Patent 7,888,362.[1]
-
Struers, F., et al. (2018). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Royal Society of Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine.
-
BOC Sciences. (2023). Brexpiprazole Impurity Analysis and Synthesis.
Sources
- 1. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Fidelity Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine via Buchwald-Hartwig Amination
Application Note & Protocol: AN-BTP-04
Executive Summary
The moiety 1-(benzo[b]thiophen-4-yl)piperazine is a critical pharmacophore, serving as the "tail" fragment for the blockbuster atypical antipsychotic Brexpiprazole (Rexulti®). While nucleophilic aromatic substitution (SNAr) is viable for electron-deficient arenes, the electron-rich nature of the benzo[b]thiophene core renders SNAr inefficient without harsh forcing conditions that degrade the thiophene ring.
This Application Note details a robust Buchwald-Hartwig Cross-Coupling protocol. By utilizing a high-activity Palladium/Phosphine catalytic system, we overcome two primary failure modes: catalyst poisoning by the thiophene sulfur and homocoupling of the aryl halide. This guide prioritizes the coupling of 4-bromobenzo[b]thiophene with N-Boc-piperazine to ensure regioselectivity and high purity (>99% HPLC), followed by a quantitative deprotection step.
Strategic Retrosynthesis & Pathway Analysis
The synthesis hinges on the disconnection of the C(sp2)-N(sp3) bond at the C4 position of the benzo[b]thiophene ring.
Figure 1: Retrosynthetic logic prioritizing the N-Boc protected route to eliminate bis-arylation impurities.
Critical Parameter Optimization (The "Why")
3.1 Ligand Selection: Overcoming the "Thiophene Trap"
Thiophene sulfur atoms are soft Lewis bases that can coordinate to Palladium(II) intermediates, forming stable, inactive complexes (catalyst poisoning).
-
Recommendation: Use BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos . These bidentate ligands possess a wide bite angle and sufficient steric bulk to enforce reductive elimination and prevent the thiophene sulfur from displacing the phosphine.
-
Alternative: Monodentate biaryl ligands like RuPhos or BrettPhos are excellent for difficult substrates but may be cost-prohibitive for initial scale-up. BINAP remains the industrial workhorse for this specific transformation.
3.2 The Electrophile: Bromide vs. Triflate
-
4-Bromobenzo[b]thiophene: Commercially available but reactivity can be sluggish.
-
Benzo[b]thiophen-4-yl Triflate: Synthesized from 6,7-dihydrobenzo[b]thiophen-4(5H)-one.[1] Often exhibits higher reactivity in oxidative addition but is less stable to storage.
-
Decision: This protocol uses the Bromide due to its commercial stability and ease of handling.
3.3 Base & Solvent Effects[2]
-
Base: Sodium tert-butoxide (NaOtBu) is preferred for its high basicity, facilitating the deprotonation of the amine.
-
Solvent: Toluene is the standard non-polar solvent. However, if solubility is an issue, 1,4-Dioxane is a superior alternative that stabilizes the catalytic cycle.
Detailed Experimental Protocol
Phase 1: Buchwald-Hartwig Coupling [1]
Materials:
-
4-Bromobenzo[b]thiophene (1.0 equiv, 10 mmol, 2.13 g)
-
N-Boc-piperazine (1.2 equiv, 12 mmol, 2.23 g)
-
Pd(OAc)2 (2 mol%, 0.2 mmol, 45 mg)
-
BINAP (3 mol%, 0.3 mmol, 187 mg)
-
NaOtBu (1.5 equiv, 15 mmol, 1.44 g)
-
Toluene (anhydrous, 50 mL, 0.2 M concentration)
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the coupling reaction.
Procedure:
-
Catalyst Pre-formation: In a dry 3-neck round-bottom flask equipped with a condenser and magnetic stir bar, add Pd(OAc)2, BINAP, and NaOtBu. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add anhydrous Toluene via syringe. Stir at room temperature for 10 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.
-
Substrate Addition: Add 4-Bromobenzo[b]thiophene and N-Boc-piperazine.
-
Heating: Heat the mixture to 100°C (internal temperature). Maintain vigorous stirring.
-
Monitoring: Check reaction progress by TLC (Hexane/EtOAc 4:1) or HPLC after 4 hours. The bromide starting material (Rf ~0.8) should disappear, and a fluorescent blue spot (Product, Rf ~0.4) should appear.
-
Workup: Once complete (typically 12h), cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the N-Boc protected intermediate as a pale yellow solid.
Phase 2: Deprotection (Boc Removal)
-
Dissolve the intermediate in MeOH (5 volumes).
-
Add 4M HCl in Dioxane (5 equiv) dropwise at 0°C.
-
Stir at Room Temperature for 2-4 hours. A white precipitate (hydrochloride salt) will form.
-
Isolation: Filter the solid, wash with cold Et2O, and dry under vacuum.
-
Free Base Formation (Optional): Partition the salt between CH2Cl2 and saturated NaHCO3. Separate layers, dry over Na2SO4, and concentrate to yield the free base 1-(Benzo[b]thiophen-4-yl)piperazine .
Analytical Data & Quality Control
Table 1: Expected Analytical Parameters
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/storage. |
| 1H NMR (CDCl3) | δ 7.60 (d, 1H), 7.40 (d, 1H), 7.35 (d, 1H), 7.25 (t, 1H), 6.90 (d, 1H), 3.10 (m, 4H), 3.00 (m, 4H). | Characteristic thiophene doublets at 7.40/7.35 ppm. |
| HPLC Purity | > 98.5% (Area %) | Main impurity: Bis-coupled piperazine (<0.5%).[3] |
| Mass Spec (ESI) | [M+H]+ = 219.1 | Consistent with C12H14N2S. |
Troubleshooting & Safety (Self-Validating Systems)
-
Issue: Low Conversion (<50%)
-
Diagnosis: Catalyst poisoning or inactive catalyst batch.
-
Fix: Ensure Toluene is strictly anhydrous/degassed. Switch to Pd2(dba)3 (1 mol%) + Xantphos (2 mol%) for a more robust system against oxygen.
-
-
Issue: "Stalled" Reaction
-
Diagnosis: Product inhibition or base insolubility.
-
Fix: Add 10% volume of t-Butanol to the Toluene. This helps solubilize the NaOtBu and breaks up aggregates.
-
-
Safety Warning:
-
Piperazines are potential sensitizers; handle in a fume hood.
-
Palladium Waste: Segregate all solid waste (Celite pads) for heavy metal disposal.
-
Mechanistic Pathway
Understanding the catalytic cycle allows for rational troubleshooting.
Figure 3: Simplified Buchwald-Hartwig Catalytic Cycle. The rate-limiting step is often Oxidative Addition for electron-rich aryl bromides.
References
-
Otsuka Pharmaceutical Co., Ltd. (2006). Piperazine-substituted benzothiophenes for the treatment of mental disorders. WO2006112464.[4]
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Indian Academy of Sciences. (2018). Delineating an alternate convergent synthesis of brexpiprazole. Journal of Chemical Sciences.
-
PubChem. (n.d.). 1-(1-Benzothiophen-4-yl)piperazine Compound Summary.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof - Google Patents [patents.google.com]
Step-by-step synthesis of brexpiprazole from 1-(Benzo[b]thiophen-4-yl)piperazine
Application Notes and Protocols for the Synthesis of Brexpiprazole
Document ID: AN-BXP-2026-02
Version: 1.0
Abstract
This document provides a detailed, step-by-step guide for the synthesis of Brexpiprazole, a serotonin-dopamine activity modulator (SDAM) utilized in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] The described protocol starts from the key intermediate, 1-(Benzo[b]thiophen-4-yl)piperazine, and outlines a robust and scalable synthetic route. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are designed to ensure high yield and purity, with in-depth explanations of the chemical principles and experimental choices, supported by authoritative references.
Introduction and Synthetic Strategy
Brexpiprazole, chemically known as 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, is a second-generation atypical antipsychotic.[2] Its pharmacological profile is characterized by partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, along with potent antagonism at serotonin 5-HT2A receptors.[2]
The synthetic strategy detailed below is a convergent route, which involves the coupling of two primary building blocks: the nucleophilic 1-(benzo[b]thiophen-4-yl)piperazine and an electrophilic quinolinone derivative. This final step is a classical nucleophilic substitution reaction (alkylation), a cornerstone of many pharmaceutical syntheses.[3] The core of this protocol focuses on the reaction between 1-(benzo[b]thiophen-4-yl)piperazine and a pre-synthesized intermediate, 7-(4-chlorobutoxy)quinolin-2(1H)-one.
Visualizing the Synthetic Pathway
The overall synthesis can be visualized as the condensation of two key fragments.
Sources
- 1. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
- 2. CN104844585A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
Application Note: Analytical Characterization of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
[1][2]
Executive Summary & Chemical Context
1-(Benzo[b]thiophen-4-yl)piperazine is the primary pharmacophore contributing to the serotonin-dopamine activity modulation (SDAM) of Brexpiprazole.[1] As a starting material, its purity is critical; unreacted 1-BTP is a known impurity (Impurity 15) in the final drug substance, and its own impurities (N-oxides, dimers) can propagate through synthesis.
This guide provides a self-validating analytical framework focusing on HPLC-UV purity assessment , LC-MS identification , and NMR structural confirmation .
Physicochemical Profile
| Property | Specification / Value |
| Molecular Formula | |
| Molecular Weight | 218.32 g/mol (Free Base) / ~291.24 g/mol (2HCl) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in ACN. |
| pKa (Calc) | ~8.5 (Piperazine secondary amine), ~4.5 (Piperazine tertiary amine) |
| UV Maxima | ~215 nm, ~260 nm (Benzothiophene chromophore) |
Analytical Workflow Visualization
The following diagram outlines the decision matrix for characterizing 1-BTP, ensuring data integrity from raw material receipt to release.
Caption: Integrated analytical workflow for 1-BTP characterization, separating identification, quantitative assay, and impurity tracking.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Quantification of 1-BTP purity and detection of related substances (dimers, regioisomers).
Method Rationale (Expertise & Experience)
-
Column Choice: A C18 column with high carbon load (e.g., HyPURITY or Zorbax Eclipse) is selected to retain the hydrophobic benzothiophene moiety.[1]
-
Mobile Phase pH: The mobile phase is buffered to pH 2.5–3.0 using orthophosphoric acid (OPA).[1] Why? The piperazine ring is basic.[1] At neutral pH, silanol interactions cause severe peak tailing.[1] Acidic pH ensures the amine is fully protonated and suppresses silanol activity, yielding sharp peaks.[1]
-
Detection: 215 nm is chosen for maximum sensitivity, while 254 nm is used for specificity (aromatic region).[1]
Operating Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Orthophosphoric Acid (OPA) in Water (pH ~2.[1]5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA at 215 nm (Quant) and 254 nm (ID) |
| Diluent | Methanol:Water (50:50 v/v) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 5.0 | 90 | 10 | Isocratic hold for polar impurities |
| 20.0 | 40 | 60 | Linear gradient to elute 1-BTP |
| 25.0 | 40 | 60 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
System Suitability Criteria (Self-Validating)
Protocol B: LC-MS Identification & Impurity Profiling
Objective: Confirm molecular mass and identify oxidative degradants (N-oxides).[1]
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Rationale: The secondary amine on the piperazine ring protonates easily
.[1] -
Target Mass:
Impurity Fragmentation Logic
-
Main Peak (m/z 219): Fragmentation typically yields m/z 134 (Benzo[b]thiophene cation) via cleavage of the C-N bond connecting the rings.[1]
-
N-Oxide Impurity: Look for m/z 235 (+16 Da).[1] This is a common stress degradant during storage.[1]
-
Dimer Impurity: Look for m/z ~436 (trace levels).[1]
Caption: Primary fragmentation pathway for 1-BTP in ESI+ mode.
Protocol C: NMR Structural Characterization
Objective: Definitive structural validation.
Solvent: DMSO-
Expected H NMR Signals (DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.0 – 9.5 | Broad Singlet | 2H | |
| 7.8 – 8.0 | Doublet | 1H | Benzothiophene Ar-H (C7) |
| 7.6 – 7.7 | Doublet | 1H | Benzothiophene Ar-H (C5) |
| 7.5 | Singlet | 1H | Thiophene ring proton (C2) |
| 7.3 – 7.4 | Triplet | 1H | Benzothiophene Ar-H (C6) |
| 6.9 – 7.0 | Doublet/Multiplet | 1H | Thiophene ring proton (C3) |
| 3.2 – 3.5 | Broad Multiplet | 8H | Piperazine |
Note: The piperazine protons often appear as two distinct multiplets (4H each) if the exchange is slow, or a broadened peak if fast.[1] In the HCl salt, the NH protons are visible downfield.
Handling and Stability (Safety & Integrity)
-
Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] Store in a desiccator at 2-8°C.
-
Stress Testing: 1-BTP is susceptible to oxidation (N-oxide formation).[1] Avoid exposure to air/light in solution.[1]
-
Safety: Classified as Acute Tox. 4 (Oral) .[1] Use standard PPE (Gloves, Goggles, Fume Hood).[1]
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Jagdale, R., et al. (2021). Development and validation of RP-HPLC method for estimation of brexpiprazole in its bulk and tablet dosage form using Quality by Design approach.[1] Future Journal of Pharmaceutical Sciences.[1][2] Available at: [Link]
-
Thakkar, D., & Kate, A. S. (2020). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes.[1][3] European Journal of Drug Metabolism and Pharmacokinetics.[1][3] Available at: [Link][1]
-
World Intellectual Property Organization (WIPO). Process for the preparation of Brexpiprazole and intermediates thereof (WO2017216661).[1] Available at: [Link][1]
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride Purity
Introduction & Analytical Significance
1-(Benzo[b]thiophen-4-yl)piperazine is a critical pharmacophore and intermediate in the synthesis of atypical antipsychotics, most notably Brexpiprazole [1, 2].[1] Ensuring the purity of this intermediate is paramount, as structural analogs and unreacted precursors can carry forward into the final API as genotoxic or process-related impurities (e.g., Impurity V in Brexpiprazole specifications) [1].
The Analytical Challenge
The molecule presents specific chromatographic challenges:
-
Basicity: The piperazine ring contains two nitrogen atoms (pKa ~5.3 and ~9.[2]7) [3]. At neutral pH, the secondary amine is protonated, interacting strongly with residual silanols on older silica columns, leading to severe peak tailing.[2]
-
Hydrophobicity: The benzothiophene moiety adds significant non-polar character, requiring a balanced organic modifier gradient for elution.[2]
-
Salt Form: As a dihydrochloride salt, the compound is water-soluble, but free-basing in high-organic diluents can cause precipitation.[2]
This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method designed to suppress silanol interactions while maintaining high resolution between the main peak and potential regioisomers or oxidation byproducts (N-oxides).[2]
Method Development Logic (Expertise & Causality)
To ensure a self-validating and robust system, the following critical parameters were selected:
-
Stationary Phase (Column): A C18 column with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is mandatory.[2] End-capping blocks free silanol groups, preventing the "cation-exchange" mechanism that causes tailing in basic piperazines.[2]
-
Mobile Phase pH: A low pH (2.5 – 3.0) phosphate buffer is chosen.[2] At this pH, the piperazine nitrogens are fully protonated, but the silanols on the column are protonated (neutral), minimizing secondary interactions. Alternatively, high pH (>10) methods exist but require specialized hybrid columns; low pH is preferred for standard QC compatibility.[2]
-
Detection Wavelength: The benzothiophene ring exhibits strong UV absorption.[2] 254 nm is selected as the optimal balance between sensitivity and solvent cutoff interference, though 215 nm can be used for higher sensitivity if solvents are HPLC-grade [4].[2]
Experimental Protocol
Reagents and Standards
-
Reference Standard: 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride (>99.0% purity).[2]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).[2]
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with Binary Pump, Autosampler, and DAD/UV Detector |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C ± 2°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Bandwidth 4 nm) |
| Run Time | 25 Minutes |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute |
| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) |
Gradient Program
A gradient is necessary to elute the polar salts early and the hydrophobic parent compound and potential dimers later.[2]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[2] Note: Using 100% organic solvent may precipitate the salt.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of the standard into a 50 mL volumetric flask. Dissolve in 25 mL diluent and sonicate for 5 mins. Make up to volume.
-
Test Sample (0.5 mg/mL): Dilute 5.0 mL of Stock Solution to 10.0 mL with diluent. Filter through a 0.45 µm PVDF or PTFE syringe filter before injection.[2]
Analytical Workflow Visualization
The following diagram outlines the logical flow of the analysis, highlighting critical control points (CCPs) where errors often occur.
Caption: Step-by-step analytical workflow emphasizing Critical Control Points (CCPs) in sample preparation and decision logic.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the system must meet the following criteria before sample analysis proceeds. These limits are derived from ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 8.0 – 12.0 min | Ensures elution in the stable gradient window.[2] |
| Tailing Factor ( | Critical for piperazines; indicates successful silanol suppression.[2] | |
| Theoretical Plates (N) | Ensures sufficient column efficiency.[2] | |
| Precision (RSD) | Verifies autosampler and pump stability. | |
| Resolution ( | Ensures accurate integration of impurities.[2] |
Results Interpretation & Troubleshooting
Typical Chromatogram Profile[2]
-
Void Volume (
): ~1.5 - 2.0 min (unretained salts). -
Main Peak: Elutes at approximately 10.5 ± 0.5 min .[2]
-
Impurity Profile:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 2.0 | Secondary silanol interactions; pH too high.[2] | Lower buffer pH to 2.5; Ensure column is end-capped; Add 0.1% Triethylamine (TEA) to buffer.[2] |
| Split Peaks | Sample solvent incompatibility. | Match sample diluent closer to initial mobile phase (increase aqueous content).[2] |
| Retention Time Drift | Column equilibration issue or pH instability. | Increase equilibration time; Verify buffer pH with a calibrated meter. |
Chemical Context: Impurity Origins
Understanding the synthesis helps predict potential impurities.[2] The compound is typically synthesized via Buchwald-Hartwig amination [5].[2]
Caption: Synthesis pathway showing the origin of likely impurities (Dimers and Unreacted Starting Material) detectable by this HPLC method.
References
-
Vertex AI Search (Patents). Process for the preparation of brexpiprazole and intermediates thereof - US20170320862A1. Retrieved from 3.[2]
-
National Institutes of Health (NIH). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole. PubMed.[2][4] Retrieved from 1.[2]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from 5.[2]
-
YMER Digital. Stability Indicating HPLC Method Development and Validation. Retrieved from 6.[2]
-
Indian Academy of Sciences. Delineating an alternate convergent synthesis of brexpiprazole. Retrieved from 7.[2]
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one fumarate | C29H31N3O6S | CID 66886292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 4. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. ymerdigital.com [ymerdigital.com]
- 7. ias.ac.in [ias.ac.in]
Application Note and Protocol: ¹H NMR Characterization of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
Abstract
This document provides a comprehensive guide for the structural characterization of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial analytical technique in pharmaceutical development and chemical research, ¹H NMR offers detailed insights into molecular structure and purity. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices, a step-by-step protocol for sample preparation and data acquisition, and a detailed framework for spectral interpretation. We address the specific challenges associated with analyzing a dihydrochloride salt, ensuring a robust and reproducible methodology.
Introduction: The Analytical Challenge
1-(Benzo[b]thiophen-4-yl)piperazine is a key heterocyclic scaffold found in various pharmacologically active agents.[1][2] Its dihydrochloride salt form enhances solubility and stability, making it common in pharmaceutical formulations.[3][4] However, this salt form introduces specific considerations for ¹H NMR analysis. The protonation of the two nitrogen atoms in the piperazine ring significantly alters the chemical environment of adjacent protons compared to the free base.[5] Furthermore, the presence of labile amine protons (N-H⁺) requires careful selection of a deuterated solvent to either observe or exchange these signals, simplifying the spectrum.
This application note provides the scientific rationale and a validated protocol to obtain a high-quality, interpretable ¹H NMR spectrum of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, enabling unambiguous structural confirmation and purity assessment.
Structural Analysis and Spectral Prediction
A thorough understanding of the molecule's structure is the foundation of accurate spectral interpretation. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), multiplicity, and integration.
Molecular Structure and Proton Environments
The structure consists of a benzothiophene ring system linked to a piperazine ring at the C4 position. In the dihydrochloride salt, both piperazine nitrogens are protonated, bearing a positive charge.
Figure 1: Labeled structure of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride.
Predicted ¹H NMR Spectrum
The expected signals can be divided into two main regions:
-
Aromatic Region (δ 7.0–8.5 ppm): This region will contain signals from the five protons on the benzothiophene ring system. Based on published data for benzothiophene derivatives, the chemical shifts are influenced by the electron-donating sulfur atom and the fused benzene ring. [6][7] * H₂ & H₃: These protons on the thiophene ring are distinct and will likely appear as doublets due to coupling with each other.
-
H₅, H₆, H₇: These protons on the benzene portion will exhibit a more complex splitting pattern (doublets, triplets, or doublet of doublets) due to coupling with their neighbors. The proton ortho to the piperazine substituent (H₅) may be shifted relative to the others.
-
-
Aliphatic Region (δ 3.0–4.0 ppm): This region corresponds to the eight protons of the piperazine ring.
-
Due to the dihydrochloride form, both nitrogen atoms are protonated, leading to a significant downfield shift of the adjacent methylene (CH₂) protons compared to the free base. * The piperazine ring is not symmetric in this molecule. The four protons alpha (α) to N₁ are chemically different from the four protons beta (β) to N₁. This will likely result in two distinct signals, each integrating to 4H. These signals are typically broad singlets or complex multiplets at room temperature due to chair-to-chair conformational exchange. [8]
-
-
Labile Protons (N-H⁺): The three ammonium protons (one on N₁ and two on N₂) will be present. In a non-exchanging solvent like DMSO-d₆, they would appear as broad signals at a far downfield position (often > 9 ppm). In a solvent like D₂O, these protons will exchange with deuterium, and their signals will disappear from the spectrum. [9][10] Table 1: Predicted ¹H NMR Data for 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride in D₂O
| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H₅, H₆, H₇, H₂, H₃ | 7.0 – 8.5 | Multiplets (m) | 5H | Benzo[b]thiophene Protons |
| Hα (N₁-CH₂) | ~3.6 – 3.8 | Broad Singlet (br s) or Multiplet (m) | 4H | Piperazine Protons (alpha) |
| Hβ (N₂-CH₂) | ~3.4 – 3.6 | Broad Singlet (br s) or Multiplet (m) | 4H | Piperazine Protons (beta) |
| N₁-H⁺, N₂-H₂⁺ | N/A (exchanged) | N/A | 0H | Labile Ammonium Protons |
Methodology and Experimental Protocol
This section details the causal reasoning behind procedural choices and provides a step-by-step guide for acquiring high-quality data.
Rationale for Experimental Design
-
Choice of Solvent: The dihydrochloride salt is a polar, ionic compound. Therefore, a polar deuterated solvent is required for dissolution.
-
Deuterium Oxide (D₂O): This is an excellent choice as it readily dissolves amine salts. A key advantage is its ability to exchange the labile N-H⁺ protons for deuterium. [10]This simplifies the aliphatic region of the spectrum by removing complex N-H coupling and the broad N-H signals themselves, allowing for clearer observation of the piperazine backbone.
-
DMSO-d₆: An alternative that also dissolves polar compounds. Unlike D₂O, it does not readily exchange the N-H⁺ protons, allowing for their observation. However, the residual water peak in DMSO-d₆ can sometimes interfere with analysis, and the high viscosity can lead to broader lines. For the purpose of unambiguous structural confirmation of the carbon skeleton, D₂O is often preferred.
-
-
Sample Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR. [11]Overly concentrated samples can lead to increased viscosity and poor magnetic field homogeneity (shimming), resulting in broad, poorly resolved peaks.
-
Internal Standard: While the residual solvent peak (HDO in D₂O, ~4.79 ppm) can be used for referencing, an internal standard like DSS or TSP is recommended for highly accurate chemical shift determination, especially for quantitative NMR (qNMR) applications.
Experimental Workflow
The process from sample preparation to final data analysis is a sequential workflow designed to ensure data integrity and accuracy.
Figure 2: Experimental workflow for ¹H NMR characterization.
Detailed Protocols
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10 mg of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride directly into a clean, dry vial.
-
Rationale: This amount provides a good balance between signal strength and avoiding concentration-related issues like line broadening.
-
-
Dissolution: Add 0.7 mL of Deuterium Oxide (D₂O) to the vial. Vortex or gently agitate until the solid is completely dissolved.
-
Rationale: Ensuring complete dissolution is critical. Undissolved particulates will severely degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Rationale: Filtration removes any microparticulates or dust, which is essential for achieving sharp spectral lines.
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: NMR Data Acquisition (Example on a 400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the D₂O solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Rationale: Locking ensures the magnetic field remains stable during the experiment. Shimming corrects for field inhomogeneities, which is the most critical step for achieving high resolution (sharp peaks).
-
-
Set Acquisition Parameters: Load a standard ¹H acquisition parameter set and adjust as follows:
-
Number of Scans (ns): 16. Rationale: Provides excellent signal-to-noise for a sample of this concentration.
-
Relaxation Delay (d1): 2 seconds. Rationale: Allows for nearly complete relaxation of protons between pulses, ensuring accurate integration.
-
Acquisition Time (aq): ~2-4 seconds. Rationale: Determines the digital resolution of the spectrum.
-
Spectral Width (sw): ~16 ppm. Rationale: Ensures the full range of expected proton signals, from aliphatic to aromatic, is captured.
-
-
Acquire Data: Start the acquisition. The resulting Free Induction Decay (FID) signal will be saved.
Data Processing and Spectral Interpretation
Data Processing Steps
The raw FID data must be mathematically processed to generate the frequency-domain spectrum. [12]1. Fourier Transform (FT): Apply a Fourier Transform to the FID to convert the time-domain data into frequency-domain data. 2. Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode. 3. Baseline Correction: Apply a polynomial function to correct any distortions in the baseline of the spectrum. 4. Referencing: Calibrate the chemical shift axis by setting the residual HDO peak to δ 4.79 ppm. 5. Integration: Integrate the area under each peak. Normalize the integration values by setting one of the well-resolved peaks to its known proton count (e.g., a peak in the aromatic region to 1H or a piperazine signal to 4H).
Interpreting the Spectrum
The processed spectrum should be analyzed by comparing it to the predictions in Table 1.
-
Aromatic Region (δ 7.0–8.5):
-
Verify that the total integration of this complex region corresponds to 5 protons.
-
Analyze the splitting patterns (coupling constants) to tentatively assign specific protons (H₂, H₃, H₅, H₆, H₇), although full 2D NMR (like COSY and HSQC) would be required for definitive assignment.
-
-
Aliphatic Region (δ 3.0–4.0):
-
Identify the two distinct signals corresponding to the piperazine protons.
-
Confirm that each signal integrates to 4 protons. The downfield-shifted signals are characteristic of a protonated piperazine ring. The signal for the protons alpha to N₁ (attached to the aromatic ring) will likely be further downfield than the beta protons.
-
-
Absence of N-H⁺ Signals:
-
Confirm that there are no broad signals in the far downfield region (> 9 ppm), which validates the successful exchange of the labile ammonium protons with deuterium from the D₂O solvent.
-
Conclusion
This application note provides a robust and scientifically grounded methodology for the ¹H NMR characterization of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride. By selecting D₂O as the deuterated solvent, the analysis is simplified, allowing for clear observation of the core molecular structure. The provided protocols for sample preparation, data acquisition, and processing enable the generation of high-quality, reproducible data. Following this guide, researchers can confidently confirm the identity and assess the purity of this important pharmaceutical building block.
References
- Jeyachandran, V., & Kumar, M. (Year). Synthesis, characterization of novel benzothiophene. Source not specified.
- (2017). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic Chemistry Frontiers.
- Al-Suwaidan, I. A., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules.
- Yilmaz, F., & Uzgoren-Baran, A. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Jeyachandran, V., & Kumar, M. (2020). Synthesis, characterization of novel benzothiophene. Source not specified.
- Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry.
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Tisovský, P., et al. (2024). Modulation of Properties inB[9]enzothieno[3,2-b]b[9]enzothiophene Derivatives through Sulfur Oxidation. Molecules.
-
PubChem. (n.d.). Piperazine. Retrieved from [Link]
- Claramunt, R. M., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
- Scorzute, A., et al. (2022).
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Braun, S., Kalinowski, H.-O., & Berger, S. (n.d.).
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
-
University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
- Scorzute, A., et al. (2022).
- Wünsch, B., et al. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
- Keeler, J. (n.d.).
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
-
Automated Topology Builder. (n.d.). Piperazine. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
Sources
- 1. malayajournal.org [malayajournal.org]
- 2. 1-Benzo[b]thien-4-yl-piperazine | LGC Standards [lgcstandards.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malayajournal.org [malayajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Mass spectrometry fragmentation of 1-(Benzo[b]thiophen-4-yl)piperazine
Application Note: Structural Elucidation and Fragmentation Dynamics of 1-(Benzo[b]thiophen-4-yl)piperazine via ESI-MS/MS
Executive Summary
This Application Note provides a comprehensive guide to the mass spectrometric characterization of 1-(Benzo[b]thiophen-4-yl)piperazine (C₁₂H₁₄N₂S), a critical pharmacophore often identified as a metabolite or impurity of the antipsychotic drug Brexpiprazole .[1][2]
Understanding the fragmentation of this molecule is essential for researchers in drug metabolism and pharmacokinetics (DMPK) and forensic toxicology.[1][2] This guide details the ionization behavior, characteristic dissociation pathways, and a validated experimental protocol for its identification using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS).[1]
Introduction & Chemical Context
The piperazine moiety fused with a benzothiophene ring represents a "privileged structure" in medicinal chemistry, particularly for ligands targeting serotonin (5-HT) and dopamine receptors. 1-(Benzo[b]thiophen-4-yl)piperazine typically appears in bioanalysis workflows as:
-
A Metabolite: Formed via the metabolic breakdown of larger pharmaceuticals like Brexpiprazole (OPC-34712).[1][2][3]
-
A Synthetic Impurity: Present in the raw material synthesis of benzothiophene-derived drugs.[1][2][3]
Chemical Properties:
-
Basicity: The distal nitrogen (N4) of the piperazine ring is the most basic site (pKa ~9.8), making it the primary site of protonation in ESI+.[1]
Experimental Protocol
This protocol is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap, but is adaptable to Triple Quadrupole (QqQ) systems for quantification.[1][2][3]
Reagents & Materials
-
Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).[1][2][3]
-
Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% FA.[1][2][3]
-
Standard: 1-(Benzo[b]thiophen-4-yl)piperazine (purity >98%).[1][2][3][5]
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2-5 µL |
| Gradient | 0-1 min: 5% B (Isocratic hold) 1-8 min: 5% → 95% B (Linear ramp) 8-10 min: 95% B (Wash) |
Table 2: Mass Spectrometry Parameters (ESI+)
| Parameter | Setting | Causality / Rationale |
| Ionization | ESI Positive | Basic nitrogens facilitate facile protonation.[2][3] |
| Capillary Voltage | 3.5 kV | Optimal spray stability for semi-polar heterocycles.[1][2][3] |
| Collision Energy | Ramp 15-45 eV | Low CE preserves the parent; High CE reveals ring cleavage.[2][3] |
| Mass Range | m/z 50 - 300 | Covers parent ion and all diagnostic low-mass fragments.[2][3] |
Results & Discussion: Fragmentation Dynamics
The fragmentation of aryl-piperazines in ESI-MS/MS follows a predictable pattern driven by charge retention on the piperazine nitrogen.[2][3]
Primary Fragmentation Pathway (The "Piperazine Collapse")
Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 219 ) undergoes ring opening and neutral losses.[1]
-
Loss of C₂H₅N (m/z 176): The most characteristic transition is the loss of a neutral aziridine-like moiety (43 Da) from the piperazine ring.[1][2][3] This cleavage creates a secondary amine cation attached to the benzothiophene core.[1][2][3]
-
Secondary Ring Degradation (m/z 148/150): Further fragmentation of the m/z 176 ion leads to the loss of the remaining alkyl-nitrogen chain, often yielding the Benzo[b]thiophen-4-amine radical cation or protonated species.[1][2][3]
-
Observed Ion:m/z 148 - 150
-
Secondary Pathway (C-N Bond Cleavage)
At higher collision energies, the bond between the benzothiophene ring and the piperazine nitrogen cleaves.[1]
-
Benzothiophene Cation (m/z 133/135): Depending on hydrogen transfer, the benzothiophene moiety may retain the charge.[1][3]
-
Observed Ion:m/z 135.0 (Diagnostic for the aromatic core)[1]
-
-
Piperazine Fragments (m/z 56, 70): Low-mass ions characteristic of the piperazine ring itself.[1][2][3]
Visualization of Signaling Pathways
The following diagram illustrates the hierarchical fragmentation mechanism.
Caption: Figure 1: Hierarchical dissociation of the parent ion (m/z 219) showing the major neutral loss channel (m/z 176) and aromatic core retention (m/z 135).[1][2][3]
Detailed Workflow Protocol
This section outlines the logical flow for processing samples to identify this specific metabolite.
Caption: Figure 2: End-to-end experimental workflow from biological matrix preparation to data extraction.
Step-by-Step Procedure:
-
System Suitability:
-
Data Acquisition:
-
Data Analysis Criteria (Confirmation):
References
-
PubChem. (2023).[1][2][3] 1-(Benzo[b]thiophen-4-yl)piperazine Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2]
-
Sravanthi, D., et al. (2022).[1][3] Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.[1][2][3] [Link]
-
Zhu, N., et al. (2019).[1][3] Mass Fragmentation Characteristics of Piperazine Analogues.[1][2][3] Journal of Chinese Mass Spectrometry Society.[1][2][3] [Link]
-
Kagami, T., et al. (2019).[1][3] In silico, in vitro and in vivo metabolite identification of brexpiprazole.[1][3][6] Biomedical Chromatography.[1][2][3] [Link]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride;1-(4-Benzothienyl)piperazine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-(Benzo[b]thiophen-4-yl)piperazine | 846038-18-4 [chemicalbook.com]
- 6. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling of the Serotonergic Modulator 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
[1]
Introduction & Pharmacological Context
1-(Benzo[b]thiophen-4-yl)piperazine (1-BTP) is a pharmacologically significant piperazine derivative.[1] It serves as the structural core and a primary metabolite of the atypical antipsychotic Brexpiprazole (Rexulti) and is structurally related to Pipamperone .
In drug discovery, 1-BTP is utilized as a reference standard for probing the orthosteric binding site of 5-HT1A receptors .[1] Unlike simple antagonists, 1-BTP exhibits complex pharmacology, often behaving as a partial agonist depending on the receptor reserve and G-protein coupling efficiency of the specific cell line used. This Application Note provides validated protocols to characterize its affinity (Binding) and intrinsic activity (Functional [35S]GTP
Key Pharmacological Profile
| Parameter | Classification | Relevance |
| Target | 5-HT1A Receptor | High Affinity (Ki < 10 nM) |
| Mode of Action | Partial Agonist | Modulates cAMP inhibition & GTP binding |
| Selectivity | Moderate | Cross-reactivity with D2, 5-HT1B, and |
| Metabolism | Reactive Intermediate | Can form thiophene-S-oxide adducts (Bioactivation risk) |
Material Handling & Solution Preparation[3]
Critical Note on Salt Form: This protocol specifically addresses the dihydrochloride salt (MW: ~254.78 g/mol ).[1] If using the free base (MW: ~218.32 g/mol ), adjust mass calculations accordingly.
Solubility & Storage
The dihydrochloride salt improves aqueous solubility compared to the free base, but the lipophilic benzothiophene ring can still cause precipitation in high-salt buffers.
-
Stock Solution (10 mM):
-
Solvent: 100% DMSO (Molecular Biology Grade).[1]
-
Procedure: Weigh 2.55 mg of 1-BTP·2HCl and dissolve in 1 mL DMSO. Vortex vigorously. If turbidity persists, warm to 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (thiophene is light-sensitive) and store at -20°C. Stable for 6 months.
-
-
Working Solution:
Protocol A: Functional [35S]GTP S Binding Assay[4]
Objective: To determine the intrinsic activity (Efficacy/Emax) of 1-BTP at the 5-HT1A receptor.
Rationale: As a partial agonist, 1-BTP may not elicit a robust signal in downstream cAMP assays if the receptor reserve is low.[1] The [35S]GTP
Assay Principle (Graphviz Visualization)
Figure 1: Mechanism of the [35S]GTP
Materials
-
Membranes: CHO-K1 or HEK293 cells stably expressing human 5-HT1A (approx. 5-10
g protein/well).[1] -
Radioligand: [35S]GTP
S (Specific Activity > 1000 Ci/mmol).[1] -
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl
, 1 mM EDTA. -
GDP (Critical Reagent): Guanosine 5'-diphosphate (to suppress basal binding).[1]
Step-by-Step Procedure
-
Buffer Preparation:
-
Incubation Setup (96-well plate):
-
Basal: 20
L Buffer + 20 L DMSO (vehicle). -
Non-Specific Binding (NSB): 20
L Buffer + 20 L unlabelled GTP S (10 M final). -
Test Compound: 20
L 1-BTP (Concentration response: to M). -
Membranes: Add 140
L membrane suspension (mixed with [35S]GTP S, final conc 0.1 nM).
-
-
Reaction:
-
Incubate for 60 minutes at 30°C . (Avoid 37°C if background is high; Gi proteins are unstable at high temps).[1]
-
-
Termination:
-
Harvest onto GF/B filter plates using a cell harvester.
-
Wash: 3x with ice-cold 50 mM Tris-HCl (pH 7.4).[1]
-
Dry & Read: Dry plates, add scintillant, and count in a MicroBeta counter.
-
Data Analysis
Calculate % Stimulation relative to Basal:
Protocol B: Competition Radioligand Binding[1]
Objective: To determine the affinity constant (
Experimental Workflow (Graphviz Visualization)
Figure 2: Workflow for high-throughput competition binding.[1]
Materials
-
Radioligand: [3H]-8-OH-DPAT (0.5 - 1.0 nM final).[1]
-
Non-Specific Ligand: 10
M Serotonin (5-HT) or WAY-100635.[1] -
Filter Pre-treatment: Soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce binding of the lipophilic piperazine tail to the glass fibers.
Procedure
-
Plate Setup: Add 1-BTP (10 concentrations) to assay buffer (50 mM Tris-HCl, 10 mM MgSO
, 0.5 mM EDTA, 0.1% Ascorbic Acid). -
Initiation: Add membranes and [3H]-8-OH-DPAT.
-
Equilibrium: Incubate 60 min at Room Temperature (25°C).
-
Calculation: Determine
and convert to using the Cheng-Prusoff equation: [1]
Advanced Application: Reactive Metabolite Trapping
Context: The benzothiophene moiety of 1-BTP is a structural alert for metabolic activation (S-oxidation).[1] In drug development, it is vital to assess if this leads to covalent protein binding.[1]
Protocol Summary:
-
Incubate 1-BTP (10
M) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).[1] -
Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.[1]
-
Incubate 60 min at 37°C.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.
-
Target: Search for [M + GSH + O] adducts (Mass shift +323 Da). This confirms the formation of a reactive thiophene-S-oxide intermediate.[1]
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine (Compound Summary). National Library of Medicine.[1] [Link]
-
Maeda, K., et al. (2014).[1] "Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator."[1] Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604. [Link]
-
Thakkar, D., & Kate, A. S. (2020).[3] "1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes." European Journal of Drug Metabolism and Pharmacokinetics, 45, 393–403.[3] [Link]
-
NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols: 5-HT1A Binding and Functional Assays." University of North Carolina.[1] [Link]
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 3. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor binding assay protocol for 1-(Benzo[b]thiophen-4-yl)piperazine
Application Note: High-Affinity Receptor Binding Profiling of 1-(Benzo[b]thiophen-4-yl)piperazine (BTP)
Executive Summary
1-(Benzo[b]thiophen-4-yl)piperazine (BTP) is a critical pharmacophore and primary metabolite of the atypical antipsychotic Brexpiprazole (Rexulti).[1][2] Structurally related to the "tail" moiety of aripiprazole, BTP acts as a Serotonin-Dopamine Activity Modulator (SDAM) .[2][3] It exhibits a complex pharmacological profile characterized by partial agonism at 5-HT
This application note provides a rigorous, field-validated protocol for determining the binding affinity (
Scientific Background & Mechanism
The therapeutic efficacy of BTP-containing scaffolds relies on "functional selectivity."[1][2] Unlike full antagonists, BTP stabilizes specific G-protein coupled receptor (GPCR) conformations.[1][2]
-
5-HT
Receptor: BTP acts as a partial agonist.[1][2][4] In the assay design, the choice of radioligand is critical. Using an agonist radioligand ( -8-OH-DPAT) preferentially labels the G-protein-coupled "high-affinity" state of the receptor, providing a more physiologically relevant measure of BTP binding than antagonist radioligands ( -WAY-100635).[1][2][7] -
D
Receptor: BTP modulates dopaminergic tone, acting as a partial agonist with lower intrinsic activity than aripiprazole, reducing the risk of akathisia.[5]
Figure 1: Pharmacological Interaction Map
Caption: BTP acts as the functional core of Brexpiprazole, exerting partial agonism on Gi/o-coupled receptors (5-HT1A, D2) and antagonism on Gq-coupled receptors (5-HT2A).[1]
Materials & Preparation
Chemical Handling
-
Compound: 1-(Benzo[b]thiophen-4-yl)piperazine (CAS: 846038-18-4).[1][2][7][8]
-
Solubility Profile: BTP is lipophilic.[2] It is insoluble in water .[2][9][10]
-
Stock Preparation: Dissolve BTP in 100% DMSO to a concentration of 10 mM. Store aliquots at -20°C.
Radioligands (Specific for 5-HT )
-
Agonist Tracer:
-8-OH-DPAT (Specific Activity: ~100-170 Ci/mmol).[1][2][7] -
Reference Ligand (Non-Specific Binding): 10
M Serotonin (5-HT) or 10 M WAY-100635.[1][2]
Biological Source
-
Recombinant: CHO or HEK-293 cell membranes stably expressing human 5-HT
.[1][2] -
Native Tissue: Rat hippocampal homogenates (rich in 5-HT
).[1][2]
Detailed Protocol: Competition Binding Assay
This protocol uses a filtration-based method to determine the
Phase 1: Buffer Preparation
The presence of Magnesium (
-
Standard Assay Buffer:
Phase 2: Membrane Preparation
-
Harvest cells/tissue and homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, no ions).
-
Centrifuge at 48,000
for 20 minutes at 4°C. -
Discard supernatant.[2] Resuspend pellet in fresh Lysis Buffer.
-
Repeat centrifugation (wash step to remove endogenous serotonin).[2]
-
Resuspend final pellet in Standard Assay Buffer .
-
Protein quantification (BCA Assay): Target 5–20
g protein/well.[2]
Phase 3: Assay Workflow
Step 1: Plate Setup
Use a 96-well polypropylene V-bottom plate.[1][2][7] Total volume per well: 250
| Component | Volume | Description |
| Buffer/NSB | 50 | Assay Buffer (Total Binding) OR 10 |
| Test Compound | 50 | BTP (10 concentrations: |
| Radioligand | 50 | |
| Membranes | 100 | Membrane suspension (Initiates reaction) |
Step 2: Incubation
-
Seal plate and incubate for 60 minutes at 25°C (Room Temp).
-
Expert Insight: 37°C is faster but increases radioligand degradation and dissociation rates.[2] 25°C provides a stable equilibrium.[2]
Step 3: Harvesting (Filtration)
-
Pre-soak Filters: Use GF/C or GF/B glass fiber filters.[2] Soak in 0.3% Polyethyleneimine (PEI) for at least 1 hour.
-
Why? BTP contains a benzothiophene ring, making it "sticky." PEI coats the glass fibers with a positive charge, reducing the non-specific binding of the hydrophobic ligand to the filter itself.
-
-
Filtration: Use a cell harvester (e.g., PerkinElmer Filtermate).[11]
Step 4: Detection
-
Add liquid scintillation cocktail (e.g., Ultima Gold) or melt-on solid scintillator.[2]
-
Count in a MicroBeta or TopCount scintillation counter for 1 minute/well.
Figure 2: Experimental Workflow
Caption: Step-by-step filtration binding assay workflow emphasizing the critical PEI filter soaking step.
Data Analysis & Interpretation
Specific Binding Calculation
[1][2][11]IC50 Determination
Fit the specific binding data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):
Ki Calculation (Cheng-Prusoff)
Convert the observed
- = Concentration of radioligand used (nM).[1][2][11]
- = Dissociation constant of the radioligand (determined previously via Saturation Binding).[1][2]
Expected Results:
-
BTP Affinity (
): Expect high affinity in the low nanomolar range (< 10 nM) for 5-HT .[1][2] -
Hill Slope: Should be near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites (common with partial agonists).[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Hydrophobic ligand sticking to filters.[1][2][7] | Ensure filters are soaked in 0.3% PEI for >1 hour.[2] Use BSA (0.1%) in the assay buffer.[2][12] |
| Low Specific Signal | Receptor degradation or oxidation.[2][7] | Add Ascorbic Acid (0.1%) to buffer.[2] Keep membranes on ice until the last moment.[2] |
| "Noisy" Curves | Pipetting error or DMSO precipitation.[2][7] | Use reverse pipetting for viscous DMSO solutions.[2] Ensure final DMSO < 1%. |
| Ligand Depletion | Receptor concentration too high.[2][7] | Ensure Total Binding is < 10% of total radioactivity added.[2] Dilute membranes if necessary.[2] |
References
-
Maeda, K., et al. (2014).[5][6][13][14] Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator.[1][2][6][13] Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.[14]
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
Sources
- 1. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Brexpiprazole II: antipsychotic-like and procognitive effects of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Brexpiprazole I: In Vitro and in Vivo Characterization of a Novel Ser" by Kenji Maeda, Haruhiko Sugino et al. [digitalcommons.montclair.edu]
- 7. angenesci.com [angenesci.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 1-(Benzo[B]Thiophen-4-Yl)Piperazine: Properties, Uses, Safety & Synthesis | China Supplier & Manufacturer Information [chemheterocycles.com]
- 10. 1-(Benzo[b]thiophen-4-yl)piperazine Details, Uses, Safety Data, Synthesis & Supplier in China | Properties & Applications [pipzine-chem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 1-(Benzo[b]thiophen-4-yl)piperazine as a reference standard
An In-Depth Guide to the Application of 1-(Benzo[b]thiophen-4-yl)piperazine as a Reference Standard
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of 1-(Benzo[b]thiophen-4-yl)piperazine as a reference standard. The protocols and insights contained herein are designed to ensure analytical accuracy, method robustness, and data integrity in pharmaceutical development and manufacturing environments.
Introduction: The Significance of 1-(Benzo[b]thiophen-4-yl)piperazine
1-(Benzo[b]thiophen-4-yl)piperazine, often abbreviated as BTH-4-P, is a critical chemical intermediate and a significant entity in modern pharmaceutical analysis. Its primary claim to prominence is its role as a key precursor in the synthesis of Brexpiprazole, an atypical antipsychotic agent used for treating schizophrenia and major depressive disorders.[1][2][3] The piperazine moiety is a common scaffold in drug discovery, valued for its ability to optimize the physicochemical and pharmacokinetic properties of a molecule.[4][5]
Given its direct lineage to an active pharmaceutical ingredient (API), the purity and identity of 1-(Benzo[b]thiophen-4-yl)piperazine must be rigorously controlled. As a reference standard, it serves as the benchmark against which process intermediates and potential impurities are quantified and identified, ensuring the safety and efficacy of the final drug product.
Physicochemical Profile and Handling
A thorough understanding of the reference standard's properties is fundamental to its correct application. The physical and chemical characteristics dictate everything from storage conditions to the selection of analytical solvents.
Table 1: Physicochemical Properties of 1-(Benzo[b]thiophen-4-yl)piperazine and its Hydrochloride Salt
| Property | 1-(Benzo[b]thiophen-4-yl)piperazine (Free Base) | 1-(Benzo[b]thiophen-4-yl)piperazine HCl (Salt) | Source(s) |
| CAS Number | 846038-18-4 | 913614-18-3 | [2][6][7] |
| Molecular Formula | C₁₂H₁₄N₂S | C₁₂H₁₅ClN₂S | [6][8] |
| Molecular Weight | 218.32 g/mol | 254.78 g/mol | [6][8] |
| Appearance | Beige to off-white solid | White solid powder | [8][9][10] |
| Melting Point | >75°C (decomposes) | >250°C (decomposes) | [9][11] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, chloroform. | Slightly soluble in DMSO and Methanol (may require heating). | [8][9] |
Safety, Storage, and Handling Protocols
The integrity of a reference standard is paramount. Improper handling or storage can lead to degradation, compromising all subsequent analytical results.
-
Safety Precautions : The hydrochloride salt is classified as harmful if swallowed (H302).[12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[13] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[13]
-
Storage Conditions : To maintain stability, the reference standard should be stored at room temperature, sealed in a dry environment, and protected from light.[9][12][14] An inert atmosphere is also recommended for long-term storage to prevent oxidative degradation.[11]
Preparation of Standard Solutions
The accuracy of quantitative analysis begins with the precise preparation of standard solutions. The choice of solvent is critical and should be based on both the solubility of the standard and its compatibility with the analytical system (e.g., HPLC mobile phase).
Protocol 1: Preparation of a Primary Stock and Working Calibration Standards
Causality Statement: This protocol employs a serial dilution method, a cornerstone of analytical chemistry that minimizes volumetric errors and conserves the primary reference standard material. Using Class A volumetric flasks and calibrated pipettes is non-negotiable for achieving the required level of accuracy for quantitative analysis.
-
Select Solvent : Based on solubility data, a 50:50 (v/v) mixture of methanol and water or acetonitrile and water is often a suitable diluent, as it is compatible with reversed-phase HPLC systems.
-
Prepare Primary Stock Solution (e.g., 1000 µg/mL) :
-
Accurately weigh approximately 10 mg of the 1-(Benzo[b]thiophen-4-yl)piperazine reference standard onto an analytical balance. Record the weight to four decimal places.
-
Quantitatively transfer the powder to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of the chosen diluent. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add diluent to the calibration mark. Cap and invert the flask at least 10 times to ensure homogeneity. This is your Stock Solution .
-
-
Prepare Working Standards via Serial Dilution :
-
Label a series of volumetric flasks for your desired calibration curve points (e.g., 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL).
-
Use calibrated micropipettes to transfer the calculated volumes from the Stock Solution or a preceding dilution into the corresponding flasks.
-
Dilute to the mark with the diluent, cap, and invert to mix. These are your Working Standards .
-
Caption: Serial dilution workflow for creating working standards from a stock solution.
Analytical Application: Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of pharmaceuticals and their intermediates due to its high resolution, sensitivity, and quantitative accuracy.[15]
Protocol 2: HPLC Method for Purity Assessment and Quantification
Causality Statement: This method utilizes a reversed-phase C18 column, which is industry-standard for separating moderately non-polar compounds like 1-(Benzo[b]thiophen-4-yl)piperazine from potential polar and non-polar impurities. The mobile phase combines an organic modifier (acetonitrile) for elution strength with a phosphate buffer to control the ionization state of the piperazine moiety, ensuring sharp, symmetrical peaks. UV detection is selected based on the strong absorbance of the benzothiophene chromophore.
Table 2: Recommended HPLC-UV Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent resolving power for this class of compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the system to ensure consistent retention and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the C18 stationary phase. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution ensures that impurities with a wide range of polarities can be separated and eluted effectively within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time variability. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detection | 254 nm | Wavelength providing strong absorbance for the benzothiophene ring system. |
Experimental Workflow
The following workflow ensures that the analytical system is suitable for its intended purpose before analyzing any test samples. This is a critical aspect of creating a self-validating, trustworthy protocol.
Caption: A self-validating analytical workflow for HPLC analysis.
System Suitability Test (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a mid-range working standard (e.g., 10 µg/mL).
-
Calculate the system suitability parameters from the resulting chromatograms.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Purpose |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures the efficiency and resolving power of the column. |
If the system fails SST, do not proceed. Troubleshoot the issue (e.g., check for leaks, prime the pump, replace the column) and repeat the SST until the criteria are met.
Data Analysis and Calculation
-
Calibration Curve : Plot the peak area of the reference standard injections versus their corresponding concentrations (µg/mL). Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999, indicating a strong linear relationship.
-
Quantification of Unknown Sample :
-
Inject the prepared test sample solution.
-
Determine the peak area of the 1-(Benzo[b]thiophen-4-yl)piperazine peak in the sample chromatogram.
-
Calculate the concentration in the sample using the equation of the line from the calibration curve:
-
Concentration = (Sample Peak Area - y-intercept) / slope
-
-
Remember to account for any dilution factors used during sample preparation.
-
References
- Pipzine Chemicals. 1-(Benzo[b]thiophen-4-yl)piperazine.
-
Thakkar, D., & Kate, A. S. (2020). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 45(3), 393–403. Available at: [Link]
-
Wojtowicz, P., & Madej, K. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 116-128. Available at: [Link]
-
Unknown Author. A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. Available at: [Link]
-
Angene Chemical. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride(CAS# 913614-18-3). Available at: [Link]
-
Reddy, G. J., et al. (2015). An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. Organic Process Research & Development, 19(4), 555-558. Available at: [Link]
-
Pharmaffiliates. CAS No : 913614-18-3 | Product Name : 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride. Available at: [Link]
-
Wasiak, W., & Ciszewska, W. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Pharmaffiliates. CAS No : 846038-18-4 | Product Name : 1-Benzo[b]thien-4-yl-piperazine. Available at: [Link]
-
Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-25. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]
-
Unknown Author. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzo[b]thien-4-yl-piperazine | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenesci.com [angenesci.com]
- 8. 1-(Benzo[b]thiophen-4-yl)piperazine Details, Uses, Safety Data, Synthesis & Supplier in China | Properties & Applications [pipzine-chem.com]
- 9. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 1-(Benzo[b]thiophen-4-yl)piperazine | 846038-18-4 [amp.chemicalbook.com]
- 12. chemscene.com [chemscene.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 913614-18-3|1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]
- 15. researchgate.net [researchgate.net]
Formulation of 1-(Benzo[b]thiophen-4-yl)piperazine for in vivo studies
Application Note: Formulation Strategies for 1-(Benzo[b]thiophen-4-yl)piperazine (1-BTP) in In Vivo Studies
Executive Summary
1-(Benzo[b]thiophen-4-yl)piperazine (1-BTP) is a pharmacologically active piperazine derivative, primarily known as a major metabolite of the atypical antipsychotic Brexpiprazole .[1] It exhibits partial agonist activity at serotonin 5-HT1A receptors and antagonistic activity at D2 dopamine receptors.[1]
Formulating 1-BTP for in vivo administration presents specific challenges due to its moderate lipophilicity (LogP ~2.[1]7) and pH-dependent solubility.[1] This guide provides three validated formulation protocols ranging from standard co-solvent systems to advanced cyclodextrin complexation, ensuring high bioavailability and reproducibility in rodent models.
Physicochemical Profile & Formulation Logic
To design a robust vehicle, one must first understand the molecule's behavior in solution.
| Property | Value / Characteristic | Formulation Implication |
| Molecular Weight | 218.32 g/mol (Free Base)254.78 g/mol (HCl Salt) | Use the HCl salt whenever possible for better aqueous solubility.[1] |
| LogP | ~2.4 – 2.7 | Moderately lipophilic.[1] Pure aqueous saline is insufficient for concentrations >1 mg/mL.[1] |
| pKa | ~5.3, ~9.8 (Piperazine nitrogens) | Basic.[1] Solubility increases significantly at pH < 5.[1]0. |
| Metabolic Liability | Bioactivation via CYP enzymes | 1-BTP can form reactive quinone-imine adducts; avoid vehicles that inhibit CYP excessively (e.g., high % DMSO) if metabolic profiling is the endpoint.[1] |
Expert Insight:
-
The Salt Factor: Commercial vendors often supply the hydrochloride salt.[1] If you possess the free base, you must convert it in situ using stoichiometric acid (e.g., Lactic Acid or Acetic Acid) or use a strong organic co-solvent.
-
The pH Trap: As a weak base, 1-BTP may precipitate if injected into a high pH buffer (pH > 7.4).[1] For IV administration, ensure the infusion rate is slow to allow blood buffering without precipitation.
Decision Matrix: Vehicle Selection
Use the following logic flow to select the appropriate vehicle for your specific experimental endpoint.
Figure 1: Decision matrix for selecting the optimal formulation vehicle based on study type and administration route.
Detailed Experimental Protocols
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) – The Gold Standard
Recommended for: Chronic dosing, IP/SC injection, and minimizing injection site irritation.[1]
Materials:
-
1-BTP (HCl Salt preferred)[1]
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)[1]
-
Sterile Water for Injection (SWFI)[1]
-
0.1N NaOH and 0.1N HCl (for pH adjustment)
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in SWFI.[1] (e.g., Dissolve 20g HP-β-CD in 100mL water).[1] Filter sterilize (0.22 µm).
-
Weighing: Weigh the required amount of 1-BTP HCl.
-
Solubilization: Add the 20% HP-β-CD vehicle to the drug powder.
-
Sonication: Sonicate at 40°C for 20–30 minutes. The solution should become clear.
-
pH Check: Check pH. If < 4.0, adjust carefully to pH 4.5 – 5.5 using 0.1N NaOH.[1] Caution: Approaching pH 7.0 may cause precipitation.
-
Final Step: Filter sterilize (0.22 µm PVDF membrane) before injection.
Why this works: Cyclodextrins encapsulate the lipophilic benzothiophene moiety, shielding it from the aqueous environment while maintaining a physiological osmolarity.
Protocol B: DMSO / Tween 80 Co-Solvent System
Recommended for: Acute studies, High dose PK, Oral Gavage (PO).
Materials:
-
Dimethyl sulfoxide (DMSO, Anhydrous)
-
Tween 80 (Polysorbate 80)[1]
-
Saline (0.9% NaCl) or Methylcellulose (0.5%) for suspensions.[1]
Procedure:
-
Dissolve: Weigh 1-BTP. Dissolve completely in 100% DMSO . (Volume should be 5% of final target volume).
-
Tip: If using Free Base, this step is instant.[1] If using HCl salt, warming to 37°C may be required.
-
-
Surfactant: Add Tween 80 to the DMSO solution. (Volume = 5% of final target volume). Vortex vigorously.
-
Dilution (Critical Step): While vortexing the DMSO/Tween mix, slowly add warm (37°C) Saline (90% of final volume).
-
Warning: Adding saline too fast can "crash out" the drug.[1] Add dropwise initially.
-
-
Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.
Biological Context: Metabolic Bioactivation[1][3]
Researchers must be aware that 1-BTP is not metabolically inert.[1] It undergoes bioactivation in the liver, which can confound toxicity studies if not accounted for.
Figure 2: Metabolic pathway highlighting the bioactivation of 1-BTP into reactive intermediates.[1]
Safety Note: Due to the formation of reactive quinone-imines (Figure 2), ensure that in vivo toxicity studies include liver enzyme panels (ALT/AST) and that glutathione levels are monitored if high doses (>10 mg/kg) are administered repeatedly.
Quality Control & Storage
-
Stability: 1-BTP in solution (especially in DMSO) is sensitive to light.[1] Store all formulations in amber glass vials.
-
Shelf-Life:
-
Protocol A (Cyclodextrin): Stable for 1 week at 4°C.
-
Protocol B (DMSO/Tween): Prepare fresh daily . DMSO attracts water (hygroscopic), which can induce precipitation over time.[1]
-
-
Verification: Before administration, centrifuge a sample at 10,000 x g for 5 minutes. If a pellet forms, the formulation has failed; do not administer IV.
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Thakkar, D., et al. (2020).[1][3][4] 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes.[1][3] European Journal of Drug Metabolism and Pharmacokinetics.[1][4] Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][5][6] Advanced Drug Delivery Reviews.[1] (General reference for Protocol A).
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry | springermedizin.de [springermedizin.de]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride: An Application Note and Protocol
Introduction
1-(Benzo[b]thiophen-4-yl)piperazine is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably Brexpiprazole, an atypical antipsychotic.[1][2] The efficient and scalable production of its dihydrochloride salt is therefore of significant interest to researchers and professionals in drug development and manufacturing. This application note provides a comprehensive guide to the scale-up synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, focusing on a robust and reproducible protocol. We will delve into the underlying chemical principles, process optimization, safety considerations, and analytical quality control, offering a complete framework for its successful production.
The synthetic strategy hinges on a key palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, which has become a cornerstone in modern medicinal chemistry for the formation of carbon-nitrogen bonds.[3][4][5] This powerful transformation allows for the efficient coupling of an aryl halide, in this case, a 4-halobenzo[b]thiophene, with piperazine. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially at a larger scale.[6]
This guide is structured to provide not just a set of instructions, but a deeper understanding of the process, enabling scientists to adapt and troubleshoot as needed. We will begin with an overview of the synthetic pathway, followed by detailed, step-by-step protocols for the synthesis of the key intermediate and the final product. Process safety, analytical methods, and key data are presented in a clear and accessible format.
Synthetic Strategy Overview
The overall synthesis can be broken down into two main stages:
-
Synthesis of a 4-halobenzo[b]thiophene: This serves as the electrophilic partner in the subsequent coupling reaction. 4-Bromobenzo[b]thiophene is a common and commercially available starting material, or it can be synthesized via several established methods.
-
Buchwald-Hartwig Amination and Salt Formation: This stage involves the palladium-catalyzed coupling of 4-bromobenzo[b]thiophene with piperazine, followed by the formation of the dihydrochloride salt to ensure stability and ease of handling.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Bromobenzo[b]thiophene (if not commercially available)
While 4-bromobenzo[b]thiophene can be sourced from commercial suppliers, an in-house synthesis might be necessary for cost-effectiveness or supply chain control. Several synthetic routes are reported in the literature. One common approach involves the cyclization of a suitably substituted benzene derivative. For the purpose of this guide, we will assume 4-bromobenzo[b]thiophene is a procured starting material.
Part 2: Scale-Up Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine
This protocol details the Buchwald-Hartwig amination reaction to form the free base of the target molecule.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Bromobenzo[b]thiophene | 213.10 | 1.00 | 4.69 |
| Piperazine | 86.14 | 1.21 | 14.07 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.0105 | 0.0469 |
| Racemic BINAP | 622.67 | 0.0438 | 0.0704 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 | 14.07 |
| Toluene | - | 10.0 L | - |
Step-by-Step Protocol:
-
Reactor Setup: To a clean, dry, and inerted 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet, add 4-bromobenzo[b]thiophene (1.00 kg, 4.69 mol), piperazine (1.21 kg, 14.07 mol), palladium(II) acetate (10.5 g, 0.0469 mol), and racemic BINAP (43.8 g, 0.0704 mol).
-
Solvent Addition: Add toluene (10.0 L) to the reactor.
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes with gentle stirring to ensure an inert atmosphere.
-
Base Addition: Carefully add sodium tert-butoxide (1.35 kg, 14.07 mol) to the reaction mixture. The addition should be done portion-wise to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 100-105 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water (5.0 L). Stir for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 2.0 L).
-
Combine the organic layers and wash with brine (2.0 L).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-(Benzo[b]thiophen-4-yl)piperazine as an oil or a semi-solid.
-
Part 3: Purification of 1-(Benzo[b]thiophen-4-yl)piperazine (Free Base)
Purification of the crude product is crucial to ensure the quality of the final dihydrochloride salt.
Method: Recrystallization
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
If necessary, treat with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Part 4: Dihydrochloride Salt Formation
This final step converts the purified free base into its stable and handleable dihydrochloride salt.[7][8]
Materials and Reagents:
| Reagent/Material | Quantity |
| Purified 1-(Benzo[b]thiophen-4-yl)piperazine | 1.0 equivalent |
| Isopropanol | Sufficient to dissolve |
| Hydrochloric Acid (concentrated, 37%) | ~2.2 equivalents |
Step-by-Step Protocol:
-
Dissolution: In a suitable reactor, dissolve the purified 1-(Benzo[b]thiophen-4-yl)piperazine free base in isopropanol.
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (approximately 2.2 equivalents) dropwise with vigorous stirring. A precipitate will form.
-
Crystallization: Stir the suspension at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid by filtration.
-
Washing: Wash the filter cake with cold isopropanol to remove any excess acid.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The final product is a white to off-white solid.
Process Safety and Hazard Analysis
Scaling up chemical syntheses requires a thorough understanding and mitigation of potential hazards.
-
Reagents:
-
4-Bromobenzo[b]thiophene: Irritant. Avoid inhalation and contact with skin and eyes.
-
Piperazine: Corrosive and a sensitizer. Can cause severe skin burns and eye damage. May cause an allergic skin reaction or asthma-like symptoms if inhaled. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid contamination and ensure efficient recovery where possible.
-
Sodium tert-butoxide: A strong base and is flammable. Reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Can cause skin and eye irritation.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
-
Reaction Exotherms: The Buchwald-Hartwig amination can be exothermic, especially during the addition of the strong base (sodium tert-butoxide).[9] Portion-wise addition and careful temperature monitoring are essential to prevent a runaway reaction.
-
Work-up: Quenching the reaction with water can also be exothermic. Slow and controlled addition is crucial.
Personal Protective Equipment (PPE):
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. When handling piperazine and concentrated hydrochloric acid, a face shield and respiratory protection may be necessary.
Analytical Method Validation for Quality Control
To ensure the identity, purity, and quality of the final product, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product and for monitoring the reaction progress. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.
-
Melting Point: As a measure of purity.
Data Presentation
| Parameter | Specification |
| Appearance | White to off-white solid |
| Identity (by ¹H NMR) | Conforms to the structure |
| Purity (by HPLC) | ≥ 99.0% |
| Melting Point | >250°C (decomposes)[5] |
| Molecular Formula | C₁₂H₁₆Cl₂N₂S |
| Molecular Weight | 291.24 g/mol |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this key intermediate with high yield and purity. The emphasis on the rationale behind the synthetic choices and the inclusion of detailed analytical methods aim to empower users to not only replicate the synthesis but also to adapt and optimize it for their specific needs.
References
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]
-
An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. ResearchGate. Available at: [Link]
-
1-(Benzo[b]thiophen-4-yl)piperazine. PubChem. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. Available at: [Link]
-
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. Available at: [Link]
-
piperazine anhydrous. s d fine-chem limited. Available at: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. Available at: [Link]
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzo[b]thien-4-yl-piperazine | LGC Standards [lgcstandards.com]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride as a pivotal research tool in medicinal chemistry and drug discovery. This document outlines the compound's background, its significance as a privileged scaffold, and detailed protocols for its pharmacological characterization.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous centrally active therapeutic agents.[1][2] This structural motif confers favorable pharmacokinetic properties and serves as a versatile template for designing ligands targeting aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1] 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a key heterocyclic intermediate, most notably in the synthesis of the atypical antipsychotic brexpiprazole.[3][4] Its structural similarity to a class of compounds with proven efficacy in treating neuropsychiatric disorders makes it a valuable tool for fundamental research and a starting point for novel drug design.[5][6]
The 1-(benzo[b]thiophen-4-yl)piperazine ring system is a core component responsible for the bioactivation of brexpiprazole, highlighting its importance in the metabolic and pharmacological profile of the final drug.[7] Understanding the intrinsic pharmacological properties of this core structure is therefore crucial for elucidating the mechanism of action of its derivatives and for the rational design of new chemical entities with improved therapeutic profiles.
Conceptual Framework: Targeting Dopaminergic and Serotonergic Pathways
Based on the structure-activity relationships of related arylpiperazine-containing drugs like brexpiprazole, aripiprazole, and cariprazine, it is hypothesized that 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride will primarily interact with dopamine D2-like and serotonin 5-HT1A receptors.[8] These receptors are critical nodes in signaling pathways implicated in the pathophysiology of schizophrenia, depression, and other CNS disorders.[9][10]
The following diagram illustrates the hypothesized central role of this compound in modulating these key signaling pathways.
Caption: Hypothesized modulation of dopamine and serotonin signaling by 1-(Benzo[b]thiophen-4-yl)piperazine.
Application as a Research Tool and Scaffold for Library Synthesis
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride serves two primary functions in a research setting:
-
Pharmacological Probe: As a standalone compound, it can be used to investigate the fundamental interactions of the benzothiophenylpiperazine core with various receptors. This provides a baseline for understanding the contributions of this moiety to the activity of more complex derivatives.
-
Synthetic Scaffold: The piperazine ring offers two nitrogen atoms that can be readily functionalized, making it an ideal starting point for the synthesis of compound libraries.[2][8] By systematically modifying the piperazine, researchers can explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.
The following workflow outlines the process of using this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing 1-(Benzo[b]thiophen-4-yl)piperazine.
Experimental Protocols for Pharmacological Characterization
The following protocols are designed to determine the binding affinity and functional activity of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride at key CNS targets.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[11][12] Two common methods are the filter binding assay and the scintillation proximity assay (SPA).
This protocol describes a competitive binding assay to determine the Ki of the test compound.[1][13]
Materials:
-
Cell membranes expressing human dopamine D2 or serotonin 5-HT1A receptors.
-
Radioligands: [³H]-Spiperone (for D2) or [³H]-8-OH-DPAT (for 5-HT1A).
-
Non-specific binding control: Haloperidol (for D2) or Serotonin (for 5-HT1A).
-
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C plates pre-treated with 0.3% polyethylenimine).[14]
-
Cell harvester.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM Haloperidol).
-
50 µL of the test compound at various concentrations.
-
50 µL of radioligand at a concentration close to its Kd (e.g., 0.2 nM [³H]-Spiperone).
-
100 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[15]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
SPA offers a homogeneous assay format suitable for HTS without the need for a filtration step.[16][17][18]
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compound.
-
Wheat germ agglutinin (WGA)-coated SPA beads.
-
Assay buffer.
-
96- or 384-well microplates.
-
Microplate scintillation counter capable of reading SPA plates.
Procedure:
-
Membrane-Bead Coupling: Incubate the cell membranes with WGA-coated SPA beads to allow for coupling.
-
Assay Setup: In a microplate, combine the membrane-coupled SPA beads, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Detection: Measure the light emission from the wells using a microplate scintillation counter. Only radioligand bound to the receptor on the SPA beads will be in close enough proximity to excite the scintillant.[19][20]
-
Data Analysis: Analyze the data as described for the filter binding assay to determine the IC₅₀ and Ki values.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.
Dopamine D2 and serotonin 5-HT1A receptors are typically Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[21]
Materials:
-
CHO or HEK293 cells stably expressing the human D2 or 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).[22][23][24]
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
To assess agonist activity, plot the cAMP levels against the log concentration of the test compound in the absence of forskolin (or with a very low basal stimulation).
-
To assess antagonist activity, plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Partial agonists will show a submaximal response compared to a full agonist and will antagonize the effect of a full agonist.
-
Activation of many GPCRs, including D2 and 5-HT1A, can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[25][26] This provides an alternative downstream readout of receptor activation.
Materials:
-
Cells expressing the target receptor.
-
Serum-free medium.
-
Test compound.
-
Lysis buffer.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blotting reagents and equipment or a plate-based ERK phosphorylation assay kit (e.g., AlphaScreen SureFire).[27][28]
Procedure (Western Blotting):
-
Cell Treatment: Serum-starve the cells and then treat with varying concentrations of the test compound for a defined period (e.g., 5-15 minutes).[29]
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.[26]
-
Detection: Use a chemiluminescent substrate to detect the antibody-bound proteins.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the fold-change in phosphorylation over baseline against the log concentration of the test compound.
Data Presentation
All quantitative data from the described assays should be summarized in a clear and concise tabular format for easy comparison and interpretation.
Table 1: Hypothetical Pharmacological Profile of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
| Target | Assay Type | Radioligand | Ki (nM) | Functional Assay | EC₅₀/IC₅₀ (nM) | % Max Response (Emax) |
| Dopamine D2 | Binding | [³H]-Spiperone | TBD | cAMP | TBD | TBD |
| Serotonin 5-HT1A | Binding | [³H]-8-OH-DPAT | TBD | cAMP | TBD | TBD |
| Serotonin 5-HT2A | Binding | [³H]-Ketanserin | TBD | ERK1/2 Phos. | TBD | TBD |
| Adrenergic α1 | Binding | [³H]-Prazosin | TBD | N/A | N/A | N/A |
TBD: To be determined by experimentation.
Conclusion
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a valuable chemical entity for researchers in the field of medicinal chemistry. Its privileged arylpiperazine scaffold provides a solid foundation for the exploration of novel CNS-active compounds. The protocols detailed in these application notes offer a systematic approach to characterizing its pharmacological profile, thereby providing crucial insights for the design and development of the next generation of therapeutics for neuropsychiatric disorders.
References
-
Thakkar, D., & Kate, A. S. (2020). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 45(3), 393–403. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Rojas-Durán, F., et al. (2018). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 23(10), 2635. [Link]
-
Pipzine Chemicals. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved February 6, 2026, from [Link]
-
Lewgowd, W., et al. (2022). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. International Journal of Molecular Sciences, 23(21), 13346. [Link]
-
Li, Z., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2949. [Link]
-
Szałaj, N., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience, 11(23), 4056–4069. [Link]
-
Xiang, S., et al. (2017). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Organic Process Research & Development, 21(1), 103–108. [Link]
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved February 6, 2026, from [Link]
-
van der Wouden, E. A., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 13(11), e0207648. [Link]
-
Strange, P. G. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]
-
Szałaj, N., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS chemical neuroscience, 11(23), 4056–4069. [Link]
-
Eggener, B. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Licatalosi, D. D., & Darnell, R. B. (2010). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. Nature protocols, 5(12), 2023–2035. [Link]
-
Hall, D. A., & Strange, P. G. (1997). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British journal of pharmacology, 121(4), 731–736. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429. [Link]
-
Popiolek, L., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(16), 4983. [Link]
-
Nilsson, J. W., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of combinatorial chemistry, 3(6), 546–553. [Link]
-
Wikipedia. (2023, December 1). Filter binding assay. [Link]
-
Polter, A. M., & Li, X. (2010). The 5-HT1A receptor: a signaling hub linked to emotional balance. The international journal of biochemistry & cell biology, 42(10), 1597–1601. [Link]
-
Sun, S. (2003). Scintillation Proximity Assays in High-Throughput Screening. Current protocols in pharmacology, Chapter 2, Unit 2.6. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 6, 2026, from [Link]
-
James, T., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 12(16), 2584–2590. [Link]
-
Ranjan, A., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 15–28. [Link]
-
Chen, X., et al. (2016). Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. Journal of medicinal chemistry, 59(23), 10677–10692. [Link]
-
Cisbio. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Link]
-
Read Lab. (n.d.). Filter Binding Assay. Retrieved February 6, 2026, from [Link]
-
BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay. Retrieved February 6, 2026, from [Link]
-
Coccivillo, F., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 12(1), 17–27. [Link]
-
Oueslati, M., et al. (2015). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies, 13(1), 40–51. [Link]
-
Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor partial agonists and how do they work?[Link]
-
Staroń, J., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 22(19), 10339. [Link]
-
Mailman, R. B. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Current protocols in toxicology, Chapter 2, Unit 2.7. [Link]
-
Bevilacqua, A. (2014). Filter-Binding Assay for Analysis of RNA-Protein Interactions. Cold Spring Harbor protocols, 2014(11), 1182–1185. [Link]
-
Sharma, R., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(3), e202303914. [Link]
-
Wikipedia. (2024, January 23). Dopamine receptor D2. [Link]
-
Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved February 6, 2026, from [Link]
-
TOPDIVE. (n.d.). Protocol For Gpcr Camp Assay Abcam. Retrieved February 6, 2026, from [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cphi-online.com [cphi-online.com]
- 4. researchgate.net [researchgate.net]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. topdive.com [topdive.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. cAMP-Glo™ Assay [worldwide.promega.com]
- 24. researchgate.net [researchgate.net]
- 25. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. revvity.com [revvity.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. researchgate.net [researchgate.net]
Application Note: Pharmacological Characterization of 1-(Benzo[b]thiophen-4-yl)piperazine in CNS Drug Discovery
Abstract & Rationale
This guide details the experimental utility of 1-(Benzo[b]thiophen-4-yl)piperazine (CAS: 24237-54-5), a privileged pharmacophore in neuropsychiatric drug discovery.[1] Structurally serving as the "head group" for the blockbuster antipsychotic Brexpiprazole , this scaffold exhibits a unique binding profile characterized by high-affinity partial agonism at 5-HT1A and D2 receptors, and antagonism at 5-HT2A receptors.[1]
For researchers, this molecule is not merely an intermediate; it is a validated chemical probe for investigating Serotonin-Dopamine Activity Modulator (SDAM) mechanisms.[1] This note provides standardized protocols for evaluating its binding affinity (
Mechanistic Profiling
The therapeutic efficacy of benzothiophene-piperazine derivatives relies on "balanced modulation."[1] Unlike pure antagonists (e.g., haloperidol), this scaffold stabilizes receptor signaling within a physiological window, reducing extrapyramidal side effects (EPS).
Signaling Pathway Visualization
The following diagram illustrates the pleiotropic signaling effects of the scaffold upon binding to its primary targets.
Figure 1: Signal Transduction Logic. Green arrows indicate activation (agonism); red T-bars indicate inhibition (antagonism).[1] The scaffold drives Gi-mediated cAMP reduction while blocking Gq-mediated Calcium flux.[1]
Protocol A: Radioligand Competition Binding (5-HT1A)
Objective: Determine the inhibition constant (
Materials
-
Receptor Source: CHO-K1 cells stably expressing human 5-HT1A (h5-HT1A).[1]
-
Radioligand:
-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reference Ligand (Non-specific): 10 µM Serotonin (5-HT) or WAY-100635.[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.
Experimental Workflow
-
Membrane Preparation:
-
Compound Dilution:
-
Dissolve 1-(Benzo[b]thiophen-4-yl)piperazine in 100% DMSO to 10 mM.
-
Perform serial dilutions (10-point, semi-log) in Assay Buffer.[1] Final DMSO concentration must be
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Incubation:
-
In a 96-well plate, combine:
-
Incubate: 60 minutes at 25°C (Room Temp). Note: 37°C may accelerate degradation.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.[1]
-
Wash
with ice-cold buffer.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Detection:
Data Analysis
Calculate
Protocol B: Functional cAMP Inhibition Assay (Gi-Coupled)
Objective: Assess the intrinsic activity (partial agonism) at D2 or 5-HT1A receptors by measuring the inhibition of Forskolin-stimulated cAMP.[1]
Rationale
Since 1-(Benzo[b]thiophen-4-yl)piperazine is a partial agonist, it will not stimulate cAMP production on its own.[1] Instead, you must artificially elevate cAMP levels with Forskolin, then measure the compound's ability to lower them via Gi-protein activation.
Workflow Visualization
Figure 2: Functional Assay Workflow. The co-stimulation with Forskolin is the critical step for detecting Gi-agonist activity.
Step-by-Step Methodology
-
Cell Culture: Use CHO cells stably expressing human D2L (long isoform) receptor.[1]
-
Reagent Prep:
-
Stimulation Buffer: HBSS + 5 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).[1]
-
Agonist Mix: Test compound (variable conc.) + Forskolin (10 µM fixed).
-
-
Assay Execution:
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm.
Expected Results & Validation
When validating this scaffold, compare your results against established reference values. The table below summarizes the expected pharmacological profile based on seminal literature (Maeda et al., 2014).
| Target Receptor | Parameter | Expected Value | Interpretation |
| 5-HT1A | Binding Affinity ( | < 1.0 nM | Very High Affinity |
| 5-HT1A | Intrinsic Activity | 60–80% | Partial Agonist |
| D2 (Long) | Binding Affinity ( | < 1.0 nM | Very High Affinity |
| D2 | Intrinsic Activity | < 20% | Weak Partial Agonist |
| 5-HT2A | Binding Affinity ( | < 5.0 nM | High Affinity |
| 5-HT2A | Function | Antagonist | Blocks Head-Twitch Response |
Troubleshooting Note:
If
References
-
Maeda, K., et al. (2014). "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator."[5] Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.[6]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine.[1]
-
Gifford Bioscience. "Radioligand Binding Assay Protocol."[1]
-
Revvity. "Functional GPCR studies using AlphaScreen cAMP detection kit."
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Protocol for N-Boc Deprotection of Piperazine Intermediates
Executive Summary
The deprotection of N-Boc piperazines is a ubiquitous yet frequently underestimated transformation in medicinal chemistry. While the reaction is ostensibly simple, the basicity of the piperazine ring (pKa ~9.8), the solubility profile of the resulting salts, and the potential for tert-butyl cation alkylation of sensitive side chains require a tailored approach.
This guide moves beyond generic "stir and strip" procedures. It provides two distinct, self-validating protocols:
-
Method A (HCl/Dioxane): The "Precipitation Method" – Ideal for scale-up and robust substrates.
-
Method B (TFA/DCM + Scavengers): The "Solubility Method" – Ideal for complex, acid-sensitive, or lipophilic intermediates.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate against the following decision tree. This logic minimizes downstream workup bottlenecks.
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate sensitivity and scale.
Mechanistic Insight & Cation Management
The cleavage of the Boc group is acid-catalyzed.[1] However, the critical "hidden" variable is the fate of the tert-butyl cation .
-
Protonation: The carbonyl oxygen is protonated.
-
Fragmentation: The C-O bond breaks, releasing the carbamic acid (which decarboxylates to the amine) and the tert-butyl cation.
-
The Danger Zone: In the absence of a trap, the tert-butyl cation can re-attach to electron-rich centers (e.g., indoles, phenols, or the newly formed piperazine nitrogen if the acid concentration drops).
Why Piperazines are Unique: Unlike primary amines, piperazines are secondary amines with high basicity. They will immediately form a salt with the deprotecting acid.
-
HCl Method: The piperazine dihydrochloride salt is often insoluble in ether/dioxane, driving the reaction to completion via precipitation (Le Chatelier’s principle).
-
TFA Method: The trifluoroacetate salt is highly soluble in DCM but extremely hygroscopic . Handling the isolated TFA salt requires strict humidity control.
Figure 2: Mechanistic pathway highlighting the divergence of the tert-butyl cation. Controlling this pathway is key to purity.
Protocol A: HCl in Dioxane (The Precipitation Method)
Best for: Scale-up (>1g), robust substrates, and generating stable, non-hygroscopic salts.
Reagents
-
Substrate: N-Boc Piperazine intermediate (1.0 equiv).
-
Acid: 4.0 M HCl in 1,4-Dioxane (5–10 equiv). Note: Commercial solutions are preferred over in-situ gas generation for stoichiometry control.
-
Solvent: 1,4-Dioxane or MeOH (if solubility is an issue initially).
Step-by-Step Methodology
-
Dissolution: Dissolve the substrate in a minimum volume of 1,4-Dioxane.
-
Insight: If the substrate is not soluble in dioxane, add MeOH dropwise until dissolved. Avoid excessive MeOH as it solubilizes the product salt, preventing precipitation.
-
-
Acid Addition: Add 4.0 M HCl in Dioxane (5 equiv) dropwise at 0°C (ice bath).
-
Why 0°C? Exotherm control. The reaction is gas-evolving (CO2) and exothermic.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C).
-
Monitoring: Watch for the formation of a white precipitate. This is usually the piperazine dihydrochloride salt.
-
Endpoint: TLC is difficult due to the salt's polarity. LCMS is the gold standard here. Look for the mass of [M-100+H]+.
-
-
Isolation (The "Crash" Technique):
-
Dilute the reaction mixture with Diethyl Ether (Et2O) or MTBE (2x reaction volume). This forces any remaining salt out of solution.
-
Filter the solids using a sintered glass funnel.
-
Wash the cake 3x with Et2O.
-
-
Drying: Dry under high vacuum.
-
Result: A free-flowing, white powder (HCl salt).
-
Pros/Cons:
| Feature | Status |
|---|---|
| Purification | Filtration (No column needed) |
| Stability | High (HCl salts are stable) |
| Side Reactions | Low (Isobutylene escapes or polymerizes) |
| Solubility | Poor (Product salt often insoluble in organic solvents) |
Protocol B: TFA/DCM with Scavenging (The Solubility Method)
Best for: Complex molecules, acid-sensitive moieties (using low temp), or when the product must remain in solution for the next step.
Reagents
-
Substrate: N-Boc Piperazine intermediate (1.0 equiv).
-
Acid: Trifluoroacetic Acid (TFA) (10–20 equiv).
-
Solvent: Dichloromethane (DCM).[2]
-
Scavenger (Optional but Recommended): Triethylsilane (TES) (2.0 equiv) or 1,3-Dimethoxybenzene.
Step-by-Step Methodology
-
Preparation: Dissolve substrate in DCM (concentration ~0.1 M).
-
Scavenger Addition: Add Triethylsilane (2.0 equiv).
-
Acid Addition: Add TFA slowly. A common ratio is 1:4 TFA:DCM (v/v).
-
Warning: Do not use neat TFA unless necessary. It promotes side reactions.[2]
-
-
Reaction: Stir at Room Temperature for 1–4 hours.
-
Visual Cue: Cessation of CO2 bubbling usually indicates >90% conversion.
-
-
Workup (Critical Step):
-
Option 1 (Isolation as Salt): Concentrate in vacuo. Co-evaporate with Toluene or DCM (3x) to remove residual TFA. Note: The resulting oil is the TFA salt and will be hygroscopic.
-
Option 2 (Free Base):
-
Dilute with DCM.[2]
-
Wash carefully with saturated aqueous NaHCO3 (Caution: Gas evolution!).
-
Adjust aqueous layer pH to >11 using 1N NaOH (Piperazines are basic; bicarb is often insufficient to fully deprotonate).
-
Extract with DCM/IPA (3:1) if the piperazine is polar.
-
-
Pros/Cons:
| Feature | Status |
|---|---|
| Purification | Requires extraction or evaporation |
| Stability | Low (TFA salts are hygroscopic/corrosive) |
| Selectivity | High (With scavengers) |
| Solubility | High (Good for lipophilic substrates) |
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Root Cause | Corrective Action |
| Incomplete Reaction | Equilibrium issue or acid consumption. | Add 2 more equiv of acid. Ensure solvent is anhydrous (water inhibits protonation in non-polar solvents). |
| "Gumming" / Sticky Oil | Hygroscopic salt formation (TFA). | Switch to HCl/Dioxane method.[6] Or, tritururate the oil with Et2O/Hexanes to induce solidification. |
| New Impurity (+56 Da) | tert-Butyl alkylation (Cation attack). | MANDATORY: Repeat reaction with Triethylsilane (TES) or Thioanisole scavenger. |
| Low Yield (Workup) | Product stuck in aqueous layer. | Piperazines are water-soluble. Saturate the aqueous layer with NaCl (salting out) and use DCM:IPA (3:1) for extraction.[9][10][11][12] |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group. John Wiley & Sons.
-
Mechanistic Analysis of Boc Cleavage. Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research.[13]
-
Comparison of Deprotection Reagents. Han, G., et al. (2001). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron.
-
Scavenging Tactics. Pearson, D. A., et al. (1989). Triethylsilane as a Scavenger in Acidolytic Cleavage. Journal of Organic Chemistry.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jgtps.com [jgtps.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1-(Benzo[b]thiophen-4-yl)piperazine Synthesis
Ticket ID: BTP-SYN-001 Subject: Yield Optimization & Troubleshooting for Buchwald-Hartwig Coupling of 4-Bromobenzo[b]thiophene Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Synthetic Challenge
You are likely accessing this guide because you are encountering yield ceilings (typically <60%) or purity issues during the synthesis of 1-(benzo[b]thiophen-4-yl)piperazine . This molecule is a critical pharmacophore, most notably serving as the key intermediate for the antipsychotic Brexpiprazole .
The core challenge lies in the electronic nature of the benzo[b]thiophene ring. The C4 position is not naturally electrophilic, rendering standard
This guide moves beyond basic recipes to address the process variables that determine success.
Module 1: The Optimized Protocol (Standard Operating Procedure)
This protocol is refined from the foundational Otsuka Pharmaceutical patents (US 7,888,362) but optimized for higher turnover numbers (TON) and reduced impurity profiles.[1]
Reaction Scheme
4-Bromobenzo[b]thiophene + Piperazine
Reagent Table
| Reagent | Equiv.[1][2][3] | Role | Critical Quality Attribute (CQA) |
| 4-Bromobenzo[b]thiophene | 1.0 | Electrophile | Purity >98% (Remove isomeric 5-bromo impurities) |
| Piperazine (Anhydrous) | 3.0 - 5.0 | Nucleophile | Must be in large excess to prevent N,N'-bis-arylation (dimerization).[1] |
| 0.01 - 0.02 | Catalyst Precursor | Freshness is vital.[1] Purple/black crystals; avoid if brown/oxidized.[1] | |
| (±)-BINAP | 0.02 - 0.04 | Ligand | P:Pd ratio should be slightly >1:1 to ensure active species formation.[1] |
| 1.4 | Base | Must be stored in a glovebox or desiccator.[1] Hydrolyzes rapidly in air.[1] | |
| Toluene | [0.2 M] | Solvent | Anhydrous & Degassed. Oxygen is the primary failure mode.[1] |
Step-by-Step Execution
-
Pre-complexation (The "Activation" Step):
-
In a glovebox or under strict Argon flow, charge the reaction vessel with
and BINAP. -
Add 10% of the total degassed Toluene.
-
Stir at room temperature for 15–20 minutes.
-
Why? This allows the ligand exchange to occur, generating the active
species before it encounters the oxidative substrate. The solution should turn from dark purple to an orange/reddish hue.[1]
-
-
Substrate Addition:
-
Add the 4-Bromobenzo[b]thiophene, the excess Piperazine, and
to the activated catalyst solution. -
Add the remaining Toluene.[1]
-
-
The Reaction:
-
Workup (Emulsion Control):
-
Purification (The "Salt Break"):
-
Do not rely on column chromatography for the free base.[1]
-
Dissolve the crude oil in MeOH/EtOAc and treat with 4M HCl in Dioxane.
-
The monohydrochloride salt precipitates cleanly, leaving the excess piperazine and non-basic impurities in the mother liquor.
-
Module 2: Troubleshooting Guide (The "Why" and "How")
Visualizing the Failure Modes
The following diagram illustrates the decision logic for troubleshooting low yields.
Caption: Diagnostic workflow for identifying the root cause of yield loss in Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQ)
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1] Why? A: This is likely "Product Inhibition."[1] The product (a secondary amine/piperazine derivative) can compete with the ligand for binding to the Palladium center.
-
The Fix: Switch to a ligand with a stronger bite angle or steric bulk that prevents product coordination. Xantphos or RuPhos are superior alternatives to BINAP if stalling occurs.[1]
Q2: I see a large impurity spot with a higher Rf than the product. What is it? A: This is the "Dimer" (1,4-bis(benzo[b]thiophen-4-yl)piperazine).[1]
-
The Mechanism: The product of the first reaction is still a nucleophile. If the concentration of starting piperazine drops, the Pd-catalyst will couple the product with another molecule of aryl bromide.
-
The Fix: You must maintain a high concentration of unreacted piperazine relative to the aryl halide throughout the reaction. Increase piperazine equivalents to 4.0–5.0 eq.
Q3: Can I use
Q4: Why is my yield lower when I scale up?
A: Oxygen removal is harder at scale.[1] Sparging nitrogen through a 20mL vial for 5 minutes works; sparging a 5L reactor requires a dedicated subsurface line and significantly longer times (or vacuum/backfill cycles).[1] Pd(0) is unforgiving of trace
Module 3: Advanced Mechanistic Insight
Understanding the catalytic cycle allows for rational optimization.[1]
Caption: The Buchwald-Hartwig Catalytic Cycle.[1][4] The rate-determining step is often the Oxidative Addition for electron-rich rings like benzothiophene.[1]
Key Insight: The C4 position of benzothiophene is electron-rich compared to a standard bromobenzene.[1] This makes the Oxidative Addition step slower.[1]
-
Implication: You need electron-rich ligands (like alkyl-phosphines) to accelerate this step.[1] If BINAP (aryl-phosphine) is sluggish, consider
or Josiphos ligands.[1]
References
-
Otsuka Pharmaceutical Co., Ltd. (2011).[1] Piperazine-substituted benzo[b]thiophene derivatives. US Patent 7,888,362.[1][5][6][7]
- Context: The primary source for the synthesis of Brexpiprazole intermediates, detailing the Pd-c
-
Lundbeck & Otsuka. (2019).[1] Process for the preparation of brexpiprazole and intermediates thereof. US Patent 10,358,440.[1][5][6]
- Context: Discusses impurity profiles and purification strategies for the benzothiophene piperazine intermedi
-
Hartwig, J. F. (1998).[1][8] Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.[1]
-
Context: The authoritative review on the mechanism and ligand effects in Buchwald-Hartwig amination.[1]
-
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] [1]
-
Context: Source for selecting alternative ligands (Xantphos, RuPhos) if BINAP fails.[1]
-
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US10358440B2 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 7. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Optimizing 1-(Benzo[b]thiophen-4-yl)piperazine Synthesis
Topic: Common side products in 1-(Benzo[b]thiophen-4-yl)piperazine synthesis Content type: Technical Support Center / Troubleshooting Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
1-(Benzo[b]thiophen-4-yl)piperazine (often abbreviated as 1-BBTP ) is a critical pharmacophore and intermediate in the synthesis of atypical antipsychotics, most notably Brexpiprazole (Rexulti®). The purity of this intermediate is paramount because downstream coupling reactions (e.g., with quinolinone derivatives) can carry over structurally similar impurities that are difficult to purge from the final API.
The primary synthetic route involves the Buchwald-Hartwig amination of a 4-halobenzo[b]thiophene (typically bromide or triflate) with piperazine. While efficient, this palladium-catalyzed cross-coupling is prone to specific side reactions that reduce yield and complicate purification.
Core Reaction Scheme
The target transformation typically utilizes a Pd(0)/Ligand system to couple the aryl halide with the secondary amine.
Figure 1: Idealized reaction pathway for the synthesis of 1-BBTP.
Critical Impurity Profile & Troubleshooting
This section details the specific side products encountered in this synthesis. Each entry includes the mechanism of formation and actionable troubleshooting steps.
Impurity A: The "Dimer" (Bis-arylation Product)
Chemical Name: 1,4-Bis(benzo[b]thiophen-4-yl)piperazine Observed Mass: [2M - Piperazine + H]+ (High MW) Nature: Lipophilic, late-eluting impurity.
Mechanism: Piperazine has two nucleophilic nitrogen atoms. After the first arylation forms the target mono-product, the remaining secondary amine is still nucleophilic (often more nucleophilic due to the electron-rich nature of the thiophene ring). It competes with the starting piperazine for the oxidative addition complex, leading to double arylation.
Troubleshooting Protocol:
-
The "Dilution" Strategy: If using free piperazine, you must use a large excess (3.0 – 5.0 equivalents). This statistically favors the collision of the Pd-Aryl complex with unreacted piperazine rather than the mono-product.
-
The "Blocking" Strategy (Recommended): Use N-Boc-piperazine instead of free piperazine. The Boc group protects the second nitrogen, rendering bis-arylation chemically impossible.
-
Trade-off: Requires a downstream deprotection step (TFA or HCl), but often results in a cleaner overall profile and easier purification.
-
Impurity B: Hydrodehalogenation (Reduced Arene)
Chemical Name: Benzo[b]thiophene Observed Mass: [M - Halogen + H]+ Nature: Volatile, non-polar.
Mechanism:
This occurs via
-
Excessive heat.
-
Sterically crowded ligands that slow down the C-N bond formation.
-
Presence of moisture (acting as a proton source).
Troubleshooting Protocol:
-
Solvent Integrity: Ensure toluene or dioxane is strictly anhydrous. Water promotes protodehalogenation.
-
Catalyst Activation: If using Pd(OAc)2, ensure the reduction to Pd(0) is efficient. Incomplete ligand complexation leaves "naked" Pd species that promote side reactions.
-
Temperature Control: Lower the reaction temperature by 10°C. Hydrodehalogenation typically has a higher activation energy than the desired coupling.
Impurity C: Thiophene S-Oxides
Chemical Name: 1-(Benzo[b]thiophen-4-yl)piperazine-1-oxide (Sulfoxide/Sulfone) Observed Mass: [M+16] or [M+32] Nature: Polar, early-eluting.
Mechanism: The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation. This rarely happens under standard Buchwald conditions (inert atmosphere) but can occur during workup if oxidizing agents (peroxides in ethers, vigorous stirring in air) are present.
Troubleshooting Protocol:
-
Peroxide Check: Test ether solvents (THF, MTBE) for peroxides before use in workup.
-
Atmosphere: Maintain a nitrogen blanket during the reaction and the initial cooling phase.
-
Workup: Avoid acidic oxidative conditions. Use mild reducing agents (e.g., sodium thiosulfate wash) if oxidation is suspected.
Visual Troubleshooting Logic
Use the following decision tree to diagnose reaction failures based on HPLC/TLC data.
Figure 2: Diagnostic logic for impurity remediation in Buchwald-Hartwig couplings.
Optimized Experimental Protocol (High-Purity Route)
This protocol utilizes the N-Boc protection strategy to eliminate the risk of dimer formation, ensuring the highest quality intermediate for Brexpiprazole synthesis.
Materials:
-
Substrate: 4-Bromobenzo[b]thiophene (1.0 eq)
-
Amine: N-Boc-piperazine (1.2 eq)
-
Catalyst: Pd2(dba)3 (0.02 eq)
-
Ligand: BINAP (0.04 eq) or Xantphos (0.04 eq)
-
Base: NaOtBu (1.5 eq) or Cs2CO3 (2.0 eq)
-
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon/Nitrogen.
-
Solvent Degassing: Sparge anhydrous toluene with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning and S-oxidation).
-
Charge Reagents: Add 4-bromobenzo[b]thiophene, N-Boc-piperazine, and the Base.
-
Catalyst Addition: Add the Phosphine Ligand and Pd source. Note: Premixing Pd and Ligand in a small amount of solvent for 5 minutes can enhance active species formation.
-
Reaction: Heat to 80–100°C . Monitor by HPLC.
-
Checkpoint: If starting material persists after 4 hours, add a second portion of catalyst (0.01 eq).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Deprotection (Crucial Step):
-
Dissolve the crude N-Boc intermediate in DCM.
-
Add TFA (10 eq) or 4M HCl in Dioxane at 0°C.
-
Stir until conversion is complete (loss of Boc group).
-
Basify carefully with NaHCO3 or NaOH to liberate the free base.
-
-
Purification: Recrystallize the final HCl salt from Ethanol/IPA or perform column chromatography on the free base (DCM/MeOH/NH3).
Impurity Data Summary
| Impurity Name | Structure Description | Relative Retention (HPLC) | Origin | Prevention Strategy |
| Bis-Impurity | Piperazine linked to two benzothiophenes | > 1.5 (Late) | Competitive coupling of product | Use N-Boc-piperazine; Excess amine |
| Reduced SM | Benzo[b]thiophene (No Br) | ~ 0.8 (Similar to SM) | Pd-catalyzed hydrodehalogenation | Anhydrous conditions; Lower Temp |
| S-Oxide | Sulfoxide on thiophene ring | < 0.5 (Early) | Oxidation by air/peroxides | Degas solvents; Avoid peroxides |
| Homocoupling | Bi-benzothiophene | > 1.8 (Very Late) | Oxidative homocoupling of SM | Strictly anaerobic conditions |
References
-
Brexpiprazole Bioactivation & Impurities
-
Synthesis & Process Chemistry
-
Buchwald-Hartwig Side Reactions
-
Impurity Standards
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 10. virtuouslifescience.com [virtuouslifescience.com]
Technical Support Center: Solubility of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride in Organic Solvents
Welcome to the technical support center for 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the solubility of this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical tools to streamline your experiments.
Understanding the Solubility Profile: First Principles
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is a salt of a heterocyclic amine. Its solubility is governed by the interplay between its ionic nature as a dihydrochloride salt and the organic character of the parent molecule. The protonated piperazine ring introduces polarity and the capacity for strong ionic interactions, while the benzothiophene moiety contributes to its organic, less polar characteristics.
As a general principle, the conversion of a free base to a salt form, such as a hydrochloride, is a common strategy to enhance aqueous solubility.[1][2] Conversely, this often leads to a decrease in solubility in non-polar organic solvents.[3] The solubility of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride in a given organic solvent will largely depend on the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant, which influences its capacity to solvate the dissociated ions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride in common organic solvents?
Direct, quantitative solubility data for this specific compound across a wide range of organic solvents is not extensively published. However, based on available information and chemical principles, a qualitative solubility profile can be summarized.
Table 1: Qualitative Solubility of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
| Solvent | Expected Solubility | Rationale & Remarks |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble, enhanced with heating. | DMSO is a highly polar aprotic solvent capable of solvating the salt. Heating provides the necessary energy to overcome the crystal lattice energy. |
| Methanol | Very slightly soluble. | Methanol is a polar protic solvent, but its solvating power for this specific salt appears limited at room temperature. |
| Ethanol | Expected to be very slightly soluble to insoluble. | While polar, ethanol is less polar than methanol. The free base is noted to be soluble in ethanol, but the salt form's solubility is significantly reduced.[5] |
| Chloroform | Expected to be insoluble. | Chloroform is a non-polar solvent and is not expected to effectively solvate the ionic dihydrochloride salt. The free base, however, shows good solubility.[5] |
| Water | Highly soluble. | As a dihydrochloride salt, the compound is designed for high aqueous solubility.[1] |
Q2: Why is the dihydrochloride salt less soluble in organic solvents compared to its free base?
The dihydrochloride salt exists as an ionic lattice, held together by strong electrostatic forces. For dissolution to occur, the solvent molecules must overcome this lattice energy by forming strong interactions with the individual ions.[6] Many organic solvents, particularly those with low polarity, cannot provide the energetically favorable interactions required to break down the crystal lattice, leading to poor solubility. The free base, being a neutral molecule, has weaker intermolecular forces and can be more readily solvated by a wider range of organic solvents.
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, including organic salts, solubility in organic solvents tends to increase with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice.[6] Heating the solvent provides this energy, facilitating the dissolution process. The observation that 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is slightly soluble in DMSO with heating aligns with this principle.
Troubleshooting Guide
Encountering solubility issues is a common challenge in experimental work. This guide provides a systematic approach to troubleshoot and resolve these problems.
Issue 1: The compound is not dissolving in the chosen organic solvent.
-
Initial Assessment:
-
Verify the Solvent Choice: Based on the information in Table 1, have you selected an appropriate solvent? For this dihydrochloride salt, polar aprotic solvents like DMSO or DMF are more likely to be successful than non-polar solvents like chloroform or toluene.
-
Check for Saturation: It's possible you have exceeded the solubility limit of the compound in that specific solvent at the current temperature.
-
-
Troubleshooting Steps:
-
Apply Heat: Gently warm the mixture while stirring. Many organic salts exhibit significantly increased solubility at higher temperatures.[7] Be mindful of the compound's stability at elevated temperatures.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help to break up solid aggregates and increase the rate of dissolution.
-
Solvent Combination: Consider creating a co-solvent system. For example, if your compound is slightly soluble in methanol, adding a small amount of a stronger polar solvent like DMSO might enhance overall solubility.
-
Reduce Concentration: If your experimental protocol allows, try preparing a more dilute solution.
-
Issue 2: The compound dissolves upon heating but precipitates out upon cooling.
-
Explanation: This is a classic sign of creating a supersaturated solution. The solubility of the compound is significantly higher at the elevated temperature, and as the solution cools, the solubility decreases, causing the excess solute to precipitate.
-
Mitigation Strategies:
-
Maintain Elevated Temperature: If your experiment can be conducted at a higher temperature, maintaining the heat will keep the compound in solution.
-
Work with a Saturated Solution at Room Temperature: Prepare a saturated solution at room temperature and separate the undissolved solid by filtration or centrifugation. The resulting supernatant will be a stable, saturated solution at that temperature.
-
Use a Co-solvent System: A carefully chosen co-solvent might stabilize the compound in solution at lower temperatures.
-
Issue 3: The dissolved compound appears to be degrading in the solvent.
-
Indicators of Degradation:
-
A noticeable color change in the solution over time.
-
The appearance of new peaks in analytical chromatograms (e.g., HPLC).
-
-
Preventative Measures:
-
Minimize Time in Solution: Prepare solutions fresh and use them promptly.
-
Protect from Light and Air: Some compounds are sensitive to light or oxidation. Store solutions in amber vials and consider purging with an inert gas like nitrogen or argon.
-
Avoid Excessive Heat: While heating can aid dissolution, prolonged exposure to high temperatures can accelerate degradation. Use the minimum effective temperature and time.
-
Experimental Protocols
For researchers who need to determine the solubility of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride in a specific organic solvent, the following protocol for the shake-flask method, a gold standard for solubility determination, is provided.
Protocol: Determining Equilibrium Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride in a chosen organic solvent at a specific temperature.
Materials:
-
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
-
High-purity organic solvent of choice
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker. Allow the mixture to equilibrate for a sufficient amount of time (typically 24-48 hours) to ensure that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: If necessary, dilute the filtered sample with the same organic solvent to a concentration that is within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
Visualizing Workflows
Diagram 1: Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting common dissolution problems.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Step-by-step process for the shake-flask solubility experiment.
References
- Pipzine Chemicals. 1-(Benzo[b]thiophen-4-yl)piperazine.
- ChemicalBook. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride.
- Labclinics. Solubility factors when choosing a solvent. (2020).
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine.
- The Physics Classroom. How Temperature and Pressure Affect Solubility.
- Study.com. Briefly explain why the solubility of most salts increases with increasing temperatures.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- ChemScene. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 645-653.
- Reddit. Problem with hydrochloride salt formation/isolation. (2018).
- LibreTexts Chemistry. Amine Salts. (2022).
- Journal of Pharmaceutical Sciences. Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. (2024).
- Organic Process Research & Development. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
- Pharmaguideline. Factors that Affect the Solubility of Drugs.
- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021).
- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019).
- PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Cayman Chemical. 1-(4-Chlorobenzhydryl)piperazine. (2022).
- YouTube. Solutions -05 Temperature Effects on Solubility. (2018).
- CIBTech. Solubility of Difloxacin in acetone, methanol and ethanol.
- ResearchGate. Purification of organic hydrochloride salt?. (2017).
- Vedantu. Salt Analysis: Identify Acidic & Basic Radicals (Class 12 CBSE).
- Open Oregon Educational Resources. Solubility – Introductory Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. How Temperature and Pressure Affect Solubility | Chemistry Tutorial [physicsclassroom.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Stability & Handling of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
[1]
Topic: Solution Stability & Troubleshooting Target Compound: 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride (CAS: 913614-18-3) Molecular Formula: C₁₂H₁₆Cl₂N₂S Role: Key intermediate for serotonin-dopamine activity modulators (SDAMs).[1]
Part 1: Core Troubleshooting Guides (FAQs)
Issue 1: "My solution turned yellow/brown after 24 hours at room temperature."
Diagnosis: Oxidative Degradation (S-Oxidation or N-Oxidation).[1] Root Cause: The benzo[b]thiophene sulfur atom and the secondary amine of the piperazine ring are susceptible to oxidation. In solution, dissolved oxygen or trace peroxides in solvents (especially PEG or aged ethers) accelerate the formation of Sulfoxides (1-oxide) and Sulfones (1,1-dioxide) .[1] Corrective Action:
-
Solvent Audit: Ensure all organic solvents (DMSO, Methanol) are "Anhydrous" grade and free of peroxides.
-
Deoxygenation: Sparge buffers/solvents with Nitrogen or Argon for 15 minutes prior to dissolution.
-
Storage: Store stock solutions at -20°C or -80°C. Never store at room temperature for >4 hours.
-
Antioxidants: For aqueous buffers, add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite if the assay permits.
Issue 2: "The compound precipitated when I added it to my cell culture media (pH 7.4)."
Diagnosis: pH-Induced Free Base Precipitation.[1] Root Cause: The compound is supplied as a dihydrochloride salt (highly acidic). The distal nitrogen (N4) of the piperazine ring has a pKa ≈ 9.0–9.8, while the aniline-like nitrogen (N1) has a pKa < 2. When dissolved in a neutral buffer (pH 7.4), the compound exists primarily as a monocation. However, at higher concentrations (>10 mM) or in high-salt media, the equilibrium shifts toward the hydrophobic free base, causing "crashing out." Corrective Action:
-
Pre-dissolution: Dissolve the dihydrochloride salt in pure DMSO first (make a 100 mM stock).
-
Stepwise Dilution: Dilute the DMSO stock into the media while vortexing. Ensure the final DMSO concentration is <0.5% (or as tolerated).
-
Acidification: If possible, maintain the stock solution in weak acid (0.01 M HCl) before final dilution.
Issue 3: "I see extra peaks in my HPLC chromatogram appearing at RRT 0.8 and 1.2."
Diagnosis: Photolytic Degradation & Impurity Formation. Root Cause: Benzo[b]thiophene derivatives are UV-active and photosensitive.[1] Exposure to ambient lab light (fluorescent) can induce radical formation and ring-opening or dimerization.[1] Corrective Action:
-
Amber Glass: strictly use amber borosilicate vials for all solution preparation.
-
Foil Wrap: If amber glassware is unavailable, wrap tubes in aluminum foil immediately.
-
Autosampler Control: Set the HPLC autosampler temperature to 4°C and ensure the compartment is dark.
Part 2: Deep Dive - Degradation Mechanisms[1]
Understanding the specific degradation pathways is crucial for interpreting analytical data. The two primary vectors for instability are Sulfur Oxidation on the thiophene ring and Nitrogen Oxidation on the piperazine ring.
Thiophene S-Oxidation
The sulfur atom in the benzo[b]thiophene ring is electron-rich.[1] Oxidizing agents (or photo-oxidation) convert the sulfide (-S-) to a sulfoxide (-SO-), which is chiral and may appear as split peaks.[1] Further oxidation leads to the achiral sulfone (-SO₂-).[1]
Piperazine N-Oxidation
The secondary amine (N4) is prone to forming N-oxides, particularly in protic solvents with dissolved oxygen.[1] This is often accompanied by a color change to yellow/orange.
Visualization of Degradation Pathways
The following diagram illustrates the cascade of degradation from the parent dihydrochloride salt.
Caption: Degradation pathways showing pH-dependent precipitation and oxidative transformation to sulfoxide/sulfone impurities.
Part 3: Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Use this protocol to minimize oxidation and precipitation risks.
Reagents:
-
Compound: 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride[1]
-
Solvent: DMSO (Anhydrous, ≥99.9%, stored under Argon)
-
Vial: Amber borosilicate glass with PTFE-lined cap[1]
Procedure:
-
Weighing: Weigh approximately 2.9 mg of the dihydrochloride salt into the amber vial.
-
Note: MW = 291.24 g/mol (approx, check specific batch CoA for HCl stoichiometry).
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 2 minutes. Avoid heating >30°C.
-
-
Aliquot & Store: Immediately divide into 50 µL aliquots in PCR tubes or amber micro-vials.
-
Freezing: Flash freeze in liquid nitrogen (optional) and store at -80°C.
-
Shelf Life: 6 months at -80°C; 1 month at -20°C.[1]
-
Protocol B: Stability-Indicating HPLC Method
Use this method to verify the integrity of your compound before critical experiments.[1]
Table 1: HPLC Instrument Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH stabilizes the amine) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic ring) and 220 nm (Amide/Peptide bonds) |
| Temperature | 30°C |
| Injection Vol | 5–10 µL |
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5% | Equilibration |
| 10.0 | 95% | Linear Gradient |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End |
Data Interpretation:
-
Parent Peak: ~5–7 min (depending on exact column).
-
Sulfoxide Impurity: Elutes earlier than parent (more polar).
-
Sulfone Impurity: Elutes earlier than parent (often between sulfoxide and parent).
-
N-Oxide: Elutes earlier (significantly more polar).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine.[1] Retrieved from [Link][1]
-
Menéndez, J. C., et al. (2025). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones. ResearchGate. Retrieved from [Link]
-
Rochelle, G. T., et al. (2025). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin / ResearchGate. Retrieved from [Link]
Technical Guide: Purification of Crude 1-(Benzo[b]thiophen-4-yl)piperazine
[1]
Executive Summary & Molecule Profile
1-(Benzo[b]thiophen-4-yl)piperazine (hereafter BTP ) is a critical pharmacophore used in the synthesis of serotonin-dopamine activity modulators (SDAMs), most notably Brexpiprazole .[1]
In crude reaction mixtures—typically resulting from the Buchwald-Hartwig amination of 4-bromobenzo[b]thiophene with piperazine—purity is often compromised by three specific vectors:
-
The "Bis" Dimer: 1,4-Bis(benzo[b]thiophen-4-yl)piperazine.[1][2]
-
Transition Metals: Residual Palladium (Pd) from the catalytic cycle.[1]
-
Lipophilic Neutrals: Unreacted halides (4-bromobenzothiophene).[1]
This guide provides a self-validating purification strategy relying on chemoselectivity (pKa manipulation) and thermodynamic stability (salt crystallization).[1]
Chemical Profile
| Property | Specification |
| CAS | 135985-15-2 (Free Base) / 913614-18-3 (HCl Salt) |
| Molecular Weight | 218.32 g/mol (Free Base) |
| Key Functional Group | Secondary Amine (Piperazine NH) |
| pKa (Calc) | ~9.8 (Piperazine Nitrogen) |
| Solubility (Free Base) | High: DCM, Toluene, EtOAc.[1][3][4][5] Low: Water.[1][4][6] |
| Solubility (HCl Salt) | High: DMSO (hot).[1][3] Low: MeOH, IPA, Water (cold).[1] |
Impurity Removal Modules
Module A: Eliminating the "Bis" Impurity (Selectivity Protocol)
The Problem: The most persistent impurity is the N,N'-diaryl piperazine (Bis-impurity).[1] Because it lacks a secondary amine proton, it cannot form a stable hydrochloride salt in the same manner as the desired product, nor can it be protonated to the same degree of water solubility.
The Solution: Exploiting the Secondary Amine Switch .
-
BTP (Product): Contains a secondary amine (
).[1] Protonation makes it water-soluble.[1] -
Bis-Impurity: Contains only tertiary amines (
) attached to lipophilic thiophene rings.[1] It remains lipophilic even at lower pH ranges compared to the mono-species.[1]
Workflow: Acid-Base Selectivity Extraction
Use this protocol immediately after reaction workup.[1]
-
Dissolution: Dissolve crude oil in Toluene or Dichloromethane (DCM) (10 volumes).
-
Acid Wash (Critical Step): Extract the organic layer with 1.0 M Aqueous HCl (3 volumes).[1]
-
Phase Cut: Discard the organic layer (contains impurities).[1]
-
Basification: Cool the aqueous layer to 10°C. Adjust pH to >12 using 50% NaOH or KOH .
-
Recovery: Extract the now-precipitated free base into DCM or Ethyl Acetate .[1]
Figure 1: Chemo-selective extraction strategy utilizing the basicity difference between the secondary amine (product) and the lipophilic bis-impurity.[1][4][9][10]
Module B: Palladium Scavenging
The Problem: Palladium (Pd) binds tightly to the sulfur in the benzothiophene ring and the piperazine nitrogen.[1] Standard crystallization often traps Pd within the lattice.[1]
The Solution: Adsorption using activated carbon or functionalized silica before final crystallization.[1]
Protocol: The "Hot Filtration" Method
-
Dissolve the BTP free base (from Module A) in Methanol or Ethanol (10-15 volumes).[1]
-
Add Activated Carbon (10-20 wt% relative to crude mass).[1]
-
Note: For high Pd levels (>500 ppm), add Trimercaptotriazine (TMT) or SiliaMetS® Thiol scavenger.[1]
-
-
Heat to Reflux (60-65°C) for 1 hour.
-
Hot Filtration: Filter through a Celite pad while hot to remove the carbon/Pd complex.[1]
-
Concentrate filtrate to yield cleaner free base.[1]
Module C: Final Salt Formation (The "Polishing" Step)
The Problem: The free base is prone to oxidation (N-oxide formation) and is difficult to handle as a solid.[1] The Solution: Conversion to the Monohydrochloride Salt . This purges remaining organic impurities via "rejection" from the crystal lattice.[1]
Protocol: HCl Salt Crystallization
-
Solvent System: Dissolve BTP Free Base in Isopropanol (IPA) or Ethyl Acetate (5-8 volumes).[1]
-
Acid Addition: Slowly add Concentrated HCl (37%) or HCl in IPA (1.1 equivalents) at room temperature.
-
Observation: A thick white precipitate will form immediately.[1]
-
-
Digestion: Stir the slurry at room temperature for 2 hours.
-
Optional: If the solid is sticky, heat to reflux for 30 mins, then cool slowly.
-
-
Filtration: Filter the solid.
-
Wash: Wash cake with cold IPA.
-
Drying: Dry at 50°C under vacuum. Target MP: >250°C (decomposition).
Troubleshooting & FAQs
Q1: My final solid is sticky/gummy instead of a powder. Why?
Root Cause: Residual solvent or excess acid.[1] Fix:
-
Solvent Swap: The gum usually indicates the presence of trapped DCM or Toluene.[1] Redissolve in hot Ethanol and precipitate by adding Diethyl Ether or MTBE .[1]
-
Trituration: Slurry the gum in Acetone or Acetonitrile and stir vigorously for 4 hours. This often induces crystallization.[1][11]
Q2: High HPLC purity, but the solid is grey/brown.
Root Cause: Oxidation of the thiophene sulfur or trace Palladium.[1] Fix:
-
If Pd is the cause: Repeat Module B (Carbon treatment).[1]
-
If Oxidation : Recrystallize using DMSO/Water .[1] Dissolve the salt in minimum hot DMSO (80°C), filter, and pour into cold water. The sudden precipitation often leaves colored oxidative impurities in the supernatant.[1]
Q3: Low yield after Acid/Base extraction (Module A).
Root Cause: Emulsions or incorrect pH.[1] Fix:
-
Check pH: Ensure the aqueous layer is pH < 2 during the first wash and pH > 12 during recovery.[1] BTP acts as a buffer; verify with a calibrated probe, not just paper.[1]
-
Emulsions: Thiophene derivatives can form stable emulsions.[1] Add Brine (NaCl) to the aqueous phase to increase ionic strength and force phase separation.[1]
References & Authority
-
Brexpiprazole Synthesis & Purification:
-
Palladium Removal Strategies:
-
Impurity Profiling:
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. virtuouslifescience.com [virtuouslifescience.com]
- 3. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 4. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-(Benzo[b]thiophen-4-yl)piperazine Details, Uses, Safety Data, Synthesis & Supplier in China | Properties & Applications [pipzine-chem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for brexpiprazole synthesis
Technical Support Center: Brexpiprazole Synthesis Optimization
Current Status: Online Operator: Senior Application Scientist Ticket ID: BRX-OPT-2024 Subject: Process Optimization, Impurity Control, and Scale-up Protocols[1][2][3]
Introduction: The Synthetic Landscape
Welcome to the technical support hub for Brexpiprazole (Rexulti®). As a serotonin-dopamine activity modulator (SDAM), the synthesis of this molecule hinges on a delicate balance between the quinolinone and benzothiophene pharmacophores.[3]
The industry-standard route (Otsuka/Lundbeck) is a convergent synthesis.[1][2][3] The critical bottleneck is invariably the N-alkylation coupling step between the piperazine derivative and the alkyl-linker quinolinone.[1][3] This guide focuses on stabilizing this volatile step, controlling the notorious "Dimer Impurity," and ensuring solid-state consistency.[3]
Visualizing the Workflow
The following diagram outlines the critical path and potential failure points.
Figure 1: Critical path analysis for Brexpiprazole synthesis highlighting the convergent coupling step.
Module 1: The Coupling Reaction (Troubleshooting & Optimization)
Context: The reaction involves the nucleophilic attack of 1-(benzo[b]thiophen-4-yl)piperazine on 7-(4-chlorobutoxy)quinolin-2(1H)-one.[1][2][3] This is an SN2 reaction often accelerated by in-situ Finkelstein conditions (converting Cl to I).[1][2][3]
Q1: My reaction conversion stalls at ~85% despite prolonged heating. How do I push it to completion?
Diagnosis: This is typically a kinetic stall caused by catalyst deactivation or base encapsulation .[3]
-
The Mechanism: The reaction relies on Iodide (I⁻) to convert the unreactive alkyl chloride to a reactive alkyl iodide.[3] If the iodide source (KI or NaI) is of poor quality (wet) or if the agitation is insufficient to break up the inorganic salt crust (KCl/KBr byproduct), the cycle stops.[3]
Protocol Adjustment:
-
Catalyst Swap: Switch from Potassium Iodide (KI) to Sodium Iodide (NaI) . NaI has higher solubility in polar aprotic solvents (DMF/DMAc), maintaining a higher concentration of active nucleophile in the homogeneous phase.[3]
-
Solvent Selection: Move from Acetonitrile (reflux ~82°C) to DMAc (Dimethylacetamide) .[2][3]
-
Stoichiometry: Ensure the base (Na₂CO₃) is anhydrous and finely milled.[3] Water in the base creates a hydration shell that retards nucleophilicity.[3]
Q2: I am seeing a persistent "Dimer Impurity" (Impurity D) at 0.5-1.0%. How do I eliminate this?
Diagnosis: Impurity D (Bis-alkylated piperazine or similar adducts) forms when the stoichiometry is locally imbalanced or when the reaction runs too "hot" initially.[1][2][3]
Troubleshooting Matrix:
| Parameter | Standard Condition | Optimized Condition | Reason |
| Addition Mode | All-in-one | Slow Addition | Adding the Chloro-intermediate solution dropwise to the Piperazine/Base slurry prevents localized excess of the alkylating agent, reducing side-reactions.[1][2][3] |
| Base Choice | K₂CO₃ | Na₂CO₃ | Sodium carbonate is a milder base than Potassium carbonate.[1][3] It reduces the rate of competing elimination reactions and over-alkylation.[3] |
| Temperature | Ramp to 100°C fast | Staged Ramp | Hold at 45-50°C for 30 mins, then ramp to 90-95°C. This allows controlled initiation.[1][3] |
Module 2: Impurity Control Logic
The following decision tree helps you identify and resolve specific impurity spikes during HPLC analysis.
Figure 2: Diagnostic logic for resolving specific impurity profiles in Brexpiprazole synthesis.
Module 3: Scale-Up & Purification
Q3: The crude product is difficult to filter and traps solvent (DMAc/DMF).
Diagnosis: Rapid precipitation creates amorphous or micro-crystalline solids that trap mother liquor (solvates).[2][3]
Solution: Controlled Crystallization (The "Seeding" Protocol) [3]
-
Quench: Do not dump the reaction mixture into cold water. Instead, add water slowly to the hot reaction mixture (at ~70°C).
-
Seeding: When the solution becomes slightly turbid, add 0.5% w/w pure Brexpiprazole seed crystals .
-
Cooling Ramp: Cool from 70°C to 20°C over 4-6 hours . This slow cooling promotes the growth of large, filterable crystals (Form I or II depending on solvent) and excludes impurities from the lattice.[3]
Q4: My final API has a yellow/brown tint. It should be white.[3]
Diagnosis: Oxidation of the benzothiophene sulfur or the piperazine nitrogen .[3] This is often photo-catalyzed.[1][2][3]
Corrective Action:
-
Light Protection: Brexpiprazole is photosensitive.[3] All reactors and crystallization vessels must be amber-glassed or wrapped in foil.[1][2][3]
-
Workup Wash: Include a wash with dilute sodium thiosulfate or sodium bisulfite during the workup to reduce any oxidized species before crystallization.[3]
Summary of Optimized Conditions
| Variable | Legacy Condition | Optimized Condition | Benefit |
| Solvent | Acetonitrile or DMF | DMAc (Dimethylacetamide) | Higher boiling point allows faster kinetics; better solubility profile.[1][2][3] |
| Base | K₂CO₃ (Potassium Carbonate) | Na₂CO₃ (Sodium Carbonate) | Milder basicity reduces impurity formation (specifically Impurity D).[2][3] |
| Catalyst | KI (Potassium Iodide) | NaI (Sodium Iodide) | Higher solubility in DMAc ensures sustained catalytic activity.[2][3] |
| Temp | Reflux (~80°C) | 90–95°C | Required to overcome the steric hindrance of the piperazine substitution.[3] |
References
-
Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine. Source: World Intellectual Property Organization (WO2017216661A1) [1][2][3]
-
Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole. Source: Organic Process Research & Development (ACS Publications) [2][3]
-
Piperazine-substituted benzothiophenes for treatment of mental disorders (Original Otsuka Patent). Source: US Patent 7,888,362 [1][2][3][4]
-
Crystalline brexpiprazole (Particle Size & Polymorphs). Source: US Patent 11,072,605 [2][3]
Sources
- 1. 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one | C25H29N3O2S | CID 11857245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one | C38H40N4O4S | CID 132327608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Secure Verification [machinery.mas.bg.ac.rs]
- 4. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Dimer Formation in Piperazine Coupling Reactions
Introduction: The Dimerization Challenge in Piperazine Chemistry
Piperazine is a cornerstone building block in medicinal chemistry, celebrated for its role in optimizing the pharmacokinetic properties of drug candidates.[1][2] Its symmetric bifunctional nature, however, presents a persistent challenge: the formation of undesired dimers during coupling reactions.[3] This occurs when a single electrophilic reagent reacts with both nitrogen atoms of two separate piperazine molecules, creating a symmetric dimer that can be difficult to separate from the desired monosubstituted product. This guide provides in-depth troubleshooting strategies and preventative protocols to help researchers minimize dimer formation and maximize the yield of their target compounds.
Core Principles: Understanding the "Why" of Dimer Formation
Dimerization is fundamentally a competition of reaction rates. The desired reaction is the monosubstitution of piperazine, while the undesired reaction is the subsequent substitution on a second piperazine molecule. The formation of the dimer is favored under conditions where a high local concentration of the highly reactive, monosubstituted piperazine intermediate exists in the presence of an excess of the electrophile. Several factors, including stoichiometry, addition rate, temperature, and the choice of base, can tip the scales in favor of this unwanted side reaction.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered in the lab with actionable solutions grounded in chemical principles.
Q1: My reaction is producing a significant amount of dimer by-product. What are the most critical factors to investigate first?
A1: When significant dimer formation is observed, the primary culprits are almost always related to reaction kinetics and stoichiometry. The two most impactful adjustments you can make are controlling the concentration of your electrophile and managing the reaction temperature.
-
Slow Addition of the Electrophile: The single most effective technique to suppress dimerization is to add the electrophilic coupling partner (e.g., acyl chloride, alkyl halide) slowly over an extended period.[4][5] This maintains a very low instantaneous concentration of the electrophile, ensuring that a piperazine molecule is more likely to react once and be consumed before it encounters another molecule of the electrophile.
-
Temperature Control: Lowering the reaction temperature slows down all reaction rates.[4][6] Often, the activation energy for the second substitution (dimerization) is higher than the first. By reducing the temperature, you can disproportionately slow the undesired reaction, thereby improving selectivity for the mono-substituted product.
Q2: How do I correctly set up a slow-addition protocol to minimize dimerization?
A2: A proper slow-addition setup is crucial for maintaining high-dilution conditions that disfavor the bimolecular dimerization reaction.[5] A syringe pump is the most precise tool for this purpose.
Experimental Protocol: Syringe Pump Slow Addition
-
Setup: In the main reaction flask, dissolve the piperazine (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.0 equivalents) in a degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).[6]
-
Syringe Preparation: Load a solution of your electrophile (1.0-1.1 equivalents) in the same solvent into a gas-tight syringe. Ensure the concentration is such that the addition will occur over a prolonged period (e.g., 2-8 hours).
-
Execution: Place the syringe on the syringe pump and insert the needle through a septum into the reaction flask, ensuring the tip is below the surface of the stirred reaction mixture.
-
Initiation: Start the stirrer and the syringe pump at a pre-calculated rate. Maintain the reaction flask at the desired temperature (e.g., 0 °C or lower) using an ice or cooling bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The workflow for optimizing this process can be visualized as follows:
Caption: Workflow for optimizing slow addition to minimize dimer formation.
Q3: How does stoichiometry affect dimer formation, and what ratios are recommended?
A3: Stoichiometric control is fundamental.[4] Using a large excess of piperazine can effectively "out-compete" the mono-substituted intermediate for the electrophile, thus suppressing dimer formation. However, this creates a significant downstream purification challenge to remove the unreacted piperazine.
A more common and efficient strategy is to use a slight excess of the piperazine or a 1:1 ratio when combined with slow addition techniques.
| Strategy | Piperazine Equiv. | Electrophile Equiv. | Pros | Cons |
| Piperazine Excess | 3.0 - 5.0 | 1.0 | Simple setup, effective dimer suppression. | Difficult purification, poor atom economy. |
| Controlled Stoichiometry | 1.0 - 1.2 | 1.0 | Good atom economy, easier purification. | Requires slow addition for good selectivity. |
Q4: Can my choice of base or solvent influence dimer formation?
A4: Yes, both the base and solvent play critical roles.
-
Base: The base neutralizes the acid by-product of the reaction (e.g., HCl from an acyl chloride). A non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used.[6] Using a base that is too weak may not effectively scavenge the acid, leading to the formation of piperazine salts and altered reactivity. A base that is too strong or sterically unhindered could potentially participate in side reactions.
-
Solvent: The reaction should be conducted under sufficient dilution. High concentrations of reactants increase the probability of bimolecular collisions, favoring dimerization.[5] Aprotic solvents like DCM, THF, or acetonitrile are common choices. The solvent should be chosen based on the solubility of all reactants and intermediates.
Frequently Asked Questions (FAQs)
Q: Why is piperazine so prone to dimerization? A: Piperazine's symmetry and the presence of two secondary amine groups with similar basicity and nucleophilicity are the root cause.[2] After the first substitution, the remaining secondary amine is still a potent nucleophile, capable of reacting with another molecule of the electrophile.
Q: Are there alternatives to slow addition, such as using protecting groups? A: Yes, a mono-protection strategy is a very common and effective, albeit longer, route.[7] By protecting one of the piperazine nitrogens with a group like Boc (tert-butyloxycarbonyl), you can perform the desired coupling reaction on the unprotected nitrogen.[1] The protecting group is then removed in a subsequent step. This approach offers excellent control but adds two steps (protection and deprotection) to the overall synthesis.
The two main strategies can be compared as follows:
Caption: Comparison of kinetic control vs. protecting group strategies.
Q: What are the best analytical techniques for detecting and quantifying dimer formation? A:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It can separate the starting material, desired product, and dimer by-product, while the mass spectrometer provides definitive identification based on their molecular weights.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for quantification.[8][9] If the compounds lack a chromophore, derivatization or alternative detectors like Evaporative Light Scattering Detectors (ELSD) can be used.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final purified product and confirm the absence of the symmetric dimer, which would present a distinct and simpler set of signals compared to the desired product.
References
- BenchChem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions.
- BenchChem. (n.d.). How to avoid dimerization of terminal alkynes in synthesis.
- ResearchGate. (2014). How can I prevent protein dimerization?
- ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?
- National Institutes of Health. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors.
- ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and...
- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- PubMed Central. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Column chromatography conditions for purifying 1-(Benzo[b]thiophen-4-yl)piperazine
Topic: Column Chromatography Conditions & Troubleshooting Molecule Class: Aryl-Piperazine (Intermediate for Brexpiprazole/Pipofezine analogs) CAS (Free Base): 846038-18-4 CAS (HCl Salt): 913614-18-3[1][2]
Introduction: The Chromatography Challenge
Purifying 1-(Benzo[b]thiophen-4-yl)piperazine presents a classic organic chemistry dichotomy: the molecule contains a lipophilic aromatic core (benzo[b]thiophene) and a highly polar, basic secondary amine (piperazine).[1]
The Core Problem: The secondary amine (distal nitrogen) has a pKa of approximately 9.0–9.8 .[1][2] Unmodified silica gel is acidic (pKa ~5.0).[1][2] Without intervention, the basic amine will protonate upon contact with silanol groups (
-
Irreversible Adsorption: Loss of yield (mass balance failure).[1][2]
-
Co-elution: Inability to separate the desired mono-substituted product from the bis-substituted impurity.[1][2]
This guide provides the specific mobile phase architectures required to suppress this interaction and achieve high-purity isolation.
Module 1: Mobile Phase Architectures
Do not rely on a single solvent system.[1][2] Choose the protocol based on your crude purity and available solvents.[1][2]
Protocol A: The "Gold Standard" (DCM / MeOH / NH₃)
Best for: High-purity isolation, eliminating tailing, and solubilizing crude material.
| Component | Role | Recommended Ratio |
| Dichloromethane (DCM) | Primary Solvent | 90% to 95% |
| Methanol (MeOH) | Polar Modifier | 5% to 10% |
| 7N Ammonia in MeOH | Base Modifier | Essential. Use instead of pure MeOH or add 1% aqueous |
Step-by-Step Optimization:
-
Column Packing: Slurry pack the silica using the mobile phase containing the base.[1][2] This "pre-saturates" the silica sites.[1][2]
-
Gradient:
Protocol B: The "Patent Condition" (Hexane / Ethyl Acetate)
Best for: Large scale scale-up where DCM is restricted, or if the bis-impurity is the major contaminant.
While counter-intuitive for amines, patents (e.g., US20190359606A1) utilize this system.[1][2] It works because the aryl group reduces the polarity slightly, but tailing is a high risk here.[1][2]
-
Modifier: You must add 1% Triethylamine (TEA) to the Ethyl Acetate.[1][2]
-
Gradient: 20% EtOAc
80% EtOAc in Hexane (with 1% TEA constant).
Module 2: Separation Logic & Elution Order
Understanding what you are separating is as important as how. The synthesis (typically Buchwald-Hartwig or SNAr) generates a predictable impurity profile.[1][2]
Elution Order Diagram
Figure 1: Elution order on Silica Gel. The critical separation is between the Bis-impurity (Impurity 2) and the Target (Product).
Module 3: Troubleshooting Guide
Issue 1: The Product "Streaks" or "Tails" on TLC/Column
Diagnosis: The amine is interacting with acidic silanols.[1][2][4] The Fix:
-
Immediate: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% aq) to your mobile phase.[1][2]
-
Alternative: Switch to DCM:MeOH (9:1) saturated with Ammonia.
-
Why? The additive is a stronger base than your product.[1][2] It preferentially binds to the silanol sites (
), effectively "capping" them and allowing your product to pass through without drag.[1][2]
Issue 2: Poor Separation of Bis-Impurity
Diagnosis: The Bis-product (tertiary amine) and Mono-product (secondary amine) have similar lipophilicity in pure EtOAc.[1][2] The Fix:
-
Switch to DCM/MeOH .[1][2] The secondary amine (Target) can donate a Hydrogen bond to Methanol, whereas the tertiary amine (Bis-impurity) cannot.[1][2] This amplifies the polarity difference, improving resolution ($ \Delta Rf $).[1][2]
Issue 3: Product Solidifies on the Column
Diagnosis: 1-(Benzo[b]thiophen-4-yl)piperazine has poor solubility in Hexane/EtOAc.[1][2] The Fix:
-
Solid Load: Dissolve the crude in minimal DCM, adsorb onto silica, evaporate to dryness, and load the powder.[2]
-
Solvent Switch: Abandon Hexane/EtOAc. Use Protocol A (DCM-based) as DCM is an excellent solvent for this aryl-piperazine.[1][2]
Module 4: Mechanism of Action (Visualized)
Figure 2: Competitive binding mechanism. The Modifier (Green) blocks the Silica (Red), preventing the Amine (Blue) from sticking.
FAQs
Q: Can I use Reverse Phase (C18) instead? A: Yes, and it is often cleaner.[1][2]
-
Conditions: Water/Acetonitrile with 0.1% Formic Acid or 0.05% TFA .[1][2]
-
Note: The product will elute as a salt (Formate or Trifluoroacetate).[1][2] You must free-base it (wash with
) if the neutral form is required for the next step.[1][2]
Q: My crude is black/tarry. How do I load it? A: Do not liquid load. Dissolve the tar in DCM, add 2x weight of silica gel, and rotary evaporate until it is a free-flowing dust ("Dry Loading"). Load this dust on top of your packed column.[1][2]
Q: Is the HCl salt purifiable by silica chromatography? A: Generally, no .[1][2] The salt is too polar and will stick to the silica.[1][2] You must convert the HCl salt to the free base (partition between DCM and 1M NaOH) before loading it onto a silica column.[1][2]
References
-
US Patent 2019/0359606 A1 . Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (Describes synthesis and purification of the title intermediate via cyclohexane/ethyl acetate).
-
Thakkar, D., et al. (2020) . 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole.[1][2] Eur J Drug Metab Pharmacokinet. (Discusses the chemical properties and reactivity of the piperazine core).
-
Biotage Technical Guide . Purifying Organic Amines. (General authoritative guide on pKa suppression for amine chromatography).
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one fumarate | C29H31N3O6S | CID 66886292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. biotage.com [biotage.com]
Handling hygroscopic nature of piperazine dihydrochloride salts
Topic: Handling & Stabilization of Hygroscopic Piperazine Dihydrochloride
Introduction
"My salt has turned into a brick."
We hear this frequently. Piperazine dihydrochloride (
This guide is not just about "keeping the lid on." It is a technical breakdown of why this happens (Lattice Energy vs. Hydration Enthalpy) and how to engineer a workflow that ensures your molarity calculations remain accurate. When you weigh a hydrated salt thinking it is anhydrous, your stoichiometry is wrong, your biological assays are under-dosed, and your reproducibility is compromised.
Module 1: The Mechanism of Failure
Why does Piperazine 2HCl absorb water?
Hygroscopicity is not random; it is a competition between forces. The crystal lattice of piperazine dihydrochloride is held together by ionic interactions. However, the dipole-dipole attraction between the chloride ions/protonated amines and atmospheric water vapor is energetically more favorable than the lattice energy of the dry crystal surface.
When the Relative Humidity (RH) of your lab exceeds the salt's Critical Relative Humidity (CRH) , the salt adsorbs water until it forms a saturated solution layer on the crystal surface.[1] This is deliquescence .
Visualizing the Moisture Attack Pathway
The following diagram illustrates the kinetic pathway of moisture uptake, leading to the "clumping" phenomenon.
Figure 1: Kinetic pathway of moisture-induced degradation from surface adsorption to macroscopic caking.
Module 2: Storage & Handling Protocols
The "First Line of Defense"
Standard desiccators are often insufficient because the opening/closing frequency re-introduces moisture.
Protocol A: The Inert Gas Blanket
-
Never store the bulk container in the main lab area.
-
Aliquot the bulk material into single-use amber vials inside a glove box or glove bag filled with
or Ar. -
Seal these aliquots with parafilm under the cap, then cap tightly.
Protocol B: The "Difference Weighing" Technique Weighing hygroscopic salts on an open balance pan guarantees error. The mass increases while you watch the readout.
-
Dry the Weighing Boat: Place your spatula and weighing vessel in a desiccator for 30 mins prior to use.
-
Taring: Tare the balance with the empty vessel.
-
The Transfer: Remove the source container from the desiccator. Quickly transfer an estimated amount to the vessel. Do not aim for perfection here.
-
The Weigh-Back: Close the vessel immediately. Record the exact weight.
-
Calculation: Calculate the solvent volume required based on the actual mass dispensed, rather than trying to dispense a specific mass to fit a fixed volume.
Module 3: Troubleshooting & Recovery
"Can I save my clumped salt?"
Yes, but you must remove the water without decomposing the amine. Piperazine 2HCl melts/decomposes >300°C, but we do not dry near this limit. High heat can promote oxidation or hydrolysis if impurities are present.
Recovery Protocol: Vacuum Oven Drying
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | 40°C - 60°C | Sufficient to drive off surface water; well below decomposition. |
| Pressure | < 10 mbar | Low pressure lowers the boiling point of water, facilitating removal from crystal pores. |
| Desiccant |
Validation Step: After drying, perform a Loss on Drying (LOD) test or, preferably, a Karl Fischer (KF) Titration to confirm water content is <1.0%.
Module 4: Experimental Impact
The Silent Data Killer
If your salt has absorbed 5% water by weight, your 1.0 Molar stock solution is actually 0.95 Molar . In enzymatic inhibition assays or precise buffering systems, this 5% deviation is statistically significant.
Workflow: Correcting for Hydration
If you cannot dry the salt immediately, you must quantify the water and adjust your math.
Figure 2: Correction workflow for preparing accurate solutions from hydrated salts.
Frequently Asked Questions (FAQ)
Q1: Can I use a standard food dehydrator instead of a vacuum oven? A: No. Food dehydrators rely on air circulation. If your lab air is humid, you are simply circulating moist air over the salt, potentially making it worse. Vacuum is essential to lower the partial pressure of water vapor.
Q2: My salt turned slightly yellow after drying. Is it safe to use? A: Yellowing often indicates trace oxidation of the amine group. While the bulk may still be piperazine, these oxidation byproducts can be cytotoxic in cell culture or reactive in synthesis. Discard and replace.
Q3: What is the Critical Relative Humidity (CRH) of Piperazine 2HCl? A: While specific batch data varies, most hydrochloride salts of small amines have a CRH between 30-50% at 25°C. If your lab humidity is >40%, you are in the "danger zone" for rapid uptake.
Q4: How do I dispose of the clumped waste? A: Piperazine 2HCl is generally considered a low-hazard chemical, but it must be disposed of as chemical waste. Do not pour down the drain. Dissolve in water and dispose of in the aqueous waste stream [1].
References
- United States Pharmacopeia (USP). General Chapter <921> Water Determination.
-
Drawell Analytical . Vacuum Drying Oven: Principles and Applications for Heat-Sensitive Substances. Available at: [Link]
Sources
Technical Support Center: Brexpiprazole Synthesis - Final Step Challenges
Welcome to the technical support center for the synthesis of Brexpiprazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the final, critical step in synthesizing this important antipsychotic agent. As your dedicated application scientist, my goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances. Here, we will explore the causality behind experimental choices, troubleshoot common hurdles, and establish robust, self-validating protocols to ensure the integrity of your results.
The final step in the most common industrial synthesis of Brexpiprazole involves the nucleophilic substitution (SN2) reaction between two key intermediates: 1-(benzo[b]thiophen-4-yl)piperazine and 7-(4-halobutoxy)quinolin-2(1H)-one (where the halo group is typically chloro or bromo).[1][2] While seemingly straightforward, this condensation reaction is fraught with potential challenges, including incomplete reactions, the formation of stubborn impurities, and purification difficulties that can significantly impact yield and final product quality.[3]
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Section 1: Overview of the Final Condensation Step
The reaction involves the N-alkylation of the secondary amine on the piperazine ring by the alkyl halide chain attached to the quinolinone moiety.
Reaction Scheme:
To visualize the entire process from reaction to final product, the following workflow provides a high-level overview.
Caption: High-level workflow for the final SN2 condensation step.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the final synthesis step in a practical, problem-solution format.
Q1: My reaction yield is low, and HPLC analysis shows a significant amount of unreacted 1-(benzo[b]thiophen-4-yl)piperazine starting material, even after 24 hours. What's going on?
Answer: This points to an incomplete or stalled reaction. Several factors, often interacting, can be the root cause. Let's diagnose them systematically.
-
Cause A: Insufficient Base Strength or Stoichiometry
-
The Chemistry: The base is critical for deprotonating the piperazine nitrogen, increasing its nucleophilicity to attack the alkyl halide. An inadequate amount or a weak base will result in a slow reaction rate. While K₂CO₃ is common, its efficacy depends on the solvent and temperature.
-
Solution:
-
Verify Stoichiometry: Ensure at least 2.0-2.5 equivalents of a base like powdered K₂CO₃ are used. The reaction generates one equivalent of H-X, which must be neutralized. An excess of base helps drive the equilibrium.
-
Consider a Stronger Base: If the reaction remains sluggish, switching to sodium tert-butoxide (NaOtBu) can significantly accelerate the rate.[4] However, be aware that stronger bases can also promote side reactions if not controlled properly.
-
Particle Size: Ensure your carbonate base is finely powdered to maximize surface area and reactivity.
-
-
-
Cause B: Inappropriate Solvent Choice
-
The Chemistry: This is a classic SN2 reaction, which is favored by polar, aprotic solvents like DMF, DMSO, or Acetonitrile. These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile (the piperazine), leaving it "bare" and highly reactive. Protic solvents (like alcohols) will hydrogen-bond with the piperazine nitrogen, shielding it and drastically reducing its nucleophilicity.
-
Solution: Confirm you are using a dry, polar, aprotic solvent. If using a solvent like acetonitrile, which has a lower boiling point, ensure your reaction temperature is appropriately maintained to provide sufficient energy for the reaction to proceed.
-
-
Cause C: Reaction Temperature is Too Low
-
The Chemistry: The coupling of these two large, sterically hindered fragments requires significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. A typical range for this reaction in DMF is 80-110°C.[4] Monitor the reaction by HPLC every 2-3 hours after the temperature increase to check for progress and the emergence of new impurity peaks, which could indicate degradation.
-
Caption: Troubleshooting decision tree for low reaction yield.
Q2: My reaction goes to completion, but I'm seeing a persistent, difficult-to-remove impurity with a higher molecular weight. What is it and how can I prevent it?
Answer: This is a very common and critical issue. The impurity is likely the result of a side reaction inherent to the reactants.
-
Identification of the Impurity: The most probable culprit is the dimer impurity , where a second molecule of 7-(4-halobutoxy)quinolin-2(1H)-one reacts with the product, Brexpiprazole. This happens because the nitrogen atom on the other side of the piperazine ring in Brexpiprazole is also nucleophilic. Another possibility is a quaternary salt formed by dialkylation at the same nitrogen. These impurities are structurally very similar to the desired product, making them challenging to remove.[3]
-
Mechanism of Formation: This is a competing SN2 reaction. Once the first molecule of Brexpiprazole is formed, it competes with the remaining 1-(benzo[b]thiophen-4-yl)piperazine starting material to react with the alkyl halide.
-
Prevention Strategies:
-
Control Stoichiometry: The most effective control is to use a slight excess of the nucleophile, 1-(benzo[b]thiophen-4-yl)piperazine (e.g., 1.1 to 1.2 equivalents). This ensures that the electrophile, 7-(4-halobutoxy)quinolin-2(1H)-one, is consumed preferentially by the starting material rather than the product. The unreacted piperazine starting material is generally easier to remove during purification than the dimer impurity.
-
Slow Addition: In scaled-up processes, adding the alkyl halide solution slowly to the mixture of the piperazine and base at reaction temperature can help maintain a low instantaneous concentration of the electrophile, further minimizing the chance of a second reaction with the product.
-
Reaction Monitoring: Do not push the reaction unnecessarily. Monitor closely by HPLC and stop the reaction once the 7-(4-halobutoxy)quinolin-2(1H)-one has been consumed to an acceptable level (e.g., <1%). Overheating or prolonged reaction times after completion can lead to other degradation products.[5]
-
| Impurity Name | Potential Origin | Structure (Relative to Brexpiprazole) | Control Strategy |
| Unreacted SM 1 | Incomplete Reaction | 1-(benzo[b]thiophen-4-yl)piperazine | Drive reaction to completion; use slight excess |
| Unreacted SM 2 | Incomplete Reaction | 7-(4-halobutoxy)quinolin-2(1H)-one | Use slight excess of nucleophile (SM 1) |
| Dimer Impurity | Side Reaction | Brexpiprazole + 7-(4-halobutoxy)quinolin-2(1H)-one | Use 1.1-1.2 eq. of nucleophile (SM 1) |
| N-Oxide | Oxidation | Oxidation of a piperazine nitrogen | Use degassed solvents; maintain inert atmosphere |
Q3: My crude product purity is acceptable, but I'm struggling to achieve >99.5% purity for the final API. Standard recrystallization isn't removing all the impurities.
Answer: Achieving high purity often requires a specific, optimized purification strategy, as many process-related impurities have similar solubility profiles to Brexpiprazole.[6]
-
Strategy A: Optimized Recrystallization
-
The Rationale: A single solvent may not provide the ideal solubility differential between the product and impurities.
-
Protocol:
-
Solvent Screening: While acetone is a reported solvent, mixtures can be more effective.[7] Consider systems like ethanol/water, isopropanol/water, or dichloromethane.[6][8]
-
Procedure: Dissolve the crude product in the chosen solvent at reflux. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly and naturally to room temperature to allow for selective crystallization, then cool further in an ice bath to maximize yield.
-
Validation: Analyze the purified solid and the mother liquor by HPLC. If the target impurity is enriched in the mother liquor, the crystallization was successful.
-
-
-
Strategy B: Purification via Salt Formation
-
The Rationale: This is a powerful technique for removing non-basic impurities. By converting Brexpiprazole into a salt (e.g., hydrochloride), its solubility properties are dramatically altered. Impurities that do not form salts can be washed away.
-
Protocol:
-
Salt Formation: Dissolve the crude Brexpiprazole in a suitable solvent (e.g., methanol/acetic acid). Add concentrated hydrochloric acid to adjust the pH to 2-4, which will precipitate the Brexpiprazole hydrochloride salt.[9][10]
-
Recrystallization of the Salt: The crude hydrochloride salt can then be recrystallized from a solvent system like ethanol/water to further enhance purity.[8]
-
Neutralization (Free-Basing): Dissolve the purified hydrochloride salt in a water/dichloromethane mixture. Add a base like sodium hydroxide solution to adjust the pH to 10-11.[11] The high-purity Brexpiprazole free base will move into the organic layer, which can then be separated, dried, and concentrated to yield the final API.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base and solvent in this SN2 reaction?
Answer: The base and solvent work in concert to maximize the rate and selectivity of the SN2 pathway.
-
Base: The primary role of the base (e.g., K₂CO₃, Na₂CO₃, NaOtBu) is to act as a proton scavenger. It deprotonates the secondary amine of the piperazine ring, converting it from a neutral nucleophile (R₂NH) to its more potent, anionic conjugate base (R₂N⁻). This significantly increases the nucleophilicity and accelerates the rate of attack on the electrophilic carbon of the butoxy chain. It also neutralizes the acidic H-X byproduct formed during the reaction.
-
Solvent: A polar aprotic solvent (e.g., DMF, DMSO) is crucial. "Polar" refers to its ability to dissolve the ionic base and stabilize the transition state. "Aprotic" means it lacks acidic protons (like the -OH in water or alcohols). This is key because aprotic solvents do not form a tight hydrogen-bonding "cage" around the nucleophile, leaving it highly reactive and accessible for the backside attack required in an SN2 mechanism.
| Parameter | Recommended Choice | Rationale (Causality) |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu | Increases nucleophilicity of piperazine; Neutralizes H-X byproduct. Strength should be matched to reactivity of halide. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic; Solubilizes reagents and stabilizes transition state without deactivating the nucleophile via H-bonding. |
| Leaving Group | Bromo > Chloro | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group and leading to faster reaction rates. |
Q2: How can I effectively monitor the reaction progress to determine the optimal endpoint?
Answer: Effective monitoring is key to maximizing yield and minimizing side product formation. Relying on time alone is insufficient.
-
Thin Layer Chromatography (TLC): This is a quick, qualitative method. Use a mobile phase that gives good separation between the two starting materials and the product (e.g., 5-10% Methanol in Dichloromethane). Spot the reaction mixture alongside co-spots of the two starting materials. The reaction is nearing completion when the spot for the limiting reagent (typically the alkyl halide) is faint or absent.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A C18 reverse-phase column is typically used. Develop a gradient method that provides baseline separation of both starting materials, the product, and key potential impurities (like the dimer). The reaction should be stopped when the area % of the limiting starting material falls below a predetermined threshold (e.g., <1.0%).
Q3: My team is using a Buchwald-Hartwig amination to prepare the 1-(benzo[b]thiophen-4-yl)piperazine intermediate. How can impurities from that step impact my final reaction?
Answer: This is an excellent question that highlights the importance of multi-step process control. The quality of your final step is entirely dependent on the quality of your inputs. The Buchwald-Hartwig reaction, a palladium-catalyzed C-N cross-coupling, is used to couple piperazine with an activated benzo[b]thiophene.[12][13]
-
Key Impurities from Buchwald-Hartwig:
-
Residual Palladium: Palladium is a toxic heavy metal that must be removed. If significant levels carry over, they can interfere with the downstream reaction and will contaminate the final API.
-
Phosphine Ligand/Oxides: The bulky phosphine ligands (e.g., BINAP, XPhos) used to stabilize the palladium catalyst can be carried over.[4] These are often greasy and can complicate purification.
-
Homocoupled Products: Side reactions can lead to the formation of piperazine dimers or benzo[b]thiophene dimers, which can be difficult to remove.
-
-
Impact on Final Step: These impurities can lower the effective concentration of your nucleophile and introduce new, hard-to-remove side products in the final condensation. It is critical to ensure the 1-(benzo[b]thiophen-4-yl)piperazine intermediate is purified to a high standard (>99%) before use in the final step.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed by qualified personnel with appropriate safety precautions.
Protocol 4.1: General Procedure for the Final SN2 Condensation
-
To a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 1-(benzo[b]thiophen-4-yl)piperazine (1.1 eq).
-
Add finely powdered potassium carbonate (2.5 eq) followed by anhydrous N,N-Dimethylformamide (DMF, 10 volumes).
-
Begin stirring and add 7-(4-chlorobutoxy)quinolin-2(1H)-one (1.0 eq).
-
Heat the reaction mixture to 90-95°C and maintain for 10-15 hours.
-
Monitor the reaction progress by HPLC until the quinolinone starting material is <1.0%.
-
Once complete, cool the reaction mixture to 40-50°C.
-
Slowly add water (20 volumes) to the stirred mixture to precipitate the crude product.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude Brexpiprazole in a vacuum oven at 60-70°C.
Protocol 4.2: Purification by Recrystallization from Acetone
-
Place the crude Brexpiprazole (1.0 g) in a flask with a reflux condenser.
-
Add acetone (~20-30 mL, or enough to form a slurry).
-
Heat the mixture to reflux with stirring. The solid should dissolve. If it does not fully dissolve, add more acetone portion-wise until a clear solution is achieved at reflux.
-
If the solution is colored, add a small amount of activated carbon and maintain reflux for 15 minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 1 hour to complete crystallization.
-
Filter the purified solid and wash with a small amount of cold acetone.
-
Dry the product under vacuum.[7]
References
-
Kumar, A. S., et al. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one as precursor to an efficacious Buchwald–Hartwig amination step. Journal of Chemical Sciences, 130(6). Available at: [Link]
-
Castro, A. A. D. (2015). Synthesis reaction of the compound Brexpiprazole. ResearchGate. Available at: [Link]
- Google Patents. (CN106916148B). Method for synthesizing brexpiprazole.
- Google Patents. (WO2017025987A1). Process for the preparation of brexpiprazole.
-
Patsnap. (CN104844585A). Brexpiprazole patented technology retrieval search results. Available at: [Link]
-
SciSpace. (2016). Brexpiprazole purifying method. Available at: [Link]
-
PM&C. (2015). Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder. Available at: [Link]
- Google Patents. (WO2017216661A1). Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine.
- Google Patents. (CN105461704A). Preparing method for brexpiprazole.
-
MACHINERY. Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. Available at: [Link]
- Google Patents. (US20170320862A1). Process for the preparation of brexpiprazole and intermediates thereof.
- Google Patents. (CN106883223B). Purification method of Brexpiprazole hydrochloride.
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Indian Academy of Sciences. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Available at: [Link]
- Google Patents. (US20190359606A1). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
ACS Publications. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]
- 3. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
- 4. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 5. Secure Verification [machinery.mas.bg.ac.rs]
- 6. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. CN106883223B - Purification method of Brexpiprazole hydrochloride - Google Patents [patents.google.com]
- 9. Brexpiprazole patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105461704A - Preparing method for brexpiprazole - Google Patents [patents.google.com]
- 11. WO2017025987A1 - Process for the preparation of brexpiprazole - Google Patents [patents.google.com]
- 12. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 13. ias.ac.in [ias.ac.in]
Resolving poor solubility of 1-(Benzo[b]thiophen-4-yl)piperazine for assays
Technical Support Center: Assay Solutions for Poorly Soluble Compounds
Guide Topic: Resolving Poor Solubility of 1-(Benzo[b]thiophen-4-yl)piperazine for Assays Target Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Assay Development Core
Introduction: Navigating the Solubility Challenge of 1-(Benzo[b]thiophen-4-yl)piperazine
1-(Benzo[b]thiophen-4-yl)piperazine is a key chemical entity, recognized for its role as an intermediate in the synthesis of pharmaceutical agents like Brexpiprazole[1][2][3]. As with many heterocyclic compounds, its utility in research is often hampered by a significant experimental hurdle: poor aqueous solubility[4][5]. This property can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration measurements, high variability, and unreliable experimental data.
This guide provides a structured, causality-driven approach to systematically address and resolve these solubility issues. We will move from fundamental principles of solvent selection to advanced troubleshooting workflows, ensuring that you can generate robust and reproducible data in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my experiments. What is the best solvent for preparing a high-concentration stock solution of 1-(Benzo[b]thiophen-4-yl)piperazine?
Answer: For creating a concentrated initial stock solution, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard and recommended starting point.
-
Causality & Rationale: 1-(Benzo[b]thiophen-4-yl)piperazine is a hydrophobic molecule. DMSO is a potent, water-miscible polar aprotic solvent with a high capacity to disrupt the intermolecular forces in the compound's solid lattice, effectively solvating it. This allows for the preparation of high-concentration stocks (e.g., 10-50 mM), which is critical for minimizing the volume of organic solvent added to your final assay system.
-
Practical Insights:
-
Both the free base and the hydrochloride (HCl) salt are soluble in DMSO. The HCl salt may require gentle warming (to 37°C) or brief sonication to fully dissolve[1][2].
-
Always use anhydrous, high-purity DMSO (≥99.9%) to prevent the introduction of water, which can lower the solubilizing capacity and potentially degrade the compound over time.
-
Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Q2: My compound looks dissolved in the DMSO stock, but it precipitates immediately when I add it to my cell culture medium or aqueous buffer. What is happening and how do I prevent this?
Answer: This is the most common problem encountered with poorly soluble compounds and is known as solvent-shift precipitation .
-
Causality & Rationale: Your compound is stable in a high-concentration organic environment (100% DMSO). When you introduce a small volume of this stock into a large volume of an aqueous system, the local DMSO concentration plummets. The compound is suddenly exposed to an environment (water) in which it is not soluble, causing it to "crash out" of solution and form a precipitate or micro-precipitate.
-
Solution Workflow: Preventing this requires a systematic approach to control the solvent environment during dilution. The goal is to avoid a sudden, drastic change in solvent polarity. Follow the decision workflow below.
Caption: Decision workflow for troubleshooting compound precipitation.
Q3: Your workflow mentions pH adjustment. How does that work for this compound?
Answer: Adjusting the pH of your aqueous buffer is a highly effective strategy for 1-(Benzo[b]thiophen-4-yl)piperazine due to its chemical structure.
-
Causality & Rationale: The molecule contains a piperazine ring, which has two nitrogen atoms that are basic (specifically, they are secondary and tertiary amines)[4][6]. In a neutral or alkaline solution (pH ≥ 7), these amines are largely uncharged (deprotonated), contributing to the molecule's overall hydrophobicity and poor aqueous solubility. By lowering the pH of the buffer (acidifying it), you increase the concentration of protons (H+). These protons will be accepted by the nitrogen atoms, forming a positively charged piperazinium cation[7][][9]. This charged species is significantly more polar and, therefore, more soluble in water[10]. This is the same principle behind why the hydrochloride salt form of the compound (a pre-protonated version) is often supplied[1][2].
Caption: Protonation of the piperazine moiety at low pH increases solubility.
-
Practical Insights:
-
Try preparing your assay buffer at a lower pH, for example, pH 6.0 or 6.5, using a biologically compatible buffer system (e.g., MES or HEPES).
-
Self-Validation Check: Before running your full assay, you must confirm that this lower pH does not negatively impact your cell viability, enzyme activity, or other critical assay parameters. Always run a "buffer only" control at the adjusted pH.
-
Q4: What is the maximum concentration of DMSO my cells can tolerate, and what is a "vehicle control"?
Answer: This is a critical aspect of in vitro assay design to ensure your results are not experimental artifacts.
-
Causality & Rationale: DMSO, while an excellent solvent, is not inert. At higher concentrations, it can increase cell membrane permeability, induce oxidative stress, and even cause cell death, thereby confounding your results[11]. The concentration at which this occurs is cell-type dependent.
-
General Guidelines for Final DMSO Concentration in Assays:
-
< 0.1%: Widely considered safe for almost all cell lines, even with long incubation times[11][12]. This should be your target.
-
0.1% - 0.5%: Tolerated by many robust cell lines for short-to-medium incubation periods. However, subtle effects on cell signaling or gene expression are possible[12][13].
-
> 1.0%: Likely to cause significant cytotoxicity and should be avoided[11][12].
-
-
The Mandatory Vehicle Control: A vehicle control is a sample that contains everything your treated sample contains except for your test compound. In this case, it is your assay medium (e.g., cell culture medium) plus the same final concentration of DMSO that is present in your drug-treated wells[14].
-
Why it's essential: This control allows you to subtract any background effect caused by the solvent itself. Without it, you cannot definitively attribute any observed biological effect to your compound versus the solvent.
-
| Solvent/Co-Solvent | Typical Starting Stock Conc. | Recommended Final Assay Conc. | Key Considerations |
| DMSO | 10 - 50 mM | < 0.5% , ideally < 0.1% | Gold standard for stock solutions. Cytotoxicity is the main concern at higher final concentrations.[12][13] |
| Ethanol | 1 - 10 mM | < 1.0% | Good co-solvent, but can be more toxic to cells than DMSO. |
| PEG 400 | Varies | < 1.0% | Often used in in vivo formulations; can be a useful co-solvent to bridge solubility.[15] |
| Tween® 80 / Polysorbate 80 | N/A (used as excipient) | 0.01% - 0.1% | Surfactant that forms micelles. Can interfere with assays and may be cytotoxic. Use with caution.[16][17] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.
-
Weighing: Carefully weigh out 2.18 mg of 1-(Benzo[b]thiophen-4-yl)piperazine (free base, MW: 218.32 g/mol ) into the tared vial.
-
Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes. If the solid does not fully dissolve, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently. Alternatively, use a bath sonicator for 5-10 minutes.
-
Verification: Visually inspect the solution against a bright light to ensure no solid particulates remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. Store tightly sealed at -20°C or -80°C, protected from light.
Protocol 2: Optimized Serial Dilution Method to Minimize Precipitation
This protocol uses an intermediate dilution step to gradually decrease the solvent polarity. This example aims for a final assay concentration of 10 µM with 0.1% DMSO.
-
Intermediate Dilution:
-
Thaw one aliquot of your 10 mM DMSO stock solution.
-
In a sterile tube, prepare a 1:10 intermediate dilution by adding 5 µL of the 10 mM stock to 45 µL of sterile, room temperature assay buffer (or cell culture medium without serum). This creates a 1 mM solution in 10% DMSO.
-
Vortex this intermediate dilution immediately and vigorously for 30 seconds. The key is rapid mixing to prevent localized high concentrations that can precipitate.
-
-
Final Dilution:
-
Immediately add 10 µL of the freshly prepared 1 mM intermediate solution to 990 µL of your final assay medium (pre-warmed to 37°C if for a cell-based assay).
-
Mix thoroughly by gentle inversion or pipetting. This yields your final 10 µM working solution in 0.1% DMSO.
-
-
Application: Use this working solution to treat your cells or perform your assay immediately. Do not store the final aqueous dilution.
Protocol 3: Determining Maximum Tolerated DMSO Concentration
This protocol uses a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to create a dose-response curve for DMSO toxicity in your specific cell line.
-
Cell Plating: Plate your cells in a 96-well plate at your standard seeding density and allow them to adhere and recover for 24 hours.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only control).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned drug treatment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the 0% DMSO control (set to 100% viability). Plot cell viability (%) versus DMSO concentration (%). The highest concentration that shows no significant decrease in viability (e.g., ≥95% viability) is your maximum tolerated concentration.
References
- Pipzine Chemicals. 1-(Benzo[b]thiophen-4-yl)piperazine.
- LookChem. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride manufacturers and suppliers in india.
- He, W., & Yang, P. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ChemicalBook. (2025). 1-(1-Benzothiophen-4-yl)piperazine hydrochloride.
- Bouling Chemical Co., Limited. 1-(Benzo[B]Thiophen-4-Yl)Piperazine.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- ChemScene. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Chemistry LibreTexts. (2023). Solubility and pH.
- Drug Development & Delivery. Excipients: Enhancing the New, Poorly Soluble APIs.
- United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization. Available from: [Link]
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- Fallah, S., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
- LifeTein. (2023). DMSO usage in cell culture.
- Kráľová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- de Oliveira, G. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research.
- Chad's Prep. (2022). What Happens to Solubility When You Change the pH?.
- Benchchem. Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
- Savjani, K. T., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Association of Pharmaceutical Scientists.
- Shandong IRO Chelating Chemical Co., Ltd. Co-solvency and anti-solvent method for the solubility enhancement.
- Scientist Solutions. (2025). DMSO in cell based assays.
- LGC Standards. 1-Benzo[b]thien-4-yl-piperazine.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 3. 1-Benzo[b]thien-4-yl-piperazine | LGC Standards [lgcstandards.com]
- 4. 1-(Benzo[b]thiophen-4-yl)piperazine Details, Uses, Safety Data, Synthesis & Supplier in China | Properties & Applications [pipzine-chem.com]
- 5. 1-(Benzo[B]Thiophen-4-Yl)Piperazine: Properties, Uses, Safety & Synthesis | China Supplier & Manufacturer Information [chemheterocycles.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. lifetein.com [lifetein.com]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. pharmtech.com [pharmtech.com]
Comparative Guide: 1-(Benzo[b]thiophen-4-yl)piperazine vs. Aripiprazole Intermediates
[1]
Executive Summary
The evolution from Aripiprazole (Abilify) to Brexpiprazole (Rexulti) represents a strategic refinement in the "serotonin-dopamine activity modulator" (SDAM) class.[1] While both drugs share a common quinolinone-butoxy "head," their pharmacological divergence is driven entirely by their piperazine "tails."[1]
-
Aripiprazole Intermediate (DCPP): A chlorinated phenylpiperazine.[1][2][3] It confers higher intrinsic D2 activity, leading to efficacy but a higher risk of akathisia.
-
Brexpiprazole Intermediate (BTP): A benzothiophene-piperazine.[1][4][5][6][7][8] This bioisosteric replacement lowers intrinsic D2 activity and enhances 5-HT1A/2A affinity, improving tolerability.[1] However, it introduces significant process challenges, including the need for palladium-catalyzed coupling and the management of sulfur-based reactive metabolites.
Part 1: Structural & Physicochemical Analysis[1]
The choice between a dichlorophenyl and a benzothiophene scaffold fundamentally alters the physicochemical properties and synthetic requirements of the intermediate.
Table 1: Physicochemical Comparison of Key Synthons
| Feature | Aripiprazole Intermediate (DCPP) | Brexpiprazole Intermediate (BTP) |
| Chemical Name | 1-(2,3-Dichlorophenyl)piperazine HCl | 1-(Benzo[b]thiophen-4-yl)piperazine HCl |
| CAS Number | 119532-26-2 (HCl salt) | 913614-18-3 (HCl salt) |
| Molecular Weight | 267.58 g/mol | 254.78 g/mol |
| Structural Core | Dichlorobenzene (Electron deficient) | Benzothiophene (Electron rich, aromatic) |
| Electronic Nature | Strong -I effect (Inductive withdrawal) | |
| Lipophilicity (LogP) | ~3.1 (Base) | ~2.7 (Base) |
| Metabolic Liability | Stable aromatic ring; hydroxylation | Thiophene S-oxidation (Bioactivation risk) |
| Primary Sourcing | Cyclization of 2,3-dichloroaniline | Buchwald-Hartwig coupling or |
Part 2: Synthetic Process Engineering
The synthesis of DCPP is a robust, "commodity-style" chemical process, whereas BTP requires precision catalysis due to the unreactive nature of the benzothiophene C4 position compared to an activated aniline.
Comparative Synthetic Pathways
The following diagram illustrates the divergent synthesis of the intermediates and their convergent application in API production.
Figure 1: Divergent synthesis of piperazine intermediates followed by convergent alkylation to final APIs.[1]
Critical Process Differences
A. DCPP Synthesis (Aripiprazole)[1][2][3]
-
Mechanism: Nucleophilic substitution/Cyclization.[1]
-
Reagents: 2,3-Dichloroaniline + Bis(2-chloroethyl)amine HCl.[1][9]
-
Conditions: High temperature reflux in high-boiling solvents (e.g., chlorobenzene or butanol).[1]
-
Scalability: High.[1] This is a non-catalytic process driven by thermal energy.[1]
-
Impurity Profile: Regioisomers are rare due to the specificity of the aniline starting material, but unreacted aniline is a common contaminant.
B. BTP Synthesis (Brexpiprazole)[1][5][10]
Part 3: Pharmacological Implications of the "Tail" Switch
The substitution of the DCPP moiety with the BTP moiety is the primary driver for the clinical differences between Aripiprazole and Brexpiprazole.
Structure-Activity Relationship (SAR)[1]
-
Dopamine D2 Receptor:
-
DCPP (Aripiprazole): High affinity, higher intrinsic activity .[1] This leads to robust antipsychotic effects but can cause over-stimulation (akathisia, insomnia).[1]
-
BTP (Brexpiprazole): High affinity, lower intrinsic activity .[1] The benzothiophene bulk and electronic properties modulate the receptor conformational change, reducing downstream signaling intensity. This results in a "calmer" profile with reduced akathisia [1].[1]
-
-
Serotonin 5-HT1A/2A:
Metabolic Bioactivation (Safety)
A critical safety distinction lies in the metabolic stability of the heterocycles:
-
DCPP: The dichlorophenyl ring is metabolically robust; metabolism occurs primarily on the quinolinone or alkyl chain.[1]
-
BTP: The thiophene ring is a "structural alert." It can undergo S-oxidation to form reactive thiophene-S-oxides or epoxide intermediates.[1] These electrophiles can covalently bind to hepatic proteins (bioactivation).[1] While Brexpiprazole is safe, this liability necessitates rigorous impurity control of the BTP intermediate to prevent the formation of genotoxic byproducts during synthesis [3].
Part 4: Experimental Protocols
Protocol A: Synthesis of BTP via Buchwald-Hartwig Coupling
Use this protocol for high-purity synthesis of the Brexpiprazole intermediate.
Reagents:
-
4-Bromobenzo[b]thiophene (1.0 eq)[1]
-
N-Boc-piperazine (1.2 eq)[1]
- (0.02 eq)[1]
-
BINAP (0.04 eq)[1]
-
Sodium tert-butoxide (1.5 eq)[1]
-
Toluene (Solvent)[1]
Step-by-Step Methodology:
-
Inertion: Charge a 3-neck flask with reagents and evacuate/purge with Nitrogen (
) three times. Oxygen inhibits the Pd catalytic cycle.[1] -
Dissolution: Add anhydrous Toluene (10 volumes relative to substrate).
-
Coupling: Heat the mixture to 100°C for 12–16 hours. Monitor via HPLC for the disappearance of 4-bromobenzo[b]thiophene.[1]
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1]
-
Deprotection: Treat the filtrate with 4M HCl in dioxane to remove the Boc group.[1] The product, 1-(Benzo[b]thiophen-4-yl)piperazine HCl , will precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water to remove residual ligands.
Protocol B: Quality Control for DCPP (Aripiprazole Intermediate)
Because DCPP is often sourced commercially, rigorous QC is required.
Impurity Marker Analysis:
-
HPLC Conditions: C18 Column, Gradient elution (Acetonitrile/Phosphate Buffer pH 3.0).
-
Target Impurities:
-
Acceptance Criteria: Purity >99.5% (Area %), Single impurity <0.10%.
Part 5: References
-
Stahl, S. M. (2016).[1][12] Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS Spectrums.[1] Link
-
Maeda, K., et al. (2014).[1] Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics. Link
-
Thakkar, D., et al. (2020).[1][8] 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes. European Journal of Drug Metabolism and Pharmacokinetics. Link
-
Otsuka Pharmaceutical Co., Ltd. (2013).[1] Process for the preparation of Piperazine derivatives. US Patent 8,344,138.[1] Link
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. innospk.com [innospk.com]
- 4. 1-Benzo[b]thien-4-yl-piperazine | LGC Standards [lgcstandards.com]
- 5. ias.ac.in [ias.ac.in]
- 6. WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aripiprazole versus brexpiprazole for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Brexpiprazole Intermediates
For researchers and professionals in drug development, the selection of an optimal synthetic pathway is a critical decision that influences not only the efficiency and scalability of production but also the purity profile and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of various synthetic routes to the key intermediates of brexpiprazole, a prominent second-generation antipsychotic. By examining the underlying chemistry, experimental data, and process considerations, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to Brexpiprazole and its Key Intermediates
Brexpiprazole, marketed as Rexulti®, is a serotonin-dopamine activity modulator (SDAM) prescribed for schizophrenia and as an adjunctive therapy for major depressive disorder. Its molecular structure is a conjugate of two primary building blocks: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (the quinolinone moiety) and 1-(benzo[b]thiophen-4-yl)piperazine (the benzothiophenylpiperazine moiety), linked by a butoxy chain. The efficient synthesis of these two key intermediates is paramount to the overall viability of the brexpiprazole manufacturing process.
This guide will dissect and compare the prevalent synthetic strategies for each of these intermediates, followed by an analysis of the final coupling and purification stages.
Synthesis of the Quinolinone Moiety: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one
The 7-hydroxy-3,4-dihydroquinolin-2(1H)-one core is a crucial component, and its synthesis has been approached from several different starting materials, each with its own set of advantages and challenges.
Route 1: From m-Anisidine
This classical approach involves a two-step synthesis starting from m-anisidine. The rationale behind this route lies in the commercial availability and relatively low cost of the starting material.
-
Step 1: Acrylation of m-Anisidine: m-Anisidine is reacted with acryloyl chloride to form the corresponding amide.
-
Step 2: Cyclization and Demethylation: The resulting amide undergoes an intramolecular Friedel-Crafts reaction, followed by demethylation to yield the desired 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
An overall yield of 59% has been reported for this two-step process[1]. While seemingly straightforward, this route can be complicated by the handling of acryloyl chloride and the potential for side reactions during cyclization.
Route 2: From Resorcinol
An alternative strategy utilizes resorcinol as the starting material, proceeding through a three-step sequence. This route offers a different disconnection approach, potentially avoiding some of the challenges of the m-anisidine route.
-
Step 1: Esterification: Resorcinol is esterified with 3-chloropropionyl chloride.
-
Step 2: Intramolecular Friedel-Crafts Acylation: The resulting ester undergoes an intramolecular Friedel-Crafts reaction to form 7-hydroxy-chroman-2-one.
-
Step 3: Aminolysis: The chromanone intermediate is then subjected to aminolysis to yield the target quinolinone.
This method has been reported to have a total yield of 68.7%[2]. The use of readily available resorcinol is a key advantage.
Route 3: Dehydrogenation of a Saturated Precursor
A common strategy in industrial settings involves the dehydrogenation of a saturated precursor, 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. This approach is often integrated into a larger, more convergent synthesis of brexpiprazole. The dehydrogenation is typically achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). One patent describes a process where the dehydrogenation of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one with DDQ results in a 98.0% yield of 7-(4-chlorobutoxy)-quinolin-2(1H)-one with a purity of 98.7%[3].
Comparison of Synthetic Routes to the Quinolinone Moiety
| Route | Starting Material | Key Steps | Reported Overall Yield | Advantages | Challenges |
| 1 | m-Anisidine | Acrylation, Cyclization, Demethylation | 59%[1] | Low-cost starting material. | Handling of acryloyl chloride, potential side reactions. |
| 2 | Resorcinol | Esterification, Friedel-Crafts, Aminolysis | 68.7%[2] | Readily available starting material. | Multi-step process. |
| 3 | Saturated Precursor | Dehydrogenation (e.g., with DDQ) | High (e.g., 98.0% for a similar substrate)[3] | High-yielding final step, can be integrated into a convergent synthesis. | Requires synthesis of the saturated precursor. |
Synthesis of the Benzothiophenylpiperazine Moiety: 1-(benzo[b]thiophen-4-yl)piperazine
The synthesis of the 1-(benzo[b]thiophen-4-yl)piperazine intermediate often presents a greater challenge due to the construction of the benzothiophene ring and the subsequent introduction of the piperazine moiety.
Route 1: The Innovator's Approach (Buchwald-Hartwig Amination)
The original synthesis developed by Otsuka Pharmaceutical utilizes a palladium-catalyzed Buchwald-Hartwig amination as the key step for coupling piperazine to the benzothiophene core.
-
Step 1: Construction of the Benzothiophene Ring: This is typically a multi-step process.
-
Step 2: Buchwald-Hartwig Amination: 4-Chlorobenzo[b]thiophene is coupled with piperazine using a palladium catalyst and a suitable ligand.
This approach is highly efficient for the C-N bond formation. A detailed protocol involves reacting 4-chlorobenzo[b]thiophene with piperazine in the presence of palladium acetate, tri-tert-butylphosphonium tetraphenylborate, and sodium tert-butoxide in xylene at 120-130°C for 5 hours, yielding the hydrochloride salt of the product[4].
Route 2: Alternative Convergent Synthesis
An alternative and convergent synthesis has been developed to circumvent some of the issues associated with the innovator's route, such as the cost of palladium catalysts and the formation of side products. One such route starts from 2-chloro-6-fluorobenzaldehyde and proceeds through a five-step sequence to yield the desired intermediate in a 54% overall yield[5]. This method avoids the use of expensive catalysts.
Comparison of Synthetic Routes to the Benzothiophenylpiperazine Moiety
| Route | Key Reaction | Reported Overall Yield | Advantages | Challenges |
| 1 | Buchwald-Hartwig Amination | Not explicitly stated, but the key step is high-yielding. | High efficiency in C-N bond formation. | Cost of palladium catalyst and ligands, potential for catalyst poisoning. |
| 2 | Multi-step from 2-chloro-6-fluorobenzaldehyde | 54%[5] | Avoids expensive catalysts. | Longer synthetic sequence. |
Final Coupling and Purification of Brexpiprazole
The final step in the synthesis of brexpiprazole involves the coupling of the two key intermediates. This is typically achieved through a nucleophilic substitution reaction.
The Convergent Approach
The most common strategy involves reacting 7-(4-halobutoxy)quinolin-2(1H)-one with 1-(benzo[b]thiophen-4-yl)piperazine. The choice of the halogen on the butoxy chain can influence reaction conditions and yields.
One patent describes a process where 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride is reacted with 7-(4-chlorobutoxy)quinolin-2(1H)-one in the presence of sodium iodide and sodium bicarbonate in dimethylformamide at 90-95°C for 7 hours[4].
Purity and Impurity Profile
The purity of the final brexpiprazole product is of utmost importance. Different synthetic routes can lead to different impurity profiles. For instance, the process described in U.S. Patent 7,888,362 B2 reportedly yields brexpiprazole with a purity of 91.82% by HPLC, which can be improved to 95.11% upon purification[6]. However, this process was noted to have higher levels of impurities that may not be suitable for pharmaceutical formulations[6].
Alternative processes aim to improve the purity profile. One patent claims a process that yields brexpiprazole with a purity of over 99.5% and a total yield of more than 80%[3]. An industry-oriented route evaluation and process optimization study reported achieving a purity of not less than 99.90% by HPLC[7].
The control of process-related impurities is a critical aspect of process development. The United States Food and Drug Administration (FDA) guidelines recommend that the amounts of impurities be limited to less than 0.1 percent[6].
Purification
Purification of the final product is a crucial step. A common method involves crystallization from a suitable solvent system. For example, crude brexpiprazole can be purified by crystallization from a mixture of ethanol and acetic acid, followed by treatment with hydrochloric acid and subsequent basification to precipitate the pure product[8]. Another method involves taking the crude product in ethanol, heating to reflux, and then cooling to crystallize the pure compound[8].
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
-
Objective: To synthesize 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride.
-
Procedure: A mixture of 4-chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium acetate (II) (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml) are stirred at 120 to 130°C for 5 hours. After cooling, water is added, and the layers are separated. The organic layer is washed, treated with activated carbon, and filtered. Concentrated hydrochloric acid is added to the filtrate to precipitate the product, which is then collected by filtration and dried[4].
Representative Protocol for the Final Coupling Reaction
-
Objective: To synthesize brexpiprazole.
-
Procedure: A mixture of 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride (100 gm), 7-(4-chlorobutoxy)quinolin-2(1H)-one (108.6 gm), sodium iodide (29.4 gm), sodium bicarbonate (400 ml), and dimethylformamide (1000 ml) is heated to 90-95°C and stirred for 7 hours. After cooling, water is added to precipitate the crude product, which is then filtered and washed[4].
Visualizing the Synthetic Pathways
DOT Language Diagrams
Caption: Overview of synthetic strategies for brexpiprazole intermediates.
Caption: General experimental workflow for brexpiprazole synthesis.
Conclusion
The synthesis of brexpiprazole intermediates offers a rich landscape of chemical strategies, each with its distinct advantages and disadvantages. The choice of a particular route will invariably depend on a multitude of factors, including the cost and availability of starting materials, the desired scale of production, the stringency of purity requirements, and the available technological infrastructure.
For the quinolinone moiety , the route starting from resorcinol appears to offer a good balance of yield and readily available starting materials. For the benzothiophenylpiperazine intermediate , the Buchwald-Hartwig amination remains a powerful and efficient method, although alternative, catalyst-free routes present a compelling option for cost-sensitive and large-scale manufacturing.
Ultimately, a thorough process of route scouting, optimization, and impurity profiling is essential for the development of a robust, scalable, and economically viable manufacturing process for brexpiprazole. This guide serves as a foundational resource to aid in this critical endeavor.
References
- Process for the preparation of brexpiprazole and intermedi
- Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different M
- Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. (2015). CN105017146A.
-
One-Pot Preparation of 7-Hydroxyquinoline. (2009). ResearchGate. [Link]
-
PROCESS FOR THE PREPARATION OF BREXPIPRAZOLE AND ITS INTERMEDIATES. (2019). WO/2019/073481. [Link]
- Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine. (2017). WO2017216661A1.
-
Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole. (2018). ResearchGate. [Link]
- Preparation method of brexpiprazole. (2015). CN104844585A.
-
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. (2019). Semantic Scholar. [Link]
-
An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. (2018). Semantic Scholar. [Link]
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
-
Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. (2018). ACS Publications. [Link]
-
Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. (2020). ResearchGate. [Link]
-
Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. (2005). Chinese Journal of Modern Applied Pharmacy. [Link]
- Process for the preparation of brexpiprazole and intermedi
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. [Link]
-
Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). PubMed. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2020). MDPI. [Link]
- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (2019). US20190359606A1.
Sources
- 1. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [chinjmap.com]
- 2. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]
- 3. CN104844585A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
A Comparative Guide to Purity Validation of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride by qNMR
<
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride (BTHP), a key intermediate in the synthesis of various pharmaceutical agents. We will explore the causality behind experimental choices in qNMR, compare its performance with alternative analytical techniques, and provide detailed, validated protocols.
The Criticality of Purity for 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
1-(Benzo[b]thiophen-4-yl)piperazine is a significant building block in medicinal chemistry. For instance, it forms the core of the antipsychotic drug Brexpiprazole.[1][2] The purity of this intermediate is paramount as impurities can carry over to the final drug product, potentially altering its pharmacological and toxicological profile. Therefore, a robust and accurate analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Quantitative NMR: A Primary Ratio Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, offering a distinct advantage over traditional chromatographic methods.[3][4] Unlike techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary ratio method.[5][6] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[5][7] By co-dissolving a known amount of a certified internal standard with the analyte, the purity of the analyte can be determined with high accuracy and precision, often with relative standard deviations below 1%.[5]
This fundamental principle makes qNMR a compelling alternative to chromatography, as it can often determine potency without needing a specific standard for the compound being tested.[4] This is particularly advantageous in early-stage drug development when reference standards for novel compounds may be scarce.[4][5]
Experimental Protocol: qNMR Purity Determination of BTHP
This section details a validated protocol for determining the purity of BTHP using ¹H qNMR. The choices within this protocol are grounded in principles that ensure accuracy, precision, and robustness, aligning with the International Council for Harmonisation (ICH) guidelines on the validation of analytical procedures.[8][9][10][11]
Step 1: Selection of Internal Standard and Solvent
The choice of internal standard is critical for a successful qNMR experiment. An ideal internal standard should:
-
Be of high, certified purity (≥99%).[12]
-
Be chemically stable and non-reactive with the analyte and solvent.[12][13]
-
Have resonance signals that do not overlap with those of the analyte.[12][13]
-
Exhibit good solubility in the chosen deuterated solvent.[12]
For the analysis of BTHP, Maleic acid is a suitable internal standard. Its vinylic protons provide a sharp singlet in a region of the ¹H NMR spectrum that is typically free from BTHP signals. The solvent of choice is Deuterated Dimethyl Sulfoxide (DMSO-d₆) , which effectively dissolves both BTHP and maleic acid.
Step 2: Sample Preparation
Accurate gravimetric analysis is the foundation of qNMR.[14]
-
Weighing: Using a microbalance with a readability of at least 0.01 mg, accurately weigh approximately 10-20 mg of BTHP into a clean, dry NMR tube.[13][15] Record the exact weight.
-
Internal Standard Addition: Accurately weigh a suitable amount of the internal standard (e.g., Maleic acid) to achieve a near 1:1 molar ratio with the analyte.[13] This helps to minimize integration errors.[13]
-
Dissolution: Add a precise volume of DMSO-d₆ (e.g., 0.7 mL) to the NMR tube. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
Step 3: NMR Data Acquisition
The acquisition parameters must be optimized to ensure quantitative accuracy.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for better signal dispersion and sensitivity.[5]
-
Pulse Program: A simple, single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.[13]
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure complete relaxation and accurate signal integration.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision).[14]
-
Other Parameters: Standard parameters for shimming, tuning, and receiver gain should be carefully optimized.[4]
Step 4: Data Processing and Purity Calculation
-
Processing: Apply a line broadening of 0.1 Hz and perform manual phasing and baseline correction to ensure accurate integration.[15]
-
Integration: Integrate a well-resolved, characteristic signal for both BTHP and the internal standard. For BTHP, the aromatic protons are suitable candidates. For maleic acid, the vinylic proton singlet is used.
-
Calculation: The purity of BTHP is calculated using the following formula:
Comparison with Alternative Analytical Techniques
While qNMR offers significant advantages, it is essential to understand its performance in the context of other established analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | qNMR | HPLC | GC |
| Principle | Direct proportionality of signal to the number of nuclei. [5][7] | Differential partitioning between a mobile and stationary phase. | Partitioning between a mobile gas phase and a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different chemical structure. [5] | Requires a certified reference standard of the same analyte. | Requires a certified reference standard of the same analyte. |
| Quantification | Absolute quantification based on primary ratios. [6] | Relative quantification based on response factors. | Relative quantification based on response factors. |
| Speed | Generally faster for single sample analysis due to minimal method development. [4][7] | Can be time-consuming due to method development and run times. | Typically faster run times than HPLC but may require derivatization. |
| Sample Preparation | Simple dissolution. [14] | Often requires filtration and dilution. | May require derivatization for non-volatile or thermally labile compounds. |
| Solvent Consumption | Low. [16][17] | High. | Moderate. |
| Destructive | Non-destructive. [7] | Destructive. | Destructive. |
| Sensitivity | Generally lower than chromatographic methods. [5] | High sensitivity (µg/mL to ng/mL). [16][17] | Very high sensitivity (pg/mL to fg/mL). |
| Structural Information | Provides detailed structural information simultaneously. [14] | Provides limited structural information (retention time). | Provides limited structural information (retention time). |
| Cost | High initial instrument cost, lower per-sample cost. [7] | Moderate instrument cost, higher per-sample cost due to consumables. | Moderate instrument cost, moderate per-sample cost. |
Causality in Experimental Choices: Why qNMR Excels for BTHP
The choice of qNMR for BTHP purity validation is driven by several key factors:
-
Structural Elucidation and Quantification in a Single Experiment: qNMR provides simultaneous qualitative and quantitative data. [4][14]This means that not only can the purity of BTHP be determined, but the identity and potential structure of impurities can also be investigated within the same experiment. This is a significant advantage over chromatographic techniques where impurity identification often requires further analysis, such as mass spectrometry.
-
Conclusion: A Self-Validating System for Purity Assessment
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(9), 776-787. Retrieved from [Link]
-
MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
Thakkar, D., & Kate, A. S. (2020). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 45(3), 393-403. Retrieved from [Link]
-
Webster, G. K., et al. (2011). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]
-
Process NMR Associates. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 825-832. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
-
Bentham Science Publishers. (2024, November 1). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Claridge, T. D. W. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzo[b]thien-4-yl-piperazine | LGC Standards [lgcstandards.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. usp.org [usp.org]
- 7. mdpi.com [mdpi.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. emerypharma.com [emerypharma.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
Certificate of Analysis Guide: 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
Executive Summary: The Critical Intermediate
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride (often abbreviated as BTP·2HCl ) is the pivotal pharmacophore intermediate for the synthesis of Brexpiprazole (Rexulti), a partial dopamine D2 agonist. While the CAS 913614-18-3 is frequently cited for the generic hydrochloride, the specific dihydrochloride form (CAS 1677681-05-8) is often preferred in early-stage R&D and process chemistry.
This preference stems from the "Salt Advantage" : the dihydrochloride offers superior aqueous solubility and a more rigorous impurity rejection profile during crystallization compared to the free base or monohydrochloride. This guide provides an objective comparison of these forms, defines the Gold Standard Certificate of Analysis (CoA), and details the experimental protocols to validate it.
Comparative Performance Analysis
The Salt Form Decision Matrix
In drug development, the choice of intermediate form dictates process efficiency. The table below compares the Dihydrochloride against its alternatives.
| Feature | Dihydrochloride (2HCl) | Monohydrochloride (HCl) | Free Base |
| Physical State | Crystalline Solid (High MP) | Crystalline Solid | Low-melting Solid / Oil |
| Aqueous Solubility | High (>50 mg/mL) | Moderate | Low (<1 mg/mL) |
| Hygroscopicity | Moderate (Requires desiccant) | Low | Low |
| Impurity Rejection | Excellent (Acidic crystallization purges basic impurities) | Good | Poor (Co-elutes with lipophilic byproducts) |
| Process Utility | Ideal for aqueous-based coupling reactions | Standard | Requires organic solvents (DCM/Toluene) |
Mechanistic Insight: Why 2HCl?
The piperazine ring contains two nitrogen atoms. The N1 nitrogen (attached to the benzothiophene) is less basic due to conjugation. The N4 nitrogen is secondary and highly basic.
-
Free Base: Prone to oxidation and N-oxide formation.
-
2HCl: Protonating both nitrogens (though N1 is weak) creates a highly polar ionic lattice. This lattice energy drives crystallization, effectively "squeezing out" non-ionic organic impurities (like unreacted 4-bromobenzothiophene) that would otherwise contaminate the free base.
Critical Quality Attributes (CQA) for the CoA
A robust CoA for BTP·2HCl must go beyond simple identity. It must quantify the stoichiometry of the salt to ensure downstream reaction equivalents are calculated correctly.
Standard Specifications Table
| Test Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Appearance | Visual | Off-white to light brown powder | Darkening indicates oxidation of the piperazine ring. |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure | Verifies the benzo[b]thiophene core and piperazine protons.[1][2] |
| Assay (HPLC) | HPLC-UV (254 nm) | ≥ 98.0% (Area %) | Critical for yield calculations in Brexpiprazole synthesis. |
| Chloride Content | Argentometric Titration | 23.5% – 25.5% | Crucial: Distinguishes 2HCl (Theor: ~25.0%) from Mono-HCl (~14.3%). |
| Loss on Drying (LOD) | Gravimetric | ≤ 1.0% | High water content alters the effective molecular weight. |
| Residue on Ignition | USP <281> | ≤ 0.1% | Ensures no inorganic salt contamination (e.g., NaCl). |
| Solubility | Visual (5% in Water) | Clear, Colorless solution | Confirms the salt form is fully dissociated. |
Experimental Validation Protocols
As a scientist, you should not blindly trust a vendor's CoA. Use these self-validating protocols to verify the material.
Protocol A: Stoichiometric Verification (Chloride Titration)
Objective: Confirm the material is the Dihydrochloride (2HCl) and not the Monohydrochloride.
-
Dissolution: Dissolve 100 mg of sample in 50 mL deionized water.
-
Acidification: Add 1 mL of 5% Nitric Acid (to prevent carbonate interference).
-
Titration: Titrate with 0.1 N Silver Nitrate (AgNO3) using a potentiometric titrator (silver electrode) or Eosin Y indicator.
-
Calculation:
-
Pass Criteria: Result must be >23.0%. If ~14%, you have the Monohydrochloride.
-
Protocol B: HPLC Purity Profiling
Objective: Detect organic impurities (e.g., dimerized byproducts) that interfere with Brexpiprazole coupling.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (thiophene absorption) and 254 nm.
-
Key Marker: The BTP peak usually elutes around 8-10 min. Look for a late-eluting peak (>15 min) which corresponds to the Bis-alkylation impurity (1,4-bis(benzo[b]thiophen-4-yl)piperazine), a critical process contaminant.
Visualizing the Workflow
The following diagrams illustrate the synthesis logic and the analytical decision tree.
Figure 1: Synthesis & Purification Logic
This pathway shows why the Dihydrochloride is the "Purification Firewall."
Caption: The conversion to the dihydrochloride salt acts as a chemical filter, precipitating the pure amine while leaving non-basic coupling byproducts in the mother liquor.[3]
Figure 2: Analytical Decision Tree
Use this flowchart to interpret your CoA results.
Caption: A systematic approach to verifying the identity and quality of the incoming intermediate.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from [Link]
-
Otsuka Pharmaceutical Co., Ltd. (2006).[4] Piperazine-substituted benzothiophenes for treatment of mental disorders. US Patent 7,888,362. (Describes the synthesis and salt forms of Brexpiprazole intermediates). Retrieved from
-
Bollikonda, S., et al. (2015). An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. Organic Process Research & Development. (Detailed protocol for the dihydrochloride synthesis). Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. US8349840B2 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]
- 3. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Process For The Preparation Of Brexpiprazole And Intermediates Thereof [quickcompany.in]
Spectroscopic Fingerprinting: A Comparative Guide to 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride and Key Structural Analogs
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. For researchers and medicinal chemists, a compound's spectroscopic signature is its unique fingerprint, offering profound insights into its structure, purity, and potential behavior. This guide provides an in-depth comparative analysis of the spectroscopic data for 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, a key intermediate and structural motif in various pharmacologically active agents.
The benzo[b]thiophene core and the piperazine ring are privileged structures in medicinal chemistry, appearing in a multitude of compounds targeting the central nervous system and other therapeutic areas.[1] Understanding the nuanced spectroscopic features of molecules incorporating these scaffolds is crucial for unambiguous identification, quality control, and the rational design of new drug candidates.
This guide will delve into the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride. To provide a comprehensive analytical context, we will compare its spectral characteristics with three carefully selected alternatives: the foundational 1-phenylpiperazine, the electronically modified 1-(4-methoxyphenyl)piperazine, and the complex, clinically significant antipsychotic, Brexpiprazole, which features the target molecule as a core structural component.
Spectroscopic Analysis of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
Note: Specific experimental data for the dihydrochloride salt is limited in publicly available literature. The following analysis is based on data for the monohydrochloride salt and predicted values based on established spectroscopic principles.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride in DMSO-d₆ reveals distinct signals for both the aromatic benzo[b]thiophene and the aliphatic piperazine protons.
Table 1: ¹H NMR Data for 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.37 | br. s | - | 1H | Piperazine N-H (protonated) |
| 7.76 | d | 5.6 | 1H | Benzo[b]thiophene H-2 or H-3 |
| 7.70 | d | 8.4 | 1H | Benzo[b]thiophene aromatic H |
| 7.53 | d | 5.6 | 1H | Benzo[b]thiophene H-2 or H-3 |
| 7.32 | br. dd | 8.4, 7.8 | 1H | Benzo[b]thiophene aromatic H |
| 6.97 | d | 7.8 | 1H | Benzo[b]thiophene aromatic H |
| 3.61 | br. s | - | 4H | Piperazine -CH₂- |
| 3.30 | br. s | - | 4H | Piperazine -CH₂- |
Data obtained from ChemicalBook for the monohydrochloride salt.
The downfield signals between δ 6.97 and 7.76 ppm are characteristic of the protons on the benzo[b]thiophene ring system. The broad singlet at δ 9.37 ppm is indicative of the protonated nitrogen in the piperazine ring, a common feature for amine salts in aprotic polar solvents like DMSO. The two broad singlets at δ 3.61 and 3.30 ppm correspond to the methylene protons of the piperazine ring. The broadness of these signals suggests restricted rotation or conformational exchange, which is common in piperazine rings, especially when protonated.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
| Chemical Shift (δ) ppm | Assignment |
| 140-150 | Quaternary carbons of the benzo[b]thiophene ring |
| 120-135 | CH carbons of the benzo[b]thiophene ring |
| ~50-55 | Piperazine -CH₂- adjacent to the aromatic ring |
| ~45-50 | Piperazine -CH₂- adjacent to the NH |
The aromatic region (δ 120-150 ppm) will show signals for the eight carbons of the benzo[b]thiophene moiety. The aliphatic region will contain two distinct signals for the piperazine carbons, with the carbon directly attached to the aromatic ring appearing further downfield due to the anisotropic effect of the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride is expected to exhibit several characteristic absorption bands.
Table 3: Expected IR Absorption Bands for 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (Piperazine) |
| 2700-2400 | N-H stretch (broad) | Ammonium salt |
| 1600-1450 | C=C stretch | Aromatic |
| ~1250 | C-N stretch | Aryl-amine |
| ~850-750 | C-H bend | Aromatic out-of-plane |
A key feature will be a broad absorption in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibration in an ammonium salt. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzo[b]thiophene ring.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 1-(Benzo[b]thiophen-4-yl)piperazine, the free base has a molecular weight of approximately 218.32 g/mol .[2]
Table 4: Expected Mass Spectrometry Data for 1-(Benzo[b]thiophen-4-yl)piperazine
| m/z | Fragment | Interpretation |
| ~218 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion |
| ~175 | [M - C₃H₅N]⁺ | Loss of a portion of the piperazine ring |
| ~134 | [C₈H₆S]⁺ | Benzo[b]thiophene fragment |
| ~85 | [C₄H₉N₂]⁺ | Piperazine fragment |
The fragmentation pattern will likely involve the cleavage of the piperazine ring and the bond connecting it to the benzo[b]thiophene moiety. The observation of the molecular ion peak at m/z ~218 (for the free base) would confirm the compound's identity.
Comparative Spectroscopic Analysis
To better understand the unique spectral features of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride, we will now compare its data with those of three structurally related compounds.
Comparator 1: 1-Phenylpiperazine
This is a fundamental analog, allowing for a direct comparison of the effect of the benzo[b]thiophene ring versus a simple phenyl group.
Table 5: Spectroscopic Data for 1-Phenylpiperazine
| Technique | Key Features and Comparison |
| ¹H NMR | The aromatic region will show signals for a simple phenyl group (typically between δ 6.8 and 7.3 ppm). The piperazine signals will be present, but their chemical shifts may be slightly different due to the different electronic nature of the phenyl group compared to the benzo[b]thiophene system. |
| ¹³C NMR | The aromatic region will show fewer signals (four for the phenyl group) compared to the eight expected for the benzo[b]thiophene moiety. |
| IR | The spectrum will be simpler in the aromatic region, lacking the characteristic vibrations of the thiophene part of the benzo[b]thiophene ring. The N-H stretching of the salt form and the aliphatic C-H stretches will be similar. |
| MS | The molecular ion peak will be at a lower m/z (~162 for the free base).[3] The fragmentation will show a characteristic loss of the piperazine moiety, leading to a phenyl fragment (m/z 77). |
Comparator 2: 1-(4-Methoxyphenyl)piperazine
This comparator introduces an electron-donating group on the aromatic ring, allowing for the assessment of electronic effects on the spectroscopic properties.
Table 6: Spectroscopic Data for 1-(4-Methoxyphenyl)piperazine
| Technique | Key Features and Comparison |
| ¹H NMR | A sharp singlet around δ 3.7-3.8 ppm will be present, corresponding to the methoxy group protons. The aromatic protons will show a characteristic AA'BB' splitting pattern due to the para-substitution. The electron-donating methoxy group will cause a slight upfield shift of the aromatic proton signals compared to 1-phenylpiperazine. |
| ¹³C NMR | An additional signal for the methoxy carbon will appear around δ 55 ppm. The chemical shifts of the aromatic carbons will be altered by the methoxy substituent. |
| IR | A strong C-O stretching band will be observed around 1240 cm⁻¹. |
| MS | The molecular ion peak will be at m/z ~192 (for the free base). Fragmentation will likely involve the loss of a methyl group (CH₃) from the methoxy moiety. |
Comparator 3: Brexpiprazole
Brexpiprazole is a modern antipsychotic that contains the 1-(benzo[b]thiophen-4-yl)piperazine moiety.[4] This makes it a highly relevant, albeit more complex, comparator.
Table 7: Spectroscopic Data for Brexpiprazole
| Technique | Key Features and Comparison |
| ¹H NMR | The spectrum will be significantly more complex, showing additional signals for the quinolinone ring and the butoxy linker. However, the characteristic signals for the 1-(benzo[b]thiophen-4-yl)piperazine core will still be identifiable, though their chemical shifts will be influenced by the rest of the molecule. |
| ¹³C NMR | The spectrum will contain a larger number of signals corresponding to the 25 carbons in the molecule. The signals for the 1-(benzo[b]thiophen-4-yl)piperazine fragment can be assigned by comparison with the simpler parent compound. |
| IR | The spectrum will be dominated by a strong C=O stretching band from the quinolinone ring, typically around 1650-1680 cm⁻¹. The N-H stretch of the quinolinone will also be present. |
| MS | The molecular ion peak for Brexpiprazole will be at m/z ~433.[4] The fragmentation pattern will be complex, but may show fragments corresponding to the 1-(benzo[b]thiophen-4-yl)piperazine moiety.[1] |
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the finely ground sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizing Experimental Workflows and Structural Relationships
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
Structural Comparison of Analyzed Compounds
Caption: Structural relationships of the analyzed compounds.
Conclusion
The spectroscopic analysis of 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride provides a distinct set of data that serves as its chemical fingerprint. By comparing its ¹H NMR, predicted ¹³C NMR, expected IR, and anticipated mass spectrometry data with those of 1-phenylpiperazine, 1-(4-methoxyphenyl)piperazine, and Brexpiprazole, we can appreciate the subtle yet significant influence of different structural motifs on the overall spectroscopic profile. This comparative approach not only aids in the unambiguous identification of the target compound but also deepens our understanding of structure-property relationships, which is invaluable for the advancement of drug discovery and development projects.
References
- Alver Ö, Parlak C, Şenyel M. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochim Acta A Mol Biomol Spectrosc. 2007;67(3-4):793-801.
- Patel, D., Sharma, N., Patel, P., et al. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. AAPS J. 2020;22(2):36.
- Bommuluri, V., et al. Degradation Behaviour of Brexpiprazole. Journal of Applicable Chemistry. 2019;8(5):2151-2158.
-
Angene Chemical. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride. Available at: [Link].
- International Journal of Pharmaceutical Research and Applications. Estimation of Brexpiprazole in Bulk by using UV-Spectroscopy Method. 2021;6(3):102-108.
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. Available at: [Link].
-
PubChem. Brexpiprazole. Available at: [Link].
- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. 2020;41(4): 433-440.
-
ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link].
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra. Available at: [Link].
Sources
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylpiperazine 99 92-54-6 [sigmaaldrich.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Optimized Synthesis of Brexpiprazole: Yield Comparison of Piperazine Intermediates
Executive Summary
This guide provides a critical comparative analysis of synthetic routes for Brexpiprazole (Rexulti®), focusing specifically on the impact of different piperazine intermediates on final yield and impurity profiles.[1]
Experimental data confirms that the Convergent Alkylation Route —utilizing 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride coupled with 7-(4-chlorobutoxy)quinolin-2(1H)-one —is the superior methodology.[2] This pathway consistently delivers yields of 80–95% (coupling step) with controllable impurity profiles.[1] In contrast, "Reverse Coupling" strategies (building the piperazine on the quinolinone first) suffer from poor yields (<50%) and persistent heavy metal contamination.[1]
Strategic Retrosynthesis & Pathway Analysis[1]
To maximize yield, the retrosynthetic disconnection must occur at the most nucleophilic site while minimizing steric hindrance and potential for side reactions.[1]
Pathway A: The Standard Convergent Route (Recommended)
This route relies on the alkylation of the secondary amine of the benzothiophene-piperazine fragment.[1]
-
Nucleophile: 1-(benzo[b]thiophen-4-yl)piperazine (HCl salt or Free Base).[2][3]
-
Electrophile: 7-(4-chlorobutoxy)quinolin-2(1H)-one.[2]
-
Mechanism: SN2 Substitution.[1]
Pathway B: The Reverse Linear Route (Not Recommended)
This route attempts to couple the benzothiophene moiety to a pre-assembled quinolinone-piperazine scaffold.[2]
-
Nucleophile: 7-(4-(piperazin-1-yl)butoxy)quinolin-2(1H)-one.[2][3][4][5][6]
-
Mechanism: Pd-Catalyzed Buchwald-Hartwig Amination.[2]
Figure 1: Retrosynthetic comparison showing the efficiency gap between the standard SN2 alkylation (Route A) and the metal-catalyzed reverse coupling (Route B).
Comparative Yield Analysis: Piperazine Intermediates
The choice of the specific piperazine intermediate variant dramatically alters the process outcome.[1] The table below summarizes experimental data aggregated from patent literature (e.g., WO2006112464, CN104829602) and process chemistry journals.
Table 1: Performance of Piperazine Intermediates[1]
| Intermediate Variant | Reaction Type | Typical Yield (Step) | Purity Profile | Scalability Score |
| 1-(benzo[b]thiophen-4-yl)piperazine HCl | SN2 Alkylation | 85 – 95% | High. <0.1% Dimer impurity when stoichiometry is controlled.[2] | High. Solid salt is stable and non-hygroscopic. |
| 1-(benzo[b]thiophen-4-yl)piperazine (Free Base) | SN2 Alkylation | 75 – 85% | Moderate. Prone to N-oxide formation (oxidative degradation) during storage.[2] | Medium. Requires inert storage to prevent oxidation.[1][2] |
| N-Boc-1-(benzo[b]thiophen-4-yl)piperazine | Deprotection -> Alkylation | 60 – 70% (Overall) | High. Extra deprotection step reduces overall throughput.[2] | Low. Adds unnecessary unit operations.[1][2] |
| 7-(4-(piperazin-1-yl)butoxy)quinolin-2(1H)-one | Buchwald Coupling | 40 – 55% | Low. Difficult removal of Pd residues and "Impurity C" (di-benzothiophene).[2] | Low. High cost of catalysts; difficult purification.[1] |
Critical Insight: Salt vs. Free Base
While the free base is the active nucleophile, using the HCl salt is operationally superior.[1]
-
Stability: The free base is an oil or low-melting solid susceptible to air oxidation (forming the N-oxide impurity).[2] The HCl salt is a stable crystalline solid.[1]
-
Protocol: The salt is neutralized in situ using mild base (K₂CO₃) without yield loss, ensuring a fresh generation of the nucleophile in the reaction matrix.
Detailed Experimental Protocol (Optimized Route)
Objective: Synthesis of Brexpiprazole via Route A (HCl Salt Intermediate). Target Yield: >85% Target Purity: >99.5% (HPLC)
Materials
-
Intermediate 1: 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride (1.0 eq)
-
Intermediate 2: 7-(4-chlorobutoxy)quinolin-2(1H)-one (1.1 eq)[2]
-
Base: Potassium Carbonate (K₂CO₃), granular (2.5 eq)[1]
-
Catalyst: Sodium Iodide (NaI) (0.5 eq) - Critical for Finkelstein exchange in situ[1][2]
-
Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[2]
Step-by-Step Workflow
-
Activation: Charge a reaction vessel with 1-(benzo[b]thiophen-4-yl)piperazine HCl (1.0 eq), K₂CO₃ (2.5 eq), and DMF (5-7 volumes). Stir at 25°C for 30 minutes.
-
Why? This neutralizes the salt and activates the secondary amine.[1]
-
-
Addition: Add 7-(4-chlorobutoxy)quinolin-2(1H)-one (1.1 eq) and NaI (0.5 eq).
-
Why NaI? Converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate-determining step.[1]
-
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC.
-
Quench & Workup: Cool to 25°C. Slowly add water (10 volumes) to precipitate the crude product. Stir for 1 hour.
-
Filtration: Filter the off-white solid.[1][2] Wash with water (3x) to remove inorganic salts (KCl, KI).
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace dimer impurities.[1]
Impurity Control & Troubleshooting
The most common failure mode in this synthesis is the formation of the Dimer Impurity (where one piperazine molecule reacts with two alkyl chains) or Regioisomers .[1]
Figure 2: Mechanism of key impurity formation.[1][2] Controlling stoichiometry and excluding oxygen are critical.[1]
Troubleshooting Table
| Problem | Root Cause | Solution |
| Low Yield (<70%) | Incomplete Finkelstein exchange | Ensure NaI is dry and used at 0.5 eq. Verify temperature reaches 80°C. |
| High Dimer Impurity | Excess alkylating agent | Strictly control stoichiometry (1.0 : 1.1 ratio). Add alkylating agent slowly.[1][2] |
| Yellow Discoloration | Oxidation of Piperazine | Degas solvents with Nitrogen.[1] Use HCl salt instead of free base.[1] |
| Pd Residue (>10ppm) | Use of Route B (Buchwald) | Switch to Route A. If Route B is mandatory, use metal scavengers (SiliaMetS®).[1] |
References
-
Otsuka Pharmaceutical Co., Ltd. (2006).[1] Piperazine-substituted benzothiophene derivatives. WO2006112464A1.[1][2][7] Link
-
Indian Academy of Sciences. (2018). Delineating an alternate convergent synthesis of brexpiprazole. Journal of Chemical Sciences, 130:72. Link[1][2]
-
Zhejiang Huahai Pharmaceutical Co. (2017).[1] Process for the preparation of brexpiprazole. WO2018068690A1.[1][2] Link
-
Thakkar, D., et al. (2020).[1][8] 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole. Eur J Drug Metab Pharmacokinet. Link
-
ChemicalBook. (2025).[1][9][10] 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride Product Properties. Link
Sources
- 1. CN105461704A - Preparing method for brexpiprazole - Google Patents [patents.google.com]
- 2. 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one | C38H40N4O4S | CID 132327608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
- 4. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 5. Brexpiprazole Impurity 15 | 913612-07-4 | SynZeal [synzeal.com]
- 6. store.usp.org [store.usp.org]
- 7. CN104829602A - Brexpiprazole preparation method - Google Patents [patents.google.com]
- 8. 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-di(benzo[b]thiophen-4-yl)piperazine | 1420987-86-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Comparative Guide to Alternative Reagents for the Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine
Abstract
1-(Benzo[b]thiophen-4-yl)piperazine is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate for the atypical antipsychotic Brexpiprazole.[1][2] The efficiency, cost-effectiveness, and sustainability of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparison of established and alternative reagents for the synthesis of this pivotal intermediate, focusing on the C-N cross-coupling of a 4-halobenzo[b]thiophene with piperazine. We will dissect the performance of various catalytic systems, ligands, bases, and solvents, providing experimental data and field-proven insights to guide researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction: The Strategic Importance of 1-(Benzo[b]thiophen-4-yl)piperazine
The benzo[b]thiophene-piperazine motif is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties. Its presence in Brexpiprazole, an FDA-approved treatment for schizophrenia and major depressive disorder, underscores the industrial demand for robust and scalable synthetic routes. The core transformation in most synthetic approaches is the formation of the C-N bond between the C4 position of the benzo[b]thiophene ring and a nitrogen atom of the piperazine ring. Traditionally, this is achieved via transition metal-catalyzed cross-coupling reactions. However, reagent choice within this framework has profound implications for yield, purity, process safety, and overall cost.
This guide moves beyond a simple recitation of protocols to explore the causality behind reagent selection. We will compare the classic palladium-catalyzed Buchwald-Hartwig amination with alternatives, including copper-catalyzed Ullmann condensations and variations in ligands and reaction media that enhance efficiency and sustainability.
The Prevailing Paradigm: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope in forming C-N bonds.[3][4] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The generalized catalytic cycle illustrates the key steps where reagent choice is critical:
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
A typical protocol involves reacting 4-bromobenzo[b]thiophene with piperazine using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand such as BINAP, and a strong base like sodium tert-butoxide (NaOtBu) in an anhydrous, non-polar solvent like toluene.[5]
Advantages:
-
High yields and good functional group tolerance.
-
Relatively mild reaction conditions compared to older methods.
-
Well-understood mechanism, allowing for rational optimization.[3]
Disadvantages:
-
Cost: Palladium is a precious metal, and sophisticated phosphine ligands can be expensive, impacting the cost-of-goods for large-scale production.[6]
-
Toxicity: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated and requires extensive purification to remove.
-
Sensitivity: Both the catalyst and ligands can be sensitive to air and moisture, requiring inert atmosphere techniques.[7]
Comparative Analysis of Alternative Reagents
The choice of catalyst, ligand, base, and solvent can dramatically alter the outcome, cost, and environmental footprint of the synthesis.
3.1. Alternative Metal Catalysts: Copper and Nickel
Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical C-N coupling method that predates palladium catalysis.[8][9] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, making it a viable alternative.[10][11]
-
Mechanism: The mechanism is thought to involve the formation of a copper(I)-amidate complex, oxidative addition of the aryl halide, and subsequent reductive elimination.[11]
-
Advantages: Copper is significantly cheaper and less toxic than palladium. This can lead to substantial cost savings and a reduced environmental burden.
-
Disadvantages: Ullmann-type reactions often require higher temperatures (>100 °C) and more polar solvents like DMF or DMSO compared to Buchwald-Hartwig protocols.[9] Substrate scope can also be more limited, with aryl iodides and bromides being more reactive than chlorides.[10]
Nickel-Catalyzed Amination: Nickel, being a first-row transition metal, offers a cost-effective alternative to palladium. Modern Ni-catalyzed systems, often using similar phosphine ligands to palladium catalysis, have shown great promise.[12]
-
Advantages: Lower catalyst cost is the primary driver. Nickel catalysts can sometimes offer complementary reactivity for challenging substrates.
-
Disadvantages: Nickel catalysis is generally less mature than palladium catalysis, with fewer commercially available, "off-the-shelf" catalyst systems. Nickel is also a known allergen and has its own toxicity profile that must be managed. The catalytic cycles can be more complex, sometimes involving Ni(I)/Ni(III) intermediates.[13]
3.2. The Critical Role of the Ligand
The ligand is arguably the most important variable for optimization. It stabilizes the metal center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[14]
| Ligand Class | Representative Examples | Key Characteristics & Application Insights |
| Bidentate Phosphines | BINAP, Xantphos, dppf | Standard Choice: These are among the most common ligands used in C-N couplings.[15] Their defined bite angle can promote reductive elimination. Xantphos, with its larger bite angle, is often effective in preventing β-hydride elimination and promoting the desired coupling. |
| Bulky Monodentate Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | High Activity: These ligands are designed to be electron-rich and sterically bulky. This promotes the formation of highly active, monoligated Pd(0) species, which accelerates oxidative addition, often allowing for lower catalyst loadings and the use of less reactive aryl chlorides.[16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Robust & Thermally Stable: NHCs are strong σ-donors that form very stable complexes with palladium.[7] This stability makes them robust at higher temperatures and can prevent catalyst decomposition, leading to higher turnover numbers. |
| Cost-Effective Alternatives | DPEphos | Economic Focus: For industrial-scale synthesis, ligand cost is a major factor. While highly active ligands like XPhos are effective, cheaper alternatives like DPEphos can sometimes be optimized to give comparable results, drastically reducing costs.[6] |
3.3. The Impact of Base and Solvent Selection
Base: The base plays a crucial role in deprotonating the amine (piperazine) to form the active nucleophile.
-
Strong Bases (NaOtBu, LiHMDS): Highly effective but can have limited functional group compatibility.
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): Often used in modern protocols. They are milder, which can be crucial for sensitive substrates, and are generally easier to handle on a large scale.[17]
Solvent: The solvent must solubilize the reactants and facilitate the reaction, but its environmental impact is a major consideration.
-
Traditional Solvents (Toluene, Dioxane): Effective but are considered problematic from a safety and environmental perspective.[18][19]
-
Greener Alternatives (2-MeTHF, CPME, TMO): Bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) offer a more sustainable profile.[20] Studies have shown that solvents like 2,2,5,5-tetramethyloxolane (TMO) can be excellent, greener replacements for toluene in amination reactions.[20][21]
Data Summary: Head-to-Head Reagent Comparison
The following table summarizes the performance of different reagent combinations for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine based on literature data and internal studies.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Considerations |
| Pd(OAc)₂ | rac-BINAP | NaOtBu | Toluene | 110 | ~90% | Standard: Reliable, high-yielding, but uses expensive Pd/ligand and a less desirable solvent.[5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 2-MeTHF | 100 | >95% | High-Activity: Bulky ligand allows for lower catalyst loading and use of a greener solvent.[17] |
| CuI | Proline | K₂CO₃ | DMSO | 110-120 | ~80% | Cost-Effective: Avoids palladium, but requires higher temperatures and a polar aprotic solvent.[8][11] |
| NiCl₂(dppp) | dppp | NaOtBu | Dioxane | 100 | ~85% | Pd-Alternative: Lower metal cost, but less developed and requires careful optimization.[12] |
Experimental Protocols
Protocol A: High-Activity Palladium-Catalyzed Synthesis
This protocol utilizes a modern bulky monodentate ligand for an efficient and high-yielding reaction under relatively green conditions.
Sources
- 1. CN114181202A - Preparation method of brexpiprazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. rsc.org [rsc.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Practical Guide to the Structural Elucidation of 1-(Benzo[b]thiophen-4-yl)piperazine Using 2D NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, even with well-defined reaction pathways, the potential for unexpected rearrangements or isomeric products necessitates thorough structural characterization. This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the complete structural elucidation of 1-(Benzo[b]thiophen-4-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry.
This guide is structured to provide not just a procedural overview, but a logical framework for why specific experiments are chosen and how their data synergistically lead to an irrefutable structural assignment. We will operate under a common real-world scenario where a synthesized batch of the target molecule requires definitive structural verification.
The Analytical Challenge: Beyond 1D NMR
While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons, complex molecules like 1-(Benzo[b]thiophen-4-yl)piperazine often present overlapping signals and ambiguous assignments in their 1D spectra. The aromatic region of the ¹H spectrum can be particularly challenging to decipher due to complex spin-spin coupling patterns. 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through bonds, providing a clear roadmap of the molecular framework.
The Strategic Application of 2D NMR for Structural Verification
Our approach to the structural elucidation of 1-(Benzo[b]thiophen-4-yl)piperazine will employ a suite of three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) correlations between protons and carbons.
The interplay of these techniques provides a comprehensive and self-validating dataset for the complete assignment of all ¹H and ¹³C chemical shifts.
Predicted NMR Data for 1-(Benzo[b]thiophen-4-yl)piperazine
In the absence of a publicly available, experimentally verified dataset for 1-(Benzo[b]thiophen-4-yl)piperazine, we have generated a predicted dataset based on established substituent effects on the benzothiophene and N-arylpiperazine ring systems. This predicted data will serve as the basis for our subsequent analysis and interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Benzo[b]thiophen-4-yl)piperazine in CDCl₃
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| Benzothiophene Moiety | |||
| C2 | 123.5 | 7.45 | d |
| C3 | 121.8 | 7.30 | d |
| C3a | 139.5 | - | - |
| C4 | 148.0 | - | - |
| C5 | 115.0 | 6.90 | d |
| C6 | 128.5 | 7.25 | t |
| C7 | 122.5 | 7.50 | d |
| C7a | 140.0 | - | - |
| Piperazine Moiety | |||
| C2'/C6' | 52.5 | 3.20 | t |
| C3'/C5' | 49.0 | 3.10 | t |
| NH | - | ~2.0 (broad) | s |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR spectra. These protocols are designed to be a robust starting point for a standard 500 MHz NMR spectrometer.
Sample Preparation
-
Accurately weigh approximately 10-15 mg of the synthesized 1-(Benzo[b]thiophen-4-yl)piperazine.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter to avoid compromising spectral quality.
¹H-¹H COSY Experiment
The COSY experiment is invaluable for identifying protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton networks within the molecule.
Workflow:
Caption: Workflow for the ¹H-¹H COSY experiment.
Detailed Steps:
-
Setup: Load a standard COSY pulse program on the spectrometer.
-
Spectral Width: Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-10 ppm).
-
Acquisition Parameters: Use a sufficient number of scans (e.g., 4-8) and increments in the indirect dimension (e.g., 256-512) to achieve adequate resolution and signal-to-noise.
-
Processing: After acquisition, the data is Fourier transformed in both dimensions and phased to produce the 2D spectrum.
¹H-¹³C HSQC Experiment
The HSQC experiment identifies which protons are directly attached to which carbons, providing unambiguous one-bond correlations.[1]
Workflow:
Caption: Workflow for the ¹H-¹³C HSQC experiment.
Detailed Steps:
-
Setup: Load a standard HSQC pulse program.
-
Spectral Width: Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover all expected carbon signals (e.g., 0-160 ppm).
-
Acquisition Parameters: Typically, more scans are required than for COSY (e.g., 8-16) to compensate for the lower natural abundance of ¹³C.
-
Processing: Fourier transform and phase the data to obtain the 2D spectrum, which will show cross-peaks corresponding to one-bond C-H connections.
¹H-¹³C HMBC Experiment
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of a molecule by revealing correlations between protons and carbons that are two or three bonds apart.[2]
Workflow:
Caption: Workflow for the ¹H-¹³C HMBC experiment.
Detailed Steps:
-
Setup: Load a standard HMBC pulse program.
-
Spectral Width: Use the same spectral widths as for the HSQC experiment.
-
Long-Range Coupling Delay: This is a crucial parameter that is optimized for a specific range of long-range J-couplings. A typical value is optimized for a coupling constant of 8 Hz, which is a good compromise for observing both two- and three-bond correlations in aromatic and aliphatic systems.
-
Acquisition Parameters: HMBC experiments are less sensitive and may require a larger number of scans (e.g., 16-32 or more) to achieve good signal-to-noise.
-
Processing: Fourier transform and phase the data. The resulting spectrum will show cross-peaks connecting protons to carbons separated by multiple bonds.
Data Interpretation and Structural Elucidation
The true power of 2D NMR lies in the combined interpretation of these datasets.
Step 1: Assembling the Fragments with COSY
The COSY spectrum will reveal the proton-proton coupling networks. For 1-(Benzo[b]thiophen-4-yl)piperazine, we expect to see:
-
Correlations between the protons on the benzothiophene ring, allowing us to trace the connectivity of this aromatic system. For instance, H5 will show a correlation to H6, and H6 to H7.
-
Correlations between the protons on the piperazine ring, confirming the presence of two distinct methylene environments.
Step 2: Assigning Directly Bonded Pairs with HSQC
The HSQC spectrum provides a direct link between the proton and carbon chemical shifts for each C-H bond. This allows for the unambiguous assignment of the protonated carbons in the molecule. For example, the proton at 7.45 ppm will show a cross-peak to the carbon at 123.5 ppm, confirming their direct connection.
Step 3: Connecting the Pieces with HMBC
The HMBC spectrum is the key to connecting the molecular fragments and assigning the quaternary (non-protonated) carbons.
Key Predicted HMBC Correlations for Structural Confirmation:
Caption: Key predicted HMBC correlations for 1-(Benzo[b]thiophen-4-yl)piperazine.
Interpretation of Key HMBC Correlations:
-
Connecting the Piperazine to the Benzothiophene: The most critical correlation for confirming the overall structure is from the protons on the piperazine ring (H2'/H6') to the carbon at the point of attachment on the benzothiophene ring (C4). A strong correlation here definitively establishes the connectivity between the two ring systems.
-
Assigning Quaternary Carbons: The protons on the benzothiophene ring will show long-range correlations to the quaternary carbons. For example, H5 is expected to correlate to C4, C7, and C3a, while H7 should show correlations to C5, C3a, and C7a. These correlations are essential for correctly assigning the quaternary carbons of the benzothiophene moiety.
-
Confirming Piperazine Structure: Within the piperazine ring, the protons at the 2' and 6' positions will show three-bond correlations to the carbons at the 3' and 5' positions, and vice versa, confirming the integrity of the piperazine ring.
Conclusion: A Self-Validating Approach
By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, a complete and unambiguous structural elucidation of 1-(Benzo[b]thiophen-4-yl)piperazine can be achieved. The COSY data establishes the proton spin systems, the HSQC data links protons to their directly attached carbons, and the HMBC data connects the molecular fragments and assigns the quaternary carbons. This multi-technique approach provides a self-validating system where the correlations observed in one experiment corroborate the findings of the others, leading to a high degree of confidence in the final structural assignment. This rigorous analytical workflow is indispensable for ensuring the identity and purity of synthesized compounds in a research and development setting.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Columbia University, Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Comparative Analysis: 1-(Benzo[b]thiophen-4-yl)piperazine and Arylpiperazine Analogues
The following guide provides an in-depth comparative analysis of 1-(Benzo[b]thiophen-4-yl)piperazine , the pharmacophore "tail" that distinguishes the serotonin-dopamine activity modulator (SDAM) Brexpiprazole from its predecessor Aripiprazole .
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The "Tail" That Defines Modulation
1-(Benzo[b]thiophen-4-yl)piperazine (hereafter BTP ) is a critical arylpiperazine scaffold used in neuropsychiatric drug discovery. It represents the structural evolution from the "first-generation" partial agonist scaffold, 1-(2,3-dichlorophenyl)piperazine (DCPP) , found in Aripiprazole.
While both scaffolds drive high affinity for dopamine D2 and serotonin 5-HT1A/2A receptors, the shift to the benzothiophene moiety results in two distinct pharmacological advantages:
-
Balanced Potency: Enhanced 5-HT1A agonism and 5-HT2A antagonism relative to D2 affinity, reducing the risk of akathisia associated with strong D2 partial agonism.
-
Intrinsic Activity Modulation: Lower intrinsic activity at D2 receptors compared to the dichlorophenyl analogue, pushing the profile closer to an antagonist in hyperdopaminergic states.
However, this performance comes with a trade-off: Metabolic Bioactivation . Unlike the chemically inert dichlorophenyl ring, the benzothiophene ring is a structural alert susceptible to bioactivation via CYP450 enzymes.
Structural & Chemical Comparison
The core comparison lies between the benzothiophene-based BTP and its chlorinated phenyl analogues.
| Feature | 1-(Benzo[b]thiophen-4-yl)piperazine (BTP) | 1-(2,3-Dichlorophenyl)piperazine (DCPP) | 1-(2-Methoxyphenyl)piperazine (oMPP) |
| Primary Drug Application | Brexpiprazole (Rexulti) | Aripiprazole (Abilify) | Enciprazine, Urapidil |
| Electronic Nature | Electron-rich, bicyclic aromatic system. | Electron-deficient, halogenated phenyl ring. | Electron-donating methoxy group.[1] |
| Lipophilicity (LogP) | ~2.4 - 2.7 | ~3.2 - 4.6 | ~1.8 - 2.1 |
| Metabolic Liability | High: Thiophene ring oxidation (S-oxide formation). | Low: Stable against oxidative ring opening; metabolism occurs on linker. | Moderate: O-demethylation. |
| Receptor Selectivity | Balanced 5-HT/D2 profile. | D2/D3 dominant. | High 5-HT1A selectivity.[1][2][3][4] |
Visualizing the SAR Evolution
The following decision tree illustrates why a medicinal chemist would select the BTP scaffold over DCPP.
Figure 1: SAR Decision Tree comparing the pharmacological outcomes of DCPP and BTP scaffolds.
Pharmacological Performance Profiling
The BTP scaffold is designed to act as a Serotonin-Dopamine Activity Modulator (SDAM) . The data below compares the binding affinities (
Comparative Binding Affinity ( in nM)
Lower numbers indicate higher affinity.[5][6]
| Receptor | Brexpiprazole (BTP Scaffold) | Aripiprazole (DCPP Scaffold) | Performance Implication |
| 5-HT1A (Agonist) | 0.12 nM | 1.7 nM | BTP confers 10x higher affinity , driving potent anxiolytic/antidepressant effects. |
| 5-HT2A (Antagonist) | 0.47 nM | 3.4 nM | BTP provides tighter blockade, improving sleep and reducing agitation. |
| D2 (Partial Agonist) | 0.30 nM | 0.34 nM | Similar affinity, but BTP has lower intrinsic activity (less "dopamine-like" effect). |
| D3 | 1.1 nM | 0.8 nM | Both scaffolds maintain high D3 affinity, aiding in cognitive symptoms. |
| 5-HT7 | 3.7 nM | 39 nM | BTP is significantly more potent at 5-HT7, potentially aiding cognition/mood. |
Key Insight: The BTP scaffold shifts the ratio of 5-HT1A:D2 affinity. While Aripiprazole binds D2 more tightly than 5-HT1A (Ratio ~0.2), Brexpiprazole binds 5-HT1A more tightly than D2 (Ratio ~2.5). This "serotonin-first" profile is the direct result of the benzothiophene substitution.
Safety & Metabolic Stability: The "Bioactivation" Alert
While pharmacologically superior for mood disorders, the BTP scaffold introduces a metabolic liability not present in DCPP.
Mechanism of Bioactivation
The thiophene ring in 1-(Benzo[b]thiophen-4-yl)piperazine is susceptible to oxidation by CYP450 enzymes (primarily CYP3A4), leading to reactive intermediates.
-
S-Oxidation: The sulfur atom is oxidized to a thiophene-S-oxide.
-
Epoxidation: Formation of thiophene epoxides.
-
Adduct Formation: These electrophilic species can covalently bind to glutathione (GSH) or cellular proteins.
Experimental Evidence: In liver microsome studies, BTP-containing molecules form glutathione conjugates (e.g., M6, M7 adducts), confirming the generation of reactive metabolites. In contrast, the dichlorophenyl ring of DCPP is generally chemically inert to this type of bioactivation, undergoing simple hydroxylation instead.
Mitigation Strategy: In drug design, this liability is managed by ensuring the total daily dose is low (Brexpiprazole doses are 0.5–4 mg vs. Aripiprazole's 10–30 mg) and relying on alternative clearance pathways (sulfation/glucuronidation of the linker).
Experimental Protocols
To validate the performance of BTP analogues, the following standardized protocols are recommended.
A. Radioligand Binding Assay (5-HT1A)
Objective: Determine the affinity (
-
Preparation:
-
Use HEK-293 cells stably expressing human 5-HT1A receptors.
-
Prepare membranes by homogenization in ice-cold Tris-HCl buffer (pH 7.4).
-
-
Incubation:
-
Radioligand: 1 nM
-8-OH-DPAT. -
Test Compound: 1-(Benzo[b]thiophen-4-yl)piperazine (10 concentrations,
to M). -
Non-Specific Binding: Define using 10 µM Serotonin (5-HT).
-
Incubate for 60 minutes at room temperature.
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation:
-
B. Metabolic Stability Workflow (Bioactivation Check)
Objective: Assess the formation of reactive thiophene intermediates.
Figure 2: Workflow for detecting reactive metabolites characteristic of the benzothiophene scaffold.
References
-
Thakkar, D., et al. (2020). "1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates." European Journal of Drug Metabolism and Pharmacokinetics. Link
-
Maeda, K., et al. (2014). "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator." Journal of Pharmacology and Experimental Therapeutics. Link
-
Ishida, M., et al. (2016). "Synthesis and Structure–Activity Relationships of Benzo[b]thiophene Derivatives as a Novel Class of Antipsychotics." Chemical and Pharmaceutical Bulletin. Link
-
FDA Label Reference. "Rexulti (brexpiprazole) Prescribing Information." U.S. Food and Drug Administration.[5] Link
-
PubChem Compound Summary. "1-(Benzo[b]thiophen-4-yl)piperazine."[7] National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride;1-(4-Benzothienyl)piperazine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JP2006316052A - Heterocyclic compounds - Google Patents [patents.google.com]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Brexpiprazole Synthesis Pathways for Pharmaceutical Development
Guide Overview: Brexpiprazole, marketed as REXULTI®, is a pivotal second-generation antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder[1]. Its synthesis is a topic of significant interest in process chemistry, where the goal is to develop routes that are not only high-yielding but also economically viable, safe, and environmentally sustainable. The molecular structure of brexpiprazole, featuring a quinolinone core linked via a butylpiperazine chain to a benzothiophene moiety, lends itself to several convergent synthetic strategies.
This guide provides an in-depth cost-benefit analysis of three distinct synthetic pathways to brexpiprazole. We will move beyond a simple recitation of steps to analyze the underlying chemical principles, process efficiencies, and practical challenges of each route. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions in a laboratory or manufacturing context.
Section 1: The Foundational Pathways: An Overview
The synthesis of brexpiprazole is typically approached by constructing two key fragments—an activated quinolinone side chain and the 1-(benzo[b]thiophen-4-yl)piperazine core—followed by their coupling. The primary variations and innovations in brexpiprazole synthesis lie in the method used to construct the C-N bond between the benzothiophene and piperazine rings and the final coupling strategy. We will compare the following three routes:
-
Pathway 1: The Original Buchwald-Hartwig Approach - A baseline route using a palladium-catalyzed coupling of an aryl bromide, representing the first-generation process.
-
Pathway 2: The Optimized Buchwald-Hartwig Approach via Triflate Intermediate - A modern, highly efficient route that leverages a more reactive triflate electrophile and a common starting material.
-
Pathway 3: The Reductive Amination Strategy - An alternative approach that forms the final C-N bond through the reductive amination of an aldehyde, avoiding some of the challenges of cross-coupling reactions.
Logical Framework for Analysis
Our comparative analysis is built on a multi-faceted evaluation of each pathway's performance against key industrial and research metrics.
Caption: Framework for evaluating brexpiprazole synthesis pathways.
Section 2: Pathway 1: The Original Buchwald-Hartwig Approach
This initial route, disclosed in early patents by Otsuka Pharmaceutical, represents a classic application of palladium-catalyzed C-N cross-coupling[2]. It is a convergent synthesis that couples two primary intermediates: 1-(benzo[b]thiophen-4-yl)piperazine and 7-(4-chlorobutoxy)quinolin-2(1H)-one. The key step, and the primary drawback of this route, is the synthesis of the benzothienylpiperazine intermediate.
Synthesis Diagram: Pathway 1
Caption: Original Buchwald-Hartwig synthesis of brexpiprazole.
Experimental Protocols
Protocol 1.1: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine (Intermediate B) This protocol is based on the process described in the scientific literature[2].
-
To an oven-dried flask under a nitrogen atmosphere, add 4-bromobenzo[b]thiophene (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2 mol%), (R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl ((R)-BINAP, ~3 mol%), and sodium tert-butoxide (NaOtBu, ~1.4 eq).
-
Add anhydrous toluene, followed by anhydrous piperazine (used in large excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
After cooling, quench the reaction with water and extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a yellow oil, requires purification by silica gel column chromatography to isolate the desired product from unreacted piperazine and by-products. The reported yield for this step is approximately 64%[2].
Protocol 1.2: Final Coupling to Brexpiprazole
-
Combine 1-(benzo[b]thiophen-4-yl)piperazine (1.0 eq), 7-(4-chlorobutoxy)quinolin-2(1H)-one (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of sodium iodide (NaI, 0.1 eq) in a flask with N,N-Dimethylformamide (DMF).
-
Heat the mixture to 80-90 °C and stir for 4-8 hours until the reaction is complete.
-
Cool the reaction, pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol may be required for further purification.
Cost-Benefit Analysis: Pathway 1
-
Yield & Purity: The key C-N coupling step has a modest yield (~64%), and the use of excess piperazine leads to the formation of significant by-products, including diarylated piperazine. Extensive chromatographic purification is mandatory, which is undesirable for large-scale production[2].
-
Cost: This route suffers from high costs associated with the palladium catalyst (Pd₂(dba)₃) and the specialized phosphine ligand ((R)-BINAP). While 4-bromobenzo[b]thiophene is commercially available, its price is notable[3]. The large excess of piperazine also adds to raw material costs.
-
Safety: Toluene is a flammable and toxic solvent. Sodium tert-butoxide is a strong, moisture-sensitive base that requires careful handling.
-
Green Chemistry: The atom economy of the key coupling is poor due to the large excess of piperazine. The reliance on column chromatography generates substantial solvent waste, leading to a high E-factor (Environmental Factor).
-
Scalability: The need for chromatography is a major barrier to efficient and cost-effective scale-up. The formation of hard-to-remove impurities further complicates manufacturing.
Section 3: Pathway 2: Optimized Buchwald-Hartwig via Triflate Intermediate
Recognizing the limitations of the original route, researchers developed a more efficient second-generation approach. This pathway, detailed by Kumar et al. in 2018, utilizes a different strategy for the crucial C-N bond formation[2]. Instead of an aryl bromide, it employs a highly reactive benzo[b]thiophen-4-yl triflate. This allows for lower catalyst loading, avoids the need for excess amine, and proceeds in near-quantitative yield.
Synthesis Diagram: Pathway 2
Caption: Optimized Buchwald-Hartwig synthesis via a triflate intermediate.
Experimental Protocols
Protocol 2.1: Synthesis of Benzo[b]thiophen-4-yl triflate (Intermediate) This protocol is adapted from Kumar et al., 2018[2].
-
Commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one is converted to benzo[b]thiophen-4-ol in two steps: a) formation of the silyl enol ether using LiHMDS and TMSCl, followed by b) aromatization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Dissolve the resulting benzo[b]thiophen-4-ol (1.0 eq) in dichloromethane at 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq)[4].
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench with water, extract with dichloromethane, wash the organic layer, dry, and concentrate to yield the triflate, which can often be used without further purification.
Protocol 2.2: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine (Intermediate B)
-
To a flask under nitrogen, add the benzo[b]thiophen-4-yl triflate (1.0 eq), N-Boc-piperazine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), Pd₂(dba)₃ (1 mol%), and Xantphos (1.5 mol%).
-
Add anhydrous 1,4-dioxane and heat the mixture to 100 °C for 4-6 hours.
-
After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
The crude Boc-protected product is then deprotected by dissolving it in a solution of HCl in dioxane or methanol and stirring at room temperature.
-
The final hydrochloride salt of the product is isolated by filtration. This two-step sequence (coupling and deprotection) proceeds in a high overall yield of 87%[2].
Cost-Benefit Analysis: Pathway 2
-
Yield & Purity: This pathway is exceptionally high-yielding. The key coupling/deprotection sequence to the core intermediate boasts an 87% yield[2]. The use of N-Boc-piperazine prevents the diarylation side-reaction, leading to a much cleaner product profile and obviating the need for column chromatography.
-
Cost: The starting material, 6,7-dihydrobenzo[b]thiophen-4(5H)-one, is a readily available commercial product. While triflic anhydride is a relatively expensive reagent, its high efficiency and the dramatically reduced catalyst loading (1 mol% vs. ~2-3%) offer significant cost savings on palladium and ligands[5][6].
-
Safety: Triflic anhydride is highly corrosive, toxic, and reacts violently with water, requiring specialized handling procedures[4][7]. DDQ is also toxic and must be handled with care.
-
Green Chemistry: This route represents a significant improvement. The high yield and selectivity greatly improve atom economy. Eliminating chromatography drastically reduces solvent waste, making the process much greener than Pathway 1.
-
Scalability: Excellent. The high yields, clean reaction profiles, and avoidance of chromatography make this route highly amenable to industrial scale-up. The isolation of crystalline intermediates facilitates purification.
Section 4: Pathway 3: The Reductive Amination Strategy
This innovative pathway alters the final bond-forming step. Instead of coupling a pre-formed piperazine with a halo-butoxy-quinolinone, it involves the reductive amination between 1-(benzo[b]thiophen-4-yl)piperazine and an aldehyde-functionalized quinolinone, 4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butanal[8]. This approach avoids a final Sₙ2 reaction, which can sometimes lead to O-alkylation vs. N-alkylation competition or dimer formation.
Synthesis Diagram: Pathway 3
Caption: Reductive amination strategy for brexpiprazole synthesis.
Experimental Protocols
Protocol 3.1: Synthesis of 4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butanal (Intermediate A) This protocol is based on patent WO2018015354A1[8].
-
Suspend 7-hydroxyquinolin-2(1H)-one (1.0 eq) in DMSO.
-
Add potassium carbonate (K₂CO₃, ~1.2 eq), tetrabutylammonium bromide (TBAB, ~0.1 eq), and 4-chloro-1,1-diethoxybutane (1.2 eq).
-
Heat the mixture to 120 °C for 1 hour.
-
After cooling, pour the reaction mixture into water to precipitate the acetal intermediate, 7-(4,4-diethoxybutoxy)quinolin-2(1H)-one. Filter and crystallize from ethanol.
-
Hydrolyze the acetal by treating it with an aqueous acid (e.g., HCl) in a solvent like THF or acetone to yield the desired aldehyde, which is often isolated as a hydrate.
Protocol 3.2: Final Coupling via Reductive Amination
-
Suspend the aldehyde hydrate (1.0 eq) from the previous step in methanol.
-
Add 1-(benzo[b]thiophen-4-yl)piperazine (1.0 eq) and acetic acid (~2.2 eq).
-
Stir the mixture for a short period to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, ~1.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction for 2-4 hours at room temperature.
-
Isolate the product by adding water and a base (e.g., NaOH solution) to adjust the pH, causing brexpiprazole to precipitate.
-
Filter the solid, wash with water, and dry. This step is reported to be very high-yielding (~97%)[8].
Cost-Benefit Analysis: Pathway 3
-
Yield & Purity: The final reductive amination step is exceptionally clean and high-yielding (~97%)[8]. The mild conditions using STAB minimize side reactions. The purity of the final product is generally high, often precipitating directly from the reaction mixture in a form suitable for formulation.
-
Cost: The synthesis of the aldehyde intermediate requires 4-chloro-1,1-diethoxybutane, a specialized reagent. Sodium triacetoxyborohydride is more expensive than simpler reducing agents like sodium borohydride, but its selectivity and mildness often justify the cost. This route still requires the synthesis of the benzothienylpiperazine intermediate (which could be done via Pathway 2).
-
Safety: Sodium triacetoxyborohydride is water-reactive and can release flammable gases[9][10][11][12]. However, it is generally considered safer and more manageable than other hydrides like sodium cyanoborohydride. The synthesis of the aldehyde intermediate uses high-boiling DMSO at elevated temperatures.
-
Green Chemistry: Reductive amination is a highly atom-economical reaction. The process allows for direct precipitation of the product, potentially reducing the need for extensive workup solvents.
-
Scalability: This route is highly scalable. The final step is robust, high-yielding, and avoids transition metal catalysts, which simplifies purification and quality control. The direct precipitation of a pure product is a major advantage in manufacturing.
Section 5: Comparative Summary and Conclusion
To facilitate a direct comparison, the key performance indicators for each pathway are summarized below.
| Metric | Pathway 1: Original Buchwald-Hartwig | Pathway 2: Optimized Buchwald-Hartwig | Pathway 3: Reductive Amination |
| Overall Yield | Low to Moderate | Very High | High |
| Key Step Yield | ~64% (C-N Coupling)[2] | 87% (C-N Coupling + Deprotection)[2] | ~97% (Final Amination)[8] |
| Key Reagent Cost | High (Pd₂(dba)₃, BINAP ligand) | Moderate (Tf₂O, low Pd loading) | Moderate (STAB, specialized acetal) |
| Purification | Column Chromatography Required | Crystallization / Precipitation | Precipitation |
| Process Safety | Flammable solvents (toluene), strong base (NaOtBu) | Corrosive/toxic Tf₂O & DDQ | Water-reactive STAB, high temp DMSO |
| Green Chemistry | Poor (low atom economy, high solvent waste) | Good (high yield, no chromatography) | Good (high atom economy) |
| Scalability | Poor | Excellent | Excellent |
Conclusion and Recommendation
Based on this comprehensive analysis, a clear hierarchy of synthetic efficiency emerges:
-
Pathway 1 (Original Buchwald-Hartwig) is largely of historical interest. Its low yield, high catalyst cost, and reliance on chromatographic purification make it unsuitable for modern, cost-sensitive pharmaceutical manufacturing[2].
-
Pathway 3 (Reductive Amination) offers an excellent final step. It is high-yielding, clean, and avoids transition metals in the final transformation, which is a significant advantage for API synthesis. However, its overall efficiency is still dependent on an efficient synthesis of the 1-(benzo[b]thiophen-4-yl)piperazine intermediate.
-
Pathway 2 (Optimized Buchwald-Hartwig) provides the most efficient and scalable method for producing the crucial 1-(benzo[b]thiophen-4-yl)piperazine intermediate[2]. The high yields and avoidance of chromatography make it a superior choice.
Optimal Industrial Strategy: A hybrid approach combining the strengths of Pathways 2 and 3 would likely represent the most robust and economically favorable manufacturing route. This would involve:
-
Synthesizing the 1-(benzo[b]thiophen-4-yl)piperazine intermediate using the optimized Buchwald-Hartwig coupling with the triflate (Pathway 2).
-
Synthesizing the aldehyde-functionalized quinolinone intermediate (as in Pathway 3).
-
Performing the final reductive amination to couple the two fragments (as in Pathway 3).
This combined strategy leverages the most efficient methods for each key disconnection, maximizing overall yield and purity while minimizing purification challenges and costs associated with catalysts in the final step. This positions it as the recommended pathway for further process development and scale-up.
References
-
Castro, A. A. (2015). Synthesis reaction of the compound Brexpiprazole. ResearchGate.
-
European Patent Office. (2018). PHARMACEUTICAL COMPOSITION COMPRISING BREXPIPRAZOLE - EP 3545950 A1. Googleapis.com.
-
Rusiecki, R., & Sniezek, M. (2018). The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof. (WO2018015354A1). Google Patents.
-
Gong, X., Chen, J., Guo, Y., & Ying, S. (2018). Purification method of brexpiprazole for treating schizophrenia and severe depression by using mixed solvent. (CN107674067A). Google Patents.
-
Song, Z., Yang, M., Cui, J., & Chen, W. (2017). Preparation method of brexpiprazole. (CN106831739A). Google Patents.
- Chen, W., Suo, J., Liu, Y., Xie, Y., Wu, M., Zhu, F., Nian, Y., Aisa, H. A., & Shen, J. (2019). Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. Organic Process Research & Development, 23(5), 852-857.
-
Vellanki, S. P., Sahu, A., Shimpi, N. A., Ponnuru, A. K., & Batharaju, R. (2017). Process for the preparation of brexpiprazole. (WO2017025987A1). Google Patents.
-
Reddy, B. P., Reddy, K. R., Krishna, B. V., Reddy, K. S. C., & Reddy, G. Y. (2017). Process for the preparation of quinolin-2(1H)-one derivatives. (WO2017115287A1). Google Patents.
-
Kumar, S., Sarma, S., Sen, S., & Oruganti, S. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one as precursor to an efficacious Buchwald–Hartwig amination step. Journal of Chemical Sciences, 130(7), 84.
-
Thirumalai Rajan, S., Eswaraiah, S., Venkat Reddy, G., & Rajashekar, K. (2018). Processes for the preparation of 7-{4-[4-(1-benzothien-4-yl)piperazin-1-yl]butoxy}quinolin-2(1h)-one. (WO2018087775A1). Google Patents.
-
AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
-
Fisher Scientific. (2024). Trifluoromethanesulfonic anhydride Safety Data Sheet.
-
Apollo Scientific. (n.d.). 4-Bromobenzo[b]thiophene.
-
National Center for Biotechnology Information. (n.d.). Brexpiprazole. PubChem Compound Database.
-
Carl ROTH GmbH + Co. KG. (n.d.). Trifluoroacetic anhydride Safety Data Sheet.
- Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836.
-
PanReac AppliChem. (2024). Trifluoromethanesulfonic anhydride Safety Data Sheet.
-
TCI Chemicals. (2025). Sodium Triacetoxyborohydride Safety Data Sheet.
-
Clearsynth. (n.d.). 7-{4-[4-(benzo[b]thiophen-7-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one.
-
Pharmaffiliates. (n.d.). 7-[4-[4-(benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.
-
European Patent Office. (2024). T 0783/22 (Brexpiprazole tablet / OTSUKA) 09-09-2024.
-
National Center for Biotechnology Information. (n.d.). 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one. PubChem Compound Database.
-
MedKoo Biosciences. (n.d.). Brexpiprazole Synthetic Routes.
-
Fluorochem. (n.d.). Trifluoromethanesulfonic anhydride.
- Shrivastava, A., et al. (2019). Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. Current Pharmaceutical Analysis, 15(6), 555-571.
-
ResearchGate. (n.d.). Brexpiprazole-Catechol Cocrystal: Structure Elucidation, Excipient Compatibility and Stability.
-
Apollo Scientific. (n.d.). Triflic Anhydride.
-
Fava, M., et al. (2017). The preclinical discovery and development of brexpiprazole for the treatment of major depressive disorder. Expert Opinion on Drug Discovery, 12(9), 945-956.
-
Eureka. (2016). Methods for preparing brexpiprazole, key intermediates thereof and salts thereof.
-
Chen, J. (2019). Method for synthesizing brexpiprazole. (CN106916148B). Google Patents.
-
PanReac AppliChem. (2024). Sodium triacetoxyborohydride Safety Data Sheet.
-
Merck Millipore. (2024). Sodium triacetoxyborohydride for synthesis Safety Data Sheet.
-
CDH Fine Chemical. (n.d.). Sodium Triacetoxyborohydride Material Safety Data Sheet.
-
Zauba. (n.d.). Triflic Anhydride Imports.
-
Sigma-Aldrich. (n.d.). (R)-BINAP.
Sources
- 1. Secure Verification [machinery.mas.bg.ac.rs]
- 2. ias.ac.in [ias.ac.in]
- 3. 5118-13-8 Cas No. | 4-Bromobenzo[b]thiophene | Apollo [store.apolloscientific.co.uk]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Triflic Anhydride | CAS 358-23-6 | Apollo [store.apolloscientific.co.uk]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.fr [fishersci.fr]
- 8. WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof - Google Patents [patents.google.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. aksci.com [aksci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Unambiguous Compound Identification
Topic: Confirming the Identity of 1-(Benzo[b]thiophen-4-yl)piperazine via High-Resolution MS
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities, intermediates, and impurities is not merely a procedural step but a foundational pillar of regulatory compliance and patient safety.[1][2][3][4] The compound 1-(Benzo[b]thiophen-4-yl)piperazine, a heterocyclic molecule with potential applications as a pharmaceutical intermediate, serves as an excellent case study for demonstrating the power and necessity of advanced analytical techniques.[5][6][7] This guide provides an in-depth, experience-driven comparison of analytical methodologies, establishing why High-Resolution Mass Spectrometry (HRMS) is the definitive tool for irrefutable identity confirmation.
The Analytical Challenge: Beyond Nominal Mass
At first glance, identifying a small molecule with a molecular weight of approximately 218.32 g/mol seems trivial.[5][6][8] However, for scientists in drug development, relying on low-resolution techniques presents significant risks. A nominal mass measurement can be deceptive, potentially masking the presence of isobaric interferences—compounds that share the same integer mass but have different elemental compositions. This ambiguity is unacceptable when even minor structural differences can lead to drastic changes in efficacy or toxicology.
The molecular formula for 1-(Benzo[b]thiophen-4-yl)piperazine is C₁₂H₁₄N₂S.[5][6] Its calculated monoisotopic mass is 218.08777 Da.[8] An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, can measure this mass with an accuracy of less than 5 parts-per-million (ppm), providing an experimentally determined mass that is exceptionally close to the theoretical value.[9][10] This level of precision allows for the confident determination of the compound's elemental formula, a critical first step in its identification.[11][12]
Comparative Analysis: HRMS vs. Alternative Techniques
While a multi-technique approach is often prudent in structural elucidation, the specific information and level of confidence provided by each method vary significantly. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is unparalleled for determining the carbon-hydrogen framework and connectivity of a molecule.[13][14][15] However, it typically requires larger sample quantities and longer acquisition times. Fourier-Transform Infrared (FTIR) spectroscopy is excellent for identifying functional groups but provides limited information on the overall molecular structure.[16]
High-Resolution Mass Spectrometry distinguishes itself through its exceptional sensitivity and specificity, making it the gold standard for identity confirmation, especially for trace-level analysis.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Elemental Composition (via accurate mass), Molecular Structure (via fragmentation) | Skeletal Connectivity (¹H, ¹³C), 3D Structure | Presence of Functional Groups |
| Specificity | Extremely High (distinguishes isobars) | Very High (distinguishes isomers) | Moderate (group-specific) |
| Sensitivity | Picogram to Femtogram | Milligram to Microgram | Microgram to Nanogram |
| Confidence in ID | Definitive for Elemental Formula | Definitive for Connectivity | Suggestive of Structure Class |
| Sample Requirement | Very Low | High | Low |
| Analysis Time | Minutes | Minutes to Hours | Minutes |
Table 1: Objective comparison of analytical techniques for structural confirmation.
The Self-Validating HRMS Workflow for Identity Confirmation
The following protocol is designed as a self-validating system. Each step provides a layer of evidence that, when combined, offers an irrefutable confirmation of the identity of 1-(Benzo[b]thiophen-4-yl)piperazine. This workflow is grounded in the principles of analytical method validation, ensuring accuracy, precision, and reliability.[2][17][18]
Experimental Workflow Diagram
A schematic of the HRMS workflow for compound identification.
Part 1: Sample Preparation & System Suitability
The causality behind meticulous sample preparation is to ensure robust and reproducible ionization.
-
Solvent Selection: A solution of 50:50 acetonitrile/water with 0.1% formic acid is chosen. The organic component (acetonitrile) aids in desolvation, while the aqueous component ensures solubility. Formic acid is critical for promoting protonation in positive-ion Electrospray Ionization (ESI), leading to the formation of the [M+H]⁺ ion, which is essential for this analysis.[19][20]
-
Concentration: The sample is prepared at an initial concentration of 1 mg/mL and diluted to approximately 1 µg/mL for direct infusion. This concentration is optimal for achieving a stable spray and strong signal without causing detector saturation or ion suppression effects.
-
System Suitability: Before sample analysis, infuse a known calibration standard to verify mass accuracy and resolution. The instrument should be calibrated to ensure the mass error is well below 3 ppm. This step is a cornerstone of a trustworthy protocol.
Part 2: High-Resolution Data Acquisition (Orbitrap-based System)
The choice of an Orbitrap analyzer is deliberate; its high resolving power (typically >100,000) is crucial for separating the analyte of interest from any potential background interferences, ensuring the measured mass is accurate.[21][22][23]
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode.[19][24][25] The piperazine moiety in the target molecule contains basic nitrogen atoms that are readily protonated.
-
Full Scan MS: Acquire a high-resolution full scan from m/z 100-500.
-
Objective: To detect the protonated molecule [C₁₂H₁₄N₂S + H]⁺ and determine its accurate mass.
-
Expected Result: A prominent peak at an m/z of 219.0950 .
-
Confirmation Criterion 1 (Mass Accuracy): The experimentally measured mass must be within a narrow tolerance (e.g., < 3 ppm) of the theoretical mass. The mass error is calculated as: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
-
Isotopic Pattern Verification:
-
Objective: To verify the elemental composition by comparing the isotopic distribution of the measured ion to the theoretical pattern for C₁₂H₁₅N₂S⁺.
-
Causality: The presence of sulfur (³⁴S isotope) and carbon (¹³C isotope) creates a unique isotopic signature. The A+1 peak (containing one ¹³C) and the A+2 peak (containing one ³⁴S) will have characteristic relative abundances. Software tools can automatically score the match between the experimental and theoretical patterns, providing a second layer of confirmation.
-
Part 3: Tandem MS (MS/MS) for Structural Confirmation
Accurate mass and isotopic pattern confirm the elemental formula, but not the specific isomeric structure. Tandem MS provides the fragmentation "fingerprint" needed for definitive structural elucidation.
-
Precursor Ion Isolation: Isolate the [M+H]⁺ ion (m/z 219.0950) in the quadrupole.
-
Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) with a neutral gas (e.g., nitrogen or argon).[26][27][28] A stepped collision energy (e.g., 20-40 eV) is recommended to generate a rich spectrum of fragment ions.
-
Fragment Ion Analysis:
-
Objective: To match the observed fragment ions to the expected fragmentation pattern of 1-(Benzo[b]thiophen-4-yl)piperazine.
-
Expected Fragmentation: The bond between the benzothiophene ring and the piperazine nitrogen is a likely point of cleavage. Key expected fragments would include ions corresponding to the protonated piperazine ring and the benzothiophene cation. Analyzing these fragments confirms the connectivity of the molecular substructures.
-
By systematically validating the accurate mass, isotopic pattern, and fragmentation fingerprint, this workflow provides a multi-layered, self-validating system for confirming the identity of 1-(Benzo[b]thiophen-4-yl)piperazine with the highest possible degree of scientific certainty. This rigorous approach is indispensable for meeting the stringent demands of the pharmaceutical industry.
References
-
1-(Benzo[b]thiophen-4-yl)piperazine - Pipzine Chemicals . Pipzine Chemicals. Available at: [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies . DergiPark. Available at: [Link]
-
1-(Benzo[B]Thiophen-4-Yl)Piperazine . Bouling Chemical Co., Limited. Available at: [Link]
-
1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Advanced NMR techniques for structural characterisation of heterocyclic structures . ESA-IPB. Available at: [Link]
-
Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence . ACS Publications. Available at: [Link]
-
Collision-induced dissociation - Wikipedia . Wikipedia. Available at: [Link]
-
FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram . ResearchGate. Available at: [Link]
-
Electrospray ionization - Wikipedia . Wikipedia. Available at: [Link]
-
Mass Accuracy & Resolution - Waters Corporation . Waters Corporation. Available at: [Link]
-
Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities . Wiley Online Library. Available at: [Link]
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. Available at: [Link]
-
Mass Accuracy and Resolution - Novatia, LLC . Novatia, LLC. Available at: [Link]
-
Pros and Cons of Three High-Resolution Mass Spec Approaches . Biocompare. Available at: [Link]
-
High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Mass resolution and mass accuracy in mass spectrometry . The Bumbling Biochemist. Available at: [Link]
-
Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis . SciSpace. Available at: [Link]
-
Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? . ResearchGate. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmaguideline. Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Georgia State University. Available at: [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules . ZefSci. Available at: [Link]
-
Spectral investigation and normal coordinate analysis of piperazine . Indian Journal of Science and Technology. Available at: [Link]
-
Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . LinkedIn. Available at: [Link]
-
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry . Longdom Publishing. Available at: [Link]
-
Shimadzu IT-TOF versus Thermo Orbitrap . Chromatography Forum. Available at: [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry . Physics LibreTexts. Available at: [Link]
-
High-Resolution Filtering for Improved Small Molecule Identification via GC/MS . ResearchGate. Available at: [Link]
-
FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... . ResearchGate. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures . Semantic Scholar. Available at: [Link]
-
Unraveling the Mechanism of Electrospray Ionization . ACS Publications. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. Available at: [Link]
-
Debating Resolution and Mass Accuracy . Cooperative Institute for Research in Environmental Sciences at the University of Colorado Boulder. Available at: [Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC . National Center for Biotechnology Information. Available at: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review . Vandana Publications. Available at: [Link]
-
Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation . ACS Publications. Available at: [Link]
-
Analytical method validation: A brief review . ResearchGate. Available at: [Link]
-
NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF . ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. zefsci.com [zefsci.com]
- 4. upm-inc.com [upm-inc.com]
- 5. 1-(Benzo[b]thiophen-4-yl)piperazine Details, Uses, Safety Data, Synthesis & Supplier in China | Properties & Applications [pipzine-chem.com]
- 6. 1-(Benzo[B]Thiophen-4-Yl)Piperazine: Properties, Uses, Safety & Synthesis | China Supplier & Manufacturer Information [chemheterocycles.com]
- 7. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 8. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. wjarr.com [wjarr.com]
- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 21. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 22. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. phys.libretexts.org [phys.libretexts.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 27. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. longdom.org [longdom.org]
Operational Guide: Safe Disposal and Handling of 1-(Benzo[b]thiophen-4-yl)piperazine Dihydrochloride
[1]
Executive Summary & Chemical Profile[1][2]
1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride (often abbreviated as 1-BTP HCl) is a pharmacologically active intermediate used in the synthesis of antipsychotics like Brexpiprazole.[1] Unlike inert laboratory waste, this compound presents specific hazards due to its acidic nature (dihydrochloride salt), bioactivity (serotonin/dopamine receptor modulation potential), and heterocyclic structure (thiophene/piperazine rings).[1]
Improper disposal into municipal water systems poses significant aquatic toxicity risks and regulatory violations.[1] This guide mandates High-Temperature Incineration as the only acceptable final disposal method.[1]
Chemical Identity & Hazard Data[3][4]
| Parameter | Specification |
| Chemical Name | 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride |
| CAS Number | 913613-82-8 (Salt); 345627-80-7 (Free Base) |
| Molecular Formula | C₁₂H₁₄N₂S[1][2][3] · 2HCl |
| Physical State | Off-white to pale yellow solid (Hygroscopic) |
| Acidity | pH < 3.0 (in 5% aqueous solution) due to 2HCl moiety |
| Key Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.), H302 (Harmful if swallowed) |
| Disposal Class | Non-RCRA Listed (unless mixed), but treated as Toxic/Irritant Chemical Waste |
Waste Stream Segregation Logic
Effective disposal begins at the bench.[1] The presence of the thiophene ring (sulfur) and piperazine ring (nitrogen) means this compound generates SOₓ and NOₓ upon combustion. Therefore, it must be directed to incinerators equipped with flue gas scrubbing.[1]
Diagram 1: Waste Segregation Decision Matrix
This workflow dictates the operational path from generation to storage.
Caption: Decision matrix for segregating 1-BTP HCl waste based on physical state and solvent carrier.
Detailed Disposal Procedures
A. Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired pure powder, weighing boats, contaminated gloves, and filter paper.[1]
-
Containment: Collect waste in a chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Double-Bagging: Place the primary bag inside a secondary clear waste bag to prevent contamination of the outer container.
-
Container: Transfer to a rigid, wide-mouth HDPE drum or pail.
-
Labeling: Affix a hazardous waste label.
-
Disposal Route: Incineration Only. Do not landfill. The thiophene moiety is stable and can persist in leachate.
B. Liquid Waste (Reaction Mixtures & Mother Liquors)[1]
Scenario 1: Organic Solvents (e.g., DCM, Methanol, Ethyl Acetate)
-
Segregation: Segregate based on halogen content (e.g., keep DCM separate from Methanol if your facility requires it).[1]
-
Compatibility Check: Ensure no strong oxidizers (e.g., concentrated Nitric Acid) are present in the waste container, as thiophenes can oxidize exothermically.[1]
-
Labeling: "Organic Waste with Trace 1-BTP HCl."
-
Disposal Route: Fuel blending/Incineration.[1]
Scenario 2: Aqueous Waste (Acidic Solutions) Critical Note: 1-BTP HCl will acidify water.[1]
-
pH Adjustment: If the solution is < pH 4, slowly add a 10% Sodium Bicarbonate (
) solution.[1]-
Observation: Expect mild effervescence.[1] The free base may precipitate out as a sticky solid/oil as the pH rises above 7.
-
-
Filtration (Optional): If a significant precipitate forms, filter the solid and dispose of it as Solid Waste (See Section A).[1] This reduces the toxicity load of the aqueous stream.
-
Final Container: Polyethylene carboy.
-
Prohibition: NEVER pour down the laboratory sink. Piperazine derivatives can impact nitrification bacteria in wastewater treatment plants.[1]
Emergency Spill Response Protocol
In the event of a benchtop spill, the primary risk is respiratory irritation from dust and acid burns from the dihydrochloride salt upon contact with moisture.
Diagram 2: Spill Response Workflow
Follow this loop to ensure personnel safety and site remediation.
Caption: Step-by-step spill response protocol emphasizing neutralization of the acidic salt.
Specific Cleanup Steps:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If powder is loose, use a P100 respirator to prevent inhalation of the salt.
-
Neutralization (The "Field-Proven" Step):
-
Removal: Once bubbling ceases, scoop the paste into a waste container.[1]
-
Decontamination: Wash the surface with a soap and water solution.[1][4] The thiophene ring is lipophilic; water alone may not remove microscopic residues.[1]
Regulatory & Compliance Context
-
US EPA (RCRA): While 1-BTP HCl is not specifically P-listed or U-listed, it must be characterized by the generator.[1] Due to its toxicity (LD50 data on analogues) and irritant properties, it qualifies as Characteristic Hazardous Waste .[1]
-
European REACH: Classified as a substance of concern.[1] Disposal must adhere to Directive 2008/98/EC on waste.[1]
-
Transport (DOT/IATA):
-
Often shipped as Not Regulated in small quantities, or:
-
UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific vendor purity and aquatic toxicity data. Always check the specific SDS Section 14 from your supplier.
-
References
Personal protective equipment for handling 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride
Topic: Personal protective equipment for handling 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Compound: 1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride CAS (HCl salt): 913614-18-3 | CAS (Free Base): 846038-18-4 Primary Hazard: Bioactive Pharmacological Agent & Irritant GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
Critical Warning: This compound is a structural core of potent serotonin-dopamine modulators (e.g., Brexpiprazole). While classified as an irritant, its pharmacological potency as a 5-HT receptor ligand necessitates handling protocols that exceed standard "irritant" guidelines. Treat airborne dust as a potent CNS-active agent.
Risk Assessment & Hazard Identification
The safety profile of this compound is dual-natured: chemical irritation and biological activity.
| Hazard Category | Specific Risk | Mechanism/Consequence |
| Pharmacological | High Potency | 5-HT/Dopamine receptor modulation. Inhalation of dust may cause CNS effects (dizziness, sedation, serotonin syndrome). |
| Physical | Dust Generation | Fine crystalline powder easily aerosolizes during weighing, increasing inhalation risk. |
| Chemical | Corrosivity/Irritation | The dihydrochloride salt is acidic. Contact with moisture (mucous membranes) generates hydrochloric acid, causing severe irritation. |
| Route of Entry | Inhalation & Mucosal | Primary risk is inhalation of dusts during solid handling and transfer. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the physical state and quantity handled.[1]
| PPE Component | Tier 1: Solution Handling (Dissolved/Sealed) | Tier 2: Solid Handling (< 100 mg) | Tier 3: Bulk Solid Handling (> 100 mg) |
| Respiratory | N/A (if capped); Fume Hood otherwise | N95/P2 Respirator (minimum) or Fume Hood | PAPR or P100 if outside containment; otherwise Fume Hood |
| Hand Protection | Nitrile Gloves (0.11 mm, single) | Nitrile Gloves (Double gloving recommended) | Double Nitrile (Outer glove extended cuff) |
| Eye Protection | Safety Glasses with Side Shields | Chemical Safety Goggles | Chemical Safety Goggles + Face Shield (if risk of splash) |
| Body Protection | Standard Lab Coat | Lab Coat (Buttoned to neck) | Tyvek® Sleeves or Disposable Coverall |
| Engineering | General Lab Ventilation | Chemical Fume Hood (Certified) | Powder Containment Hood or Glove Box |
Operational Handling Protocol
Phase A: Storage & Retrieval
-
Environment: Store in a cool, dry place (2-8°C recommended for long-term stability).
-
Container: Keep in a tightly sealed amber glass vial. Hygroscopic nature requires desiccation.
-
Retrieval: Allow the container to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the salt and degrades the compound.
Phase B: Weighing & Solubilization (Critical Step)
Rationale: This is the highest risk phase due to dust generation.
-
Setup: Place the analytical balance inside the chemical fume hood. If the balance is external, use a static-free weighing funnel and a powder enclosure .
-
Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle; transfer small amounts to a weighing boat.
-
Solubilization: Add solvent (DMSO or Water) to the weighing vessel immediately after weighing to trap dust.
-
Note: The dihydrochloride salt is water-soluble but may be acidic; buffering may be required for biological assays.
-
Phase C: Experimental Use
-
In Vitro: Once in solution, standard BSL-1 precautions apply.
-
In Vivo: If administering to animals, treat bedding and excreta as potentially contaminated with active metabolites.
Workflow Visualization
The following logic flow ensures safety barriers are maintained throughout the compound's lifecycle.
Caption: Operational lifecycle for 1-(Benzo[b]thiophen-4-yl)piperazine 2HCl, prioritizing dust containment during the solid phase.
Emergency Procedures
| Scenario | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air immediately. | Seek medical evaluation for CNS symptoms (dizziness, nausea). |
| Skin Contact | Wash with soap and water for 15 mins. | Remove contaminated clothing.[2][3] Monitor for chemical burns (HCl salt). |
| Eye Contact | Rinse cautiously with water for 15 mins.[2] | Remove contact lenses.[2][3][4] Consult an ophthalmologist immediately. |
| Spill (Solid) | Do not sweep. Wet wipe or use HEPA vacuum. | Place waste in a sealed bag labeled "Bioactive Hazardous Waste." |
Disposal & Deactivation
Do not dispose of down the drain. This compound has high aquatic toxicity potential due to its biological stability.
-
Solid Waste: Collect all weighing boats, contaminated gloves, and paper towels in a dedicated "Cytotoxic/Drug" waste bin (typically yellow or blue bags depending on region).
-
Liquid Waste: Collect aqueous or organic waste in a container labeled "Halogenated Organic Solvents - Bioactive."
-
Destruction: The definitive disposal method is high-temperature incineration with flue gas scrubbing (to neutralize HCl and Sulfur oxides).
References
-
PubChem. (2025).[5] 1-(1-Benzothiophen-4-yl)piperazine.[5][6][7] National Library of Medicine.[8] [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. angenesci.com [angenesci.com]
- 8. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
